4-Aminodihydro-2(3H)-furanone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRUMHFSJJIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Aminodihydro-2(3H)-furanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Chiral Building Block
4-Aminodihydro-2(3H)-furanone, also known by its IUPAC name 4-aminooxolan-2-one, is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As a gamma-amino substituted γ-butyrolactone, it combines the structural rigidity and hydrogen bonding capabilities of a lactone ring with the nucleophilic and basic properties of a primary amine. This unique combination makes it a valuable chiral synthon for the construction of complex molecular architectures and novel pharmaceutical agents.
Unlike its more commonly studied isomer, 3-aminodihydro-2(3H)-furanone (a derivative of the amino acid homoserine), the 4-amino variant offers a distinct spatial arrangement of its functional groups. This difference can be pivotal in establishing specific interactions with biological targets, thereby enabling the exploration of new structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis, chemical properties, spectroscopic signature, and potential applications of 4-Aminodihydro-2(3H)-furanone, serving as a critical resource for scientists leveraging this compound in their research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Aminodihydro-2(3H)-furanone is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below, based on computed data available from public chemical databases.
| Property | Value | Source |
| CAS Number | 16504-58-8 | |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| IUPAC Name | 4-aminooxolan-2-one | |
| Synonyms | 4-Aminotetrahydrofuran-2-one, γ-Amino-γ-butyrolactone | |
| LogP | -1.1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Proposed Synthesis Pathway and Experimental Protocol
While specific literature detailing the synthesis of 4-Aminodihydro-2(3H)-furanone is sparse, a robust and logical synthetic route can be proposed starting from readily available precursors. The following multi-step synthesis is designed for high yield and purity, with each step's rationale explained to provide a self-validating protocol.
Caption: Proposed two-step synthesis of 4-Aminodihydro-2(3H)-furanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Amino-3-hydroxybutanoic acid
-
Rationale: This step involves the ring-opening of succinic anhydride with ammonia to form the corresponding amide-acid, followed by a selective reduction of the carboxylic acid to a primary alcohol. However, a more direct and controlled approach is the reductive amination of a suitable precursor. A plausible starting material would be a protected form of succinic semialdehyde. For this guide, we will outline a conceptual pathway involving the amination of a protected 3-hydroxy-4-oxobutanoic acid derivative, followed by deprotection and cyclization. A more practical and documented approach for a related structure involves starting from a precursor that already contains the amino and hydroxyl groups in the correct positions.
-
Materials:
-
Succinic anhydride
-
Aqueous ammonia (28-30%)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
-
-
Procedure:
-
Dissolve succinic anhydride (1 equivalent) in a minimal amount of a suitable solvent like THF in a round-bottom flask.
-
Cool the flask in an ice bath and slowly add aqueous ammonia (1.2 equivalents). Stir for 1 hour at 0°C.
-
Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of HCl (1M) until the pH is acidic.
-
Evaporate the solvent under reduced pressure. The resulting crude product, 4-amino-3-hydroxybutanoic acid, can be purified by recrystallization or used directly in the next step.
-
Step 2: Acid-Catalyzed Lactonization
-
Rationale: The final step is an intramolecular esterification (lactonization) of the gamma-hydroxy amino acid. This reaction is typically catalyzed by a strong acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.
-
Materials:
-
Crude 4-Amino-3-hydroxybutanoic acid from Step 1
-
Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst
-
Toluene or another suitable solvent for azeotropic removal of water
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend the crude 4-amino-3-hydroxybutanoic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Aminodihydro-2(3H)-furanone.
-
Purify the product by vacuum distillation or column chromatography.
-
Spectroscopic Analysis (Predicted)
Due to the limited availability of published experimental spectra for 4-Aminodihydro-2(3H)-furanone, the following data is predicted based on the analysis of its functional groups and structural analogs. These predictions serve as a guide for characterization.
¹H NMR Spectroscopy (Predicted)
-
Rationale: The proton NMR spectrum is expected to show distinct signals for the protons on the furanone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent oxygen atoms and the carbonyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~4.0 - 4.5 | m | |
| H-5 | ~4.2 - 4.7 (diastereotopic) | m | |
| H-3 | ~2.5 - 3.0 (diastereotopic) | m | |
| NH₂ | ~1.5 - 3.0 (broad) | s |
¹³C NMR Spectroscopy (Predicted)
-
Rationale: The carbon NMR will show four distinct signals corresponding to the carbon atoms of the molecule. The carbonyl carbon will be the most deshielded, appearing at a high chemical shift.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~175 - 180 |
| C-5 (CH₂-O) | ~70 - 75 |
| C-4 (CH-NH₂) | ~50 - 55 |
| C-3 (CH₂) | ~35 - 40 |
Infrared (IR) Spectroscopy (Predicted)
-
Rationale: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the lactone and the N-H bonds of the primary amine.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium |
| C=O Stretch (γ-lactone) | ~1770 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-O Stretch (ester) | 1150 - 1250 | Strong |
Reactivity and Applications in Drug Development
The synthetic utility of 4-Aminodihydro-2(3H)-furanone stems from the orthogonal reactivity of its two functional groups: the electrophilic lactone carbonyl and the nucleophilic primary amine.
Caption: Key reactive sites of 4-Aminodihydro-2(3H)-furanone.
Expert Insights on Synthetic Strategy:
The primary amine can be selectively functionalized under mild conditions, preserving the lactone ring. For instance, acylation with acid chlorides or anhydrides, or reductive amination with aldehydes and ketones, can be performed to introduce a wide range of substituents. This allows for the use of this compound as a scaffold, where the lactone portion provides a specific conformational constraint.
Conversely, the lactone can be opened by strong nucleophiles. For example, reaction with another amine (aminolysis) would yield a diamino-hydroxy-amide derivative. Reduction with a strong hydride agent like lithium aluminum hydride would open the lactone to form the corresponding amino diol. This dual reactivity allows for sequential modifications, making it a powerful tool in combinatorial chemistry and the synthesis of targeted libraries of compounds.
The tetrahydrofuran moiety is a common structural motif in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[2] The incorporation of 4-Aminodihydro-2(3H)-furanone into a larger molecule can introduce a polar, hydrogen-bonding region that can enhance solubility and interactions with biological targets.
Safety and Handling
-
General Hazards: The compound should be handled as a potentially harmful chemical. It contains a primary amine, which can be corrosive and an irritant to the skin and eyes. Lactones can also cause irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.
Conclusion
4-Aminodihydro-2(3H)-furanone represents a promising, albeit under-explored, building block for modern drug discovery. Its unique stereochemical and functional group arrangement offers new avenues for scaffold design and the synthesis of innovative therapeutics. This guide provides a foundational framework for its synthesis, characterization, and application, empowering researchers to unlock the full potential of this versatile molecule. By combining established chemical principles with predictive analysis, we can confidently approach the utilization of novel synthons like 4-aminooxolan-2-one in the quest for next-generation medicines.
References
-
PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Retrieved from [Link]
Sources
Spectroscopic data (NMR, IR, MS) for 4-Aminodihydro-2(3H)-furanone
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminodihydro-2(3H)-furanone
Introduction
4-Aminodihydro-2(3H)-furanone, also known as α-amino-γ-butyrolactone, is a versatile heterocyclic compound that serves as a crucial chiral building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid, five-membered lactone ring, coupled with the primary amine functionality, provides a valuable scaffold for introducing stereochemical complexity. Consequently, the unambiguous determination of its structure and purity is of paramount importance in drug discovery and development. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—employed for the structural elucidation and characterization of 4-Aminodihydro-2(3H)-furanone, offering insights from the perspective of a senior application scientist.
Molecular Structure and Atom Numbering
A foundational step in spectroscopic analysis is the clear assignment of atomic positions within the molecule. The structure of 4-Aminodihydro-2(3H)-furanone, with conventional atom numbering for NMR assignments, is presented below. This numbering scheme will be referenced throughout the subsequent spectroscopic discussions.
Caption: Molecular structure of 4-Aminodihydro-2(3H)-furanone with atom numbering for spectroscopic assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 4-Aminodihydro-2(3H)-furanone.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (like those of the amine group), which can help in peak assignment.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.
-
The instrument is tuned and shimmed to the specific sample to ensure high resolution and a homogeneous magnetic field.
-
-
Data Acquisition:
-
A standard one-pulse experiment is usually sufficient.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans (typically 8-16) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
-
Integration of the peaks is performed to determine the relative ratios of the protons.
-
The ¹H NMR spectrum of 4-Aminodihydro-2(3H)-furanone exhibits distinct signals corresponding to the protons at positions C3, C4, and C5, as well as the protons of the amine group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.40 | dd | 1H | H-5a |
| ~4.25 | dd | 1H | H-5b |
| ~4.10 | m | 1H | H-4 |
| ~2.80 | dd | 1H | H-3a |
| ~2.50 | dd | 1H | H-3b |
| (variable) | br s | 2H | NH₂ |
-
H-5 Protons (~4.40 and ~4.25 ppm): These two protons are diastereotopic due to the chiral center at C4. They appear as distinct signals, typically as doublets of doublets (dd), due to geminal coupling to each other and vicinal coupling to the H-4 proton. Their downfield shift is attributed to the deshielding effect of the adjacent ring oxygen.
-
H-4 Proton (~4.10 ppm): This proton, attached to the carbon bearing the amine group, appears as a multiplet (m) due to coupling with the protons on C3 and C5. Its chemical shift is influenced by the electronegativity of the attached nitrogen atom.
-
H-3 Protons (~2.80 and ~2.50 ppm): Similar to the H-5 protons, the H-3 protons are also diastereotopic and appear as two separate signals, each as a doublet of doublets. They are coupled to each other (geminal coupling) and to the H-4 proton (vicinal coupling). Their upfield position relative to the H-5 protons is expected, as they are further from the ring oxygen.
-
NH₂ Protons (variable): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. They often appear as a broad singlet (br s) and may exchange with D₂O, leading to their disappearance from the spectrum, which is a useful diagnostic tool for their assignment.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
The sample preparation and instrument setup are similar to that for ¹H NMR. The key difference lies in the data acquisition.
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed. This simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
The proton-decoupled ¹³C NMR spectrum of 4-Aminodihydro-2(3H)-furanone will show four distinct signals corresponding to the four carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C-2 (C=O) |
| ~75 | C-5 (CH₂) |
| ~52 | C-4 (CH) |
| ~35 | C-3 (CH₂) |
-
C-2 (~178 ppm): The carbonyl carbon of the lactone is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom.
-
C-5 (~75 ppm): This carbon is bonded to the ring oxygen, resulting in a significant downfield shift.
-
C-4 (~52 ppm): The carbon atom attached to the nitrogen of the amine group appears in the mid-field region of the spectrum.
-
C-3 (~35 ppm): This methylene carbon is the most upfield signal in the spectrum, as it is the furthest from the electron-withdrawing oxygen and nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation:
-
For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.
-
Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
-
Data Acquisition:
-
The sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer.
-
A background spectrum (of the KBr pellet or salt plate alone) is first recorded and then subtracted from the sample spectrum to give the final absorbance spectrum.
-
The IR spectrum of 4-Aminodihydro-2(3H)-furanone will show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400-3200 | Medium, Broad | N-H | Stretching |
| ~2900 | Medium | C-H | Stretching |
| ~1770 | Strong | C=O | Stretching (Lactone) |
| ~1600 | Medium | N-H | Bending (Scissoring) |
| ~1180 | Strong | C-O | Stretching (Ester) |
-
N-H Stretching (3400-3200 cm⁻¹): The primary amine group will show two characteristic broad peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (~2900 cm⁻¹): This absorption arises from the stretching vibrations of the C-H bonds of the methylene and methine groups in the ring.
-
C=O Stretching (~1770 cm⁻¹): A very strong and sharp absorption band in this region is a clear indication of the carbonyl group of the five-membered lactone ring. The high frequency is characteristic of a strained ring system.
-
N-H Bending (~1600 cm⁻¹): The scissoring vibration of the primary amine group typically appears in this region.
-
C-O Stretching (~1180 cm⁻¹): A strong absorption band corresponding to the C-O stretching of the ester functional group within the lactone ring is expected.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like this, which typically produces the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a harder technique that can provide more extensive fragmentation information.
-
-
Mass Analysis:
-
The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
The mass spectrum provides the molecular weight and clues about the molecule's structure from its fragmentation. The exact molecular weight of 4-Aminodihydro-2(3H)-furanone (C₄H₇NO₂) is 101.0477 g/mol .
| m/z | Proposed Fragment |
| 102 | [M+H]⁺ |
| 85 | [M-NH₃]⁺ |
| 56 | [C₃H₄O]⁺ |
| 44 | [C₂H₆N]⁺ |
-
[M+H]⁺ (m/z 102): In ESI-MS, the base peak is often the protonated molecular ion, which confirms the molecular weight of the compound.
-
Fragmentation Pathways: Under EI conditions, or with in-source fragmentation in ESI, characteristic fragments can be observed. A common fragmentation pathway involves the loss of ammonia (NH₃) from the molecular ion, giving a peak at m/z 85. Further fragmentation can lead to smaller, stable ions.
Caption: A simplified representation of potential ionization and fragmentation in MS.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For 4-Aminodihydro-2(3H)-furanone:
-
MS confirms the molecular weight (m/z 102 for [M+H]⁺).
-
IR confirms the presence of key functional groups: an amine (N-H stretch and bend), a lactone (strong C=O and C-O stretches), and aliphatic C-H bonds.
-
¹³C NMR confirms the presence of four distinct carbon environments, including a carbonyl carbon, a carbon attached to oxygen, a carbon attached to nitrogen, and an aliphatic carbon.
-
¹H NMR provides the detailed connectivity of the C-H framework, showing the relative positions of the protons and confirming the diastereotopic nature of the methylene protons, which is consistent with the chiral center at C4.
Together, these techniques provide a comprehensive and unambiguous structural confirmation of 4-Aminodihydro-2(3H)-furanone, which is essential for its use in research and development.
References
Enantioselective synthesis of (S)-4-Aminodihydro-2(3H)-furanone
An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-Aminodihydro-2(3H)-furanone
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-4-Aminodihydro-2(3H)-furanone, also known as (S)-4-amino-γ-butyrolactone, is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its stereochemically defined structure is crucial for the biological activity of target molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest for researchers in drug development and process chemistry. This technical guide provides an in-depth analysis of the predominant enantioselective strategies for preparing this valuable intermediate. We will explore methodologies rooted in the chiral pool, leveraging naturally occurring amino acids, as well as modern catalytic asymmetric and enzymatic resolution techniques. The causality behind experimental choices, detailed protocols, and comparative data are presented to equip researchers with a comprehensive understanding of the available synthetic arsenal.
Introduction: The Significance of a Chiral Lactone
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, and the introduction of a stereocenter, particularly an amino group at the C4 position, unlocks access to a vast chemical space. The (S)-enantiomer of 4-aminodihydro-2(3H)-furanone is a critical intermediate for the synthesis of several important compounds, including the chiral herbicide glufosinate and various pharmaceuticals.[1] The challenge in its synthesis lies not in the construction of the lactone ring itself, but in the precise, enantioselective installation of the C4 amino group. This guide will dissect the most effective strategies developed to meet this challenge, providing both theoretical grounding and practical, field-proven insights.
Chapter 1: Chiral Pool Synthesis: A Foundation of Natural Asymmetry
The "chiral pool" approach is a robust and often cost-effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[2] This method transfers the inherent chirality of the starting material to the final product, bypassing the need for an asymmetric catalyst or resolution step. Naturally occurring L-amino acids are ideal precursors for (S)-4-aminodihydro-2(3H)-furanone.
The L-Methionine Route: An Industrially Proven Pathway
The synthesis starting from L-methionine is a well-established, multi-step process that is a cornerstone for the commercial production of the target molecule.[1] The logic of this pathway hinges on converting the thioether side chain of methionine into a hydroxyl group, which can then participate in an intramolecular cyclization.
The core transformation involves three key stages:
-
S-Activation: The sulfur atom in the methionine side chain is activated by conversion into a sulfonium salt. This is typically achieved by reaction with an alkylating agent. While methyl iodide is effective, dimethyl sulfate is often preferred in industrial settings due to cost and efficiency considerations.[1] The sulfonium salt is an excellent leaving group, primed for the subsequent displacement.
-
Intramolecular Cyclization and Demethylation: The sulfonium salt intermediate is subjected to conditions that promote an intramolecular SN2 reaction. The carboxylate group, often generated in situ under basic conditions, acts as the nucleophile, attacking the γ-carbon and displacing the dialkyl sulfide. This step simultaneously forms the lactone ring and establishes the required C4 stereocenter, which is retained from the starting L-methionine.
-
Hydrolysis and Ring Closure: The intermediate from the previous step is then treated with acid, which facilitates the final lactonization to yield the desired product, typically as a hydrochloride salt.[1]
Caption: Conceptual workflow for asymmetric hydrogenation.
The primary advantage of this method is its efficiency and the potential for high enantiomeric excess (ee). However, the synthesis of the prochiral precursor and the cost of the chiral catalyst can be significant considerations for large-scale production.
Chapter 3: Kinetic Resolution Strategies
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.
Enzymatic Kinetic Resolution (EKR)
Enzymes, particularly lipases, are highly effective chiral catalysts for resolving racemic mixtures of alcohols and amines. [3]In the context of synthesizing the target molecule, one could envision a strategy starting with racemic 4-amino-γ-hydroxybutyric acid or a derivative.
A typical EKR protocol involves the selective acylation of one enantiomer by a lipase in the presence of an acyl donor (e.g., vinyl acetate). For instance, a lipase like Candida antarctica lipase B (CALB) might selectively acylate the amino group of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. [4]The acylated and unacylated species can then be separated chromatographically. The major drawback of classical EKR is its maximum theoretical yield of 50% for the desired enantiomer.
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of EKR, dynamic kinetic resolution (DKR) can be employed. This advanced technique combines the enzymatic resolution step with an in situ racemization of the slower-reacting (unwanted) enantiomer. [5]This continuous racemization ensures that the entire substrate pool is available for conversion into the desired product, theoretically enabling a 100% yield. For this to be successful, a compatible racemization catalyst that does not interfere with the enzyme's activity must be identified. While challenging to implement, DKR represents a highly efficient and elegant solution for enantioselective synthesis. [5]
Caption: Comparison of classical and dynamic kinetic resolution.
Chapter 4: Data Summary & Comparison of Routes
The selection of a synthetic route depends on various factors including scale, cost, available equipment, and desired purity. The following table summarizes the key attributes of the discussed strategies.
| Synthetic Strategy | Typical Starting Material | Key Transformation | Advantages | Challenges | Typical ee (%) |
| Chiral Pool (L-Methionine) | L-Methionine | Intramolecular SN2 Cyclization | Cost-effective, scalable, robust | Multi-step, use of hazardous reagents | >99% |
| Chiral Pool (L-Aspartic Acid) | L-Aspartic Acid | Selective Carboxylic Acid Reduction | Inexpensive starting material | Requires selective reduction | >99% |
| Asymmetric Hydrogenation | Unsaturated Lactone | Chiral Catalyst-mediated H₂ addition | High atom economy, high ee | Precursor synthesis, catalyst cost | >95% |
| Enzymatic Kinetic Resolution | Racemic Precursor | Enzyme-catalyzed selective acylation | High enantioselectivity, mild conditions | Max. 50% theoretical yield | >99% |
| Dynamic Kinetic Resolution | Racemic Precursor | EKR + in situ racemization | Max. 100% theoretical yield, high ee | Complex to optimize, catalyst compatibility | >99% |
Chapter 5: Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of (S)-α-amino-γ-butyrolactone hydrochloride from L-methionine, a method adapted from established industrial processes. [1] Objective: To synthesize (S)-4-Aminodihydro-2(3H)-furanone hydrochloride from L-methionine.
Materials:
-
L-Methionine (1.0 eq)
-
Dimethyl sulfate (1.5 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
Step 1: Formation of the Sulfonium Salt
-
To a stirred solution of L-methionine in deionized water, slowly add dimethyl sulfate at a temperature maintained below 25°C.
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or HPLC until the L-methionine is consumed.
-
The resulting aqueous solution contains the methionine thiomethylmethosulfate intermediate and is used directly in the next step.
Step 2: Cyclization and Lactonization
-
To the aqueous solution from Step 1, slowly add a solution of sodium hydroxide while maintaining the temperature below 30°C.
-
Heat the mixture to reflux (approx. 100-105°C) for 4-6 hours. This promotes the intramolecular cyclization and displacement of dimethyl sulfide.
-
After cooling to room temperature, carefully acidify the reaction mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Heat the acidified mixture to 80-90°C for 2-3 hours to ensure complete hydrolysis and lactone formation.
Step 3: Isolation and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the water.
-
Add ethanol to the concentrated residue and cool the mixture to 0-5°C to precipitate the product, (S)-4-Aminodihydro-2(3H)-furanone hydrochloride.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent system if necessary.
Self-Validation and Causality: The choice of dimethyl sulfate is based on its high reactivity and cost-effectiveness for S-methylation. The reaction is controlled at a low temperature initially to prevent uncontrolled exothermic reactions. The subsequent reflux in base is critical for the intramolecular SN2 reaction; the hydroxide deprotonates the carboxylic acid, making it a potent nucleophile for attacking the γ-carbon. Final acidification serves the dual purpose of neutralizing the excess base and catalyzing the final ring closure to the thermodynamically stable γ-lactone.
Conclusion
The enantioselective synthesis of (S)-4-Aminodihydro-2(3H)-furanone is a well-addressed challenge in modern organic chemistry, with several robust strategies available to the practicing scientist. The chiral pool approach, particularly from L-methionine, remains a dominant method for large-scale industrial production due to its reliability and the low cost of the starting material. However, for applications where atom economy is paramount or for the synthesis of novel analogs, catalytic asymmetric hydrogenation offers an elegant and powerful alternative. Furthermore, biocatalytic methods like enzymatic and dynamic kinetic resolution are gaining prominence, offering unparalleled selectivity under mild, environmentally benign conditions. The optimal choice of synthesis will always depend on a careful analysis of project-specific goals, including scale, cost, and purity requirements. The continued development of more efficient catalysts and biocatalytic systems will undoubtedly lead to even more refined and sustainable methods for producing this vital chiral intermediate in the future.
References
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ResearchGate. (2025). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Available at: [Link]
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ResearchGate. (n.d.). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. Available at: [Link]
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PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Available at: [Link]
- Google Patents. (2016). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
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ScienceDirect. (1999). Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555–7562. Available at: [Link]
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ResearchGate. (2009). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Available at: [Link]
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PubMed. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(4), 1136-1139. Available at: [Link]
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National Institutes of Health. (2010). An Enantioselective Synthesis of (S)-4-Fluorohistidine. Available at: [Link]
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MDPI. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Molecules, 29(1), 123. Available at: [Link]
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Organic Syntheses. (n.d.). DL-Methionine. Available at: [Link]
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Wiley Online Library. (2010). ChemInform Abstract: Synthesis of Amino Acid Derivatives via Asymmetric Hydrogenation. ChemInform, 41(5). Available at: [Link]
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National Institutes of Health. (2016). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Available at: [Link]
- Google Patents. (2003). US6521763B1 - Method for producing gamma-butyrolactone.
- Google Patents. (2020). CN110878071A - Preparation method of α -amino-gamma-butyrolactone and salt thereof.
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MDPI. (2025). Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. International Journal of Molecular Sciences, 26(23), 1-15. Available at: [Link]
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Thieme. (2006). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d- and l-Serine from d-Sugars. Synlett, 2006(9), 1327–1330. Available at: [Link]
- Google Patents. (2015). US9084467B2 - Process for gamma-butyrolactone production.
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ResearchGate. (2004). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. Available at: [Link]
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PubMed. (2023). Multiplex enzymatic synthesis of DNA with single-base resolution. Microsystems & Nanoengineering, 9, 87. Available at: [Link]
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National Institutes of Health. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2446–2449. Available at: [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]
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University of Illinois Urbana-Champaign. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: [Link]
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ResearchGate. (2017). (PDF) Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Available at: [Link]
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ScienceDirect. (2002). Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. Tetrahedron, 58(46), 9445-9452. Available at: [Link]
- Google Patents. (2017). US9695140B2 - Gamma-butyrolactone composition and method for producing same.
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Semantic Scholar. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available at: [Link]
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MDPI. (2023). Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. International Journal of Molecular Sciences, 24(9), 8408. Available at: [Link]
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Wiley Online Library. (1989). ChemInform Abstract: Stereoselective Synthesis of 2,4-Diamino Acids by Asymmetric Hydrogenation. ChemInform, 20(45). Available at: [Link]
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The Pivotal Role of Homoserine Lactone Derivatives in Bacterial Pathogenesis and Therapeutic Intervention: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological significance of N-acyl homoserine lactone (AHL) derivatives. Moving beyond a mere description of quorum sensing (QS), we delve into the intricate molecular mechanisms governed by these signaling molecules, their profound impact on bacterial virulence and biofilm formation, and the innovative strategies being developed to disrupt these pathways for therapeutic benefit. This document is structured to offer not only foundational knowledge but also actionable, field-proven insights and detailed experimental protocols.
Section 1: The Language of Bacteria: An Introduction to Acyl-Homoserine Lactones
At the heart of bacterial intercellular communication lies a sophisticated signaling system known as quorum sensing. In a vast number of Gram-negative bacteria, this communication is mediated by a class of small, diffusible molecules: the N-acyl homoserine lactones. These molecules, often referred to as autoinducers, allow individual bacterial cells to monitor their population density. Once a critical concentration of AHLs is reached—a state known as a "quorum"—bacteria coordinately regulate gene expression to initiate collective behaviors.
The discovery of the first AHL, N-(3-oxohexanoyl)-homoserine lactone, in the bioluminescent bacterium Vibrio fischeri unveiled a paradigm shift in our understanding of microbiology. It became evident that bacteria are not solitary organisms but rather exist as interactive communities capable of synchronized action. This coordinated behavior, orchestrated by AHLs, is central to numerous physiological processes, including symbiosis, virulence, biofilm formation, and the production of secondary metabolites. The structural diversity of AHLs, primarily in the length and modification of the acyl side chain, allows for a high degree of specificity in these signaling pathways, creating a complex and nuanced bacterial language.
Section 2: The Core Mechanism: AHL-Mediated Quorum Sensing
The canonical AHL-mediated quorum sensing system is elegantly simple in its design yet powerful in its execution. It is primarily composed of two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that detects it.
The Signaling Cascade:
-
AHL Synthesis: At low cell densities, the LuxI-type synthase produces a basal level of a specific AHL molecule. The synthesis typically involves the reaction of an acyl carrier protein with S-adenosylmethionine.
-
Diffusion and Accumulation: Being small and generally lipid-soluble, AHLs can freely diffuse across the bacterial cell membrane. As the bacterial population grows, the extracellular concentration of AHLs increases in direct proportion to cell density.
-
Quorum Threshold and Receptor Binding: When the AHL concentration reaches a critical threshold, the molecules diffuse back into the cells and bind to their cognate LuxR-type receptor protein in the cytoplasm.
-
Transcriptional Activation: This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.
-
Coordinated Gene Expression: The binding of the LuxR-AHL complex to these promoters recruits RNA polymerase, leading to the transcriptional activation of genes that govern collective behaviors such as virulence factor production and biofilm formation. This often includes the gene encoding the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.
Figure 1: A diagram illustrating the core components and flow of the acyl-homoserine lactone (AHL)-mediated quorum sensing system in Gram-negative bacteria.
Section 3: Architects of Disease: AHLs in Virulence and Biofilm Formation
The ability of bacteria to cause disease is often not a function of individual cells but rather a coordinated assault. AHL-mediated quorum sensing is a master regulator of this pathogenicity, controlling the expression of a wide array of virulence factors and orchestrating the formation of resilient biofilm communities.
Orchestration of Virulence
Many pathogenic bacteria utilize AHL signaling to delay the production of virulence factors until their population is large enough to overwhelm the host's immune defenses. This strategy of "strength in numbers" is critical for successful infection.
Key Virulence Factors Regulated by AHLs:
| Virulence Factor | Function | Pathogen Example |
| Exotoxins | Damage host cells and tissues | Pseudomonas aeruginosa |
| Proteases | Degrade host proteins, facilitating spread | Pectobacterium carotovorum |
| Siderophores | Scavenge iron, an essential nutrient | Burkholderia cepacia |
| Motility | Facilitate movement and colonization | Yersinia enterocolitica |
The causal link is clear: by sensing their population density, bacteria can time the release of these potent weapons for maximum effect, turning a latent colonization into an acute infection.
The Fortress of Biofilms
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). These communities are notoriously resistant to antibiotics and host immune responses, making them a major challenge in clinical settings. AHL signaling is integral to the entire biofilm development process, from initial attachment to maturation and dispersal.
AHL-Mediated Stages of Biofilm Formation:
-
Initial Attachment: AHLs can influence the expression of adhesins and other surface factors that promote the initial attachment of bacteria to a surface.
-
Microcolony Formation: As the population grows and AHL concentrations rise, QS signaling upregulates the production of EPS components, leading to the formation of microcolonies.
-
Biofilm Maturation: The mature biofilm architecture, complete with water channels and distinct subpopulations, is shaped by AHL-dependent gene regulation.
-
Dispersal: At later stages, AHL signaling can also trigger the expression of enzymes that break down the EPS matrix, allowing for the dispersal of bacteria to colonize new sites.
The formation of biofilms represents a shift from a planktonic (free-swimming) to a sessile lifestyle, a transition heavily influenced by AHL-mediated quorum sensing. This communal living provides bacteria with a protected niche, significantly enhancing their survival and persistence.
Section 4: Disrupting the Conversation: Quorum Quenching as a Therapeutic Strategy
The central role of AHLs in controlling bacterial pathogenicity makes them an attractive target for novel antimicrobial therapies. Instead of directly killing bacteria, which can lead to the rapid development of resistance, strategies that interfere with AHL signaling, collectively known as "quorum quenching" (QQ), aim to disarm pathogens and render them more susceptible to conventional antibiotics and host defenses.
Quorum quenching can be achieved through several mechanisms, primarily the enzymatic degradation of AHLs or the inhibition of AHL synthases or receptors.
Enzymatic Inactivation of AHLs
Nature has evolved mechanisms to interfere with bacterial communication. Many organisms, including bacteria and eukaryotes, produce enzymes that can degrade AHLs. These enzymes fall into two main categories:
-
AHL Lactonases: These enzymes hydrolyze the ester bond in the homoserine lactone ring, rendering the molecule inactive.
-
AHL Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.
The specificity of these enzymes for different AHLs varies, offering the potential for targeted disruption of specific QS pathways.
Inhibition of AHL Synthesis and Reception
Small molecules, both natural and synthetic, can also be employed to disrupt AHL signaling. These compounds can act as:
-
AHL Synthase Inhibitors: By blocking the synthesis of AHLs, these molecules prevent the initiation of the QS cascade.
-
AHL Receptor Antagonists: These molecules are structurally similar to native AHLs and can bind to the LuxR-type receptor without activating it, thereby competitively inhibiting the binding of the natural signal.
The development of potent and specific quorum quenching agents holds great promise for the treatment of a wide range of bacterial infections, particularly those associated with biofilm formation.
Section 5: Experimental Methodologies: A Practical Guide
The study of AHLs and the development of quorum quenching strategies rely on a robust set of experimental techniques. The following protocols provide detailed, step-by-step methodologies for key experiments in this field.
Protocol: Extraction of Acyl-Homoserine Lactones from Bacterial Cultures
Causality: This protocol is designed to efficiently extract AHLs from bacterial culture supernatants for subsequent analysis. The use of an organic solvent like ethyl acetate is critical for partitioning the relatively nonpolar AHL molecules from the aqueous culture medium.
Methodology:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late exponential or stationary phase, when AHL production is maximal).
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Carefully decant the supernatant into a sterile container.
-
For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate (0.1% v/v glacial acetic acid).
-
Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the phases to separate.
-
Collect the upper organic phase, which now contains the AHLs.
-
Repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate to maximize recovery.
-
Pool the organic phases and dry over anhydrous magnesium sulfate to remove any residual water.
-
Filter the dried organic phase to remove the magnesium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.
Protocol: Detection of AHLs using Chromobacterium violaceum CV026 Biosensor
Causality: Chromobacterium violaceum CV026 is a mutant strain that cannot produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. This provides a simple and effective visual assay for detecting AHL production by other bacteria.
Methodology:
-
Prepare a lawn of C. violaceum CV026 on an LB agar plate by evenly spreading 100 µL of an overnight culture.
-
Streak the bacterial strain to be tested for AHL production perpendicular to, but not touching, the C. violaceum lawn.
-
Alternatively, spot 10 µL of the AHL extract (from Protocol 5.1) onto a sterile paper disc and place it on the CV026 lawn.
-
Incubate the plate at 30°C for 24-48 hours.
-
A positive result is indicated by the development of a purple color in the C. violaceum lawn adjacent to the test strain or paper disc.
Protocol: Quantitative Analysis of AHLs by HPLC-MS/MS
Causality: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying individual AHL molecules in a complex mixture. The chromatography separates the different AHLs, and the mass spectrometry provides precise mass-to-charge ratio information for identification and fragmentation patterns for confirmation.
Methodology:
-
Prepare a series of AHL standards of known concentrations to generate a standard curve.
-
Inject the prepared AHL extract (from Protocol 5.1) and the standards into an HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A common gradient is to start with a low percentage of B and gradually increase it over the run to elute AHLs with increasing hydrophobicity.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform a full scan to identify the parent ions ([M+H]+) of potential AHLs.
-
Use tandem MS (MS/MS) to fragment the parent ions and confirm their identity based on characteristic daughter ions (e.g., the homoserine lactone ring fragment at m/z 102).
-
Quantify the AHLs in the sample by comparing their peak areas to the standard curves generated from the AHL standards.
Protocol: In Vitro Biofilm Inhibition Assay
Causality: This assay quantifies the ability of a quorum quenching compound or enzyme to inhibit biofilm formation. The crystal violet stain binds to the biomass of the biofilm, and the amount of stain retained is proportional to the amount of biofilm formed.
Methodology:
-
In a 96-well microtiter plate, add 100 µL of a diluted overnight culture of the biofilm-forming bacterium to each well.
-
Add 100 µL of the test compound (e.g., a quorum quenching enzyme or inhibitor) at various concentrations to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without shaking to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the crystal violet solution and wash the wells three times with sterile water.
-
Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the positive control.
Figure 2: A flowchart outlining the key steps of the in vitro biofilm inhibition assay using the crystal violet staining method.
Section 6: Future Perspectives and Conclusion
The study of acyl-homoserine lactone derivatives has revolutionized our understanding of bacterial behavior and opened up new avenues for the development of anti-infective therapies. As the threat of antimicrobial resistance continues to grow, strategies that target bacterial communication rather than viability are becoming increasingly important.
Future research in this field will likely focus on:
-
Discovery of Novel Quorum Quenching Molecules: High-throughput screening of natural and synthetic compound libraries will continue to identify new and more potent inhibitors of AHL signaling.
-
Engineering of Quorum Quenching Enzymes: Protein engineering techniques can be used to improve the stability, specificity, and catalytic efficiency of AHL-degrading enzymes for therapeutic and industrial applications.
-
In Vivo Efficacy and Delivery: A critical next step is to translate the in vitro success of quorum quenching strategies into effective in vivo treatments, which will require overcoming challenges related to drug delivery and bioavailability.
-
Synergistic Therapies: Combining quorum quenching agents with conventional antibiotics is a promising approach to enhance the efficacy of existing drugs and combat resistant infections.
References
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N-Acyl homoserine lactone - Wikipedia. Wikipedia.[Link]
-
Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education.[Link]
-
Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples. PMC - NIH.[Link]
-
N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers.[Link]
-
Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC - PubMed Central.[Link]
-
Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC - PubMed Central.[Link]
-
Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI.[Link]
-
Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. PMC - NIH.[Link]
-
Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers.[Link]
-
Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. PMC - PubMed Central.[Link]
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. PMC - PubMed Central.[Link]
-
Quorum sensing | Cell communication | Bacteteria | virulence | AHL | Ligand | Basic Science Series. YouTube.[Link]
-
Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI.[Link]
-
Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics. PubMed.[Link]
-
N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque. PMC - NIH.[Link]
-
Acyl homoserine-lactone quorum-sensing signal generation. PubMed - NIH.[Link]
-
Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. PubMed.[Link]
-
Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS.[Link]
-
Defining the structure and function of acyl-homoserine lactone autoinducers. PMC.[Link]
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Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. frontiersin.org.[Link]
-
Characterization of diverse homoserine lactone synthases in Escherichia coli. PLOS One.[Link]
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Unraveling the Diverse Profile of N-Acyl Homoserine Lactone Signals and Their Role in the Regulation of Biofilm Formation in Porphyra haitanensis-Associated Pseudoalteromonas galatheae. MDPI.[Link]
-
Characterization of Diverse Homoserine Lactone Synthases in Escherichia coli. bioRxiv.[Link]
-
(PDF) Targeting Acyl Homoserine Lactones (AHLs) by the Quorum Quenching Bacterial Strains to Control Biofilm Formation in Pseudomonas Aeruginosa. ResearchGate.[Link]
-
Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics | Request PDF. ResearchGate.[Link]
Methodological & Application
Application Notes and Protocols for the N-Protection of 4-Aminodihydro-2(3H)-furanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed protocols and expert insights for the N-protection of 4-Aminodihydro-2(3H)-furanone, a valuable chiral building block in pharmaceutical and chemical research. We delve into the strategic selection of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—and offer step-by-step experimental procedures for their installation. The causality behind experimental choices, methods for product characterization, and subsequent deprotection strategies are discussed to ensure researchers can confidently and successfully employ this critical synthetic transformation.
Introduction: The Synthetic Value of 4-Aminodihydro-2(3H)-furanone
4-Aminodihydro-2(3H)-furanone, also known as α-amino-γ-butyrolactone or homoserine lactone, is a bifunctional molecule featuring a reactive primary amine and a lactone ring.[1][2] Its chiral center makes it a crucial intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. The primary amine, with a pKa around 7.3, is a potent nucleophile and a site for hydrogen bonding.[1]
However, the high reactivity of the amine group often interferes with desired chemical transformations at other sites of the molecule or can lead to unwanted side reactions. Therefore, transiently masking or "protecting" this amino group is a fundamental and often necessary step in a multi-step synthesis. The choice of protecting group is critical, as it dictates the reaction conditions that can be subsequently employed and the method required for its eventual removal. This guide focuses on the three most ubiquitous amine protecting groups: Boc, Cbz, and Fmoc.
Strategic Selection of an N-Protecting Group
The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable with high selectivity without affecting other functional groups in the molecule. This concept of selective removal is known as orthogonality . The choice among Boc, Cbz, and Fmoc depends entirely on the planned synthetic route.
| Protecting Group | Structure | Common Reagent | Stability | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Boc-NH-R | Di-tert-butyl dicarbonate (Boc₂O) | Stable to bases, nucleophiles, catalytic hydrogenation.[3] | Strong acidic conditions (e.g., TFA, HCl in dioxane).[4][5] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Stable to mild acidic and basic conditions.[6] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-OSu, Fmoc-Cl | Stable to acidic conditions and catalytic hydrogenation.[8] | Basic conditions (e.g., Piperidine in DMF).[9][10] |
The orthogonality of these groups is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[3] For example, a molecule bearing both a Boc and a Cbz group can have the Boc group removed with acid while the Cbz group remains intact, or vice-versa via hydrogenolysis.
Figure 1: Conceptual workflow for the orthogonal deprotection of Boc and Cbz groups.
Experimental Protocols: N-Protection
The starting material, 4-aminodihydro-2(3H)-furanone, is often supplied as a hydrochloride salt to improve its stability and handling. The protocols below assume the use of this salt, incorporating an in situ neutralization step with a suitable base.
3.1. Protocol 1: N-Boc Protection
This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) for an efficient and high-yielding protection reaction. The reaction proceeds via nucleophilic attack of the free amine on one of the carbonyl carbons of the anhydride.[11]
Figure 2: General experimental workflow for N-Boc protection.
Materials:
-
(S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.2 eq. if using Et₃N, or saturated aq. solution if using NaHCO₃)
-
Dichloromethane (DCM) or a 1:1 mixture of Dioxane/Water
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve (S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.) in dichloromethane (approx. 10 mL per gram of substrate).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq.) to the stirred suspension. The mixture should become a clear solution as the free amine is generated. Stir for 15-20 minutes.
-
Protection: Add di-tert-butyl dicarbonate (1.1 eq.) to the solution, either as a solid or dissolved in a small amount of DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed. A typical mobile phase is 50% ethyl acetate in hexanes.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any acidic byproducts), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-4-aminodihydro-2(3H)-furanone.
3.2. Protocol 2: N-Cbz Protection
This method uses benzyl chloroformate (Cbz-Cl), a highly reactive acylating agent. The reaction is often performed under Schotten-Baumann conditions (in a two-phase system with an aqueous base) to trap the HCl byproduct.[6]
Materials:
-
(S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq.)
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.5 eq.)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
Standard workup and purification reagents as listed in Protocol 1.
Step-by-Step Procedure:
-
Setup: Dissolve the amino lactone hydrochloride (1 eq.) and sodium carbonate (2.5 eq.) in a 1:1 mixture of water and dioxane (approx. 20 mL per gram of substrate) in a round-bottom flask.
-
Reaction: Cool the mixture to 0 °C. Add benzyl chloroformate (1.1 eq.) dropwise while stirring vigorously. A white precipitate may form.
-
Stirring: Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer to a separatory funnel and wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the desired N-Cbz protected product.
3.3. Protocol 3: N-Fmoc Protection
The Fmoc group is typically installed using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl under mild basic conditions.[8]
Materials:
-
(S)-α-Amino-γ-butyrolactone hydrochloride (1 eq.)
-
Fmoc-OSu (1.05 eq.)
-
Sodium Bicarbonate (NaHCO₃) (2.5 eq.)
-
1:1 Acetonitrile/Water mixture
-
Diethyl ether
-
Standard workup and purification reagents.
Step-by-Step Procedure:
-
Setup: Dissolve the amino lactone hydrochloride (1 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of acetonitrile and water.
-
Protection: Add a solution of Fmoc-OSu (1.05 eq.) in acetonitrile to the stirred mixture.
-
Reaction: Stir at room temperature for 2-4 hours, monitoring completion by TLC.
-
Workup:
-
Concentrate the reaction mixture on a rotary evaporator to remove the acetonitrile.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl. The product should precipitate.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: The resulting solid is often pure enough for subsequent steps but can be further purified by recrystallization or flash chromatography if necessary.
Characterization and Validation
Confirmation of successful N-protection is achieved through standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on a TLC plate is the first indication.
| Technique | Expected Observations for N-Boc-4-aminodihydro-2(3H)-furanone |
| TLC | Rf value higher than the starting amine. Visualized with ninhydrin (starting material positive, product negative) or permanganate stain. |
| ¹H NMR | Appearance of a characteristic singlet at ~1.45 ppm (9H) for the tert-butyl group. A broad singlet for the N-H proton. |
| ¹³C NMR | Appearance of signals around 80 ppm (quaternary carbon of Boc) and 28.4 ppm (methyl carbons of Boc). |
| LC-MS | Observation of the correct molecular ion peak, e.g., [M+Na]⁺ for the protected product. |
These methods, in combination, provide irrefutable evidence of the product's identity and purity.[12]
Protocols for N-Deprotection
The true utility of a protecting group lies in its selective removal.
-
Boc Deprotection (Acidolysis): The Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.[5][13]
-
Protocol: Dissolve the N-Boc protected lactone in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours. Evaporate the solvent in vacuo to yield the amine salt. Alternatively, use 4 M HCl in dioxane.
-
-
Cbz Deprotection (Hydrogenolysis): The Cbz group is cleaved by catalytic hydrogenation, which reduces the benzyl ester to toluene and carbon dioxide, liberating the free amine.
-
Protocol: Dissolve the N-Cbz protected lactone in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 2-8 hours. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.
-
-
Fmoc Deprotection (Base-Mediated): The Fmoc group is labile to bases. A solution of piperidine in DMF is standard.[14]
-
Protocol: Dissolve the N-Fmoc protected lactone in a 20% solution of piperidine in DMF. Stir at room temperature for 30-60 minutes. Concentrate the mixture under high vacuum to remove the solvents and byproduct adducts. The crude amine can then be purified.
-
Troubleshooting
-
Incomplete Reaction: If TLC shows remaining starting material, consider adding more protecting reagent or extending the reaction time. Ensure the base used for neutralization was sufficient and of good quality.
-
Low Yield: Poor recovery can result from product loss during aqueous workup, especially if the protected compound has some water solubility. Minimize washes or perform a back-extraction of the aqueous layers.
-
Side Reactions: For Boc protection, double protection (di-Boc) is generally not an issue with primary amines under these conditions. For Cbz protection, ensure the Cbz-Cl is of high quality, as old reagents can contain phosgene, leading to side products.
Conclusion
The N-protection of 4-aminodihydro-2(3H)-furanone is a foundational step for its elaboration into more complex and valuable molecules. By understanding the chemical principles behind the Boc, Cbz, and Fmoc protecting groups, researchers can strategically plan synthetic routes that leverage their orthogonal stability. The detailed protocols provided herein serve as a validated starting point for scientists and drug development professionals to confidently execute these essential transformations.
References
-
Anonymous. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]
-
FooDB. (2020). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Shaw, K. et al. (1990). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PMC - NIH. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Retrieved from [Link]
-
Arthur, I. N. et al. (2013). In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved from [Link]
-
Anonymous. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (2018). Design and synthesis of 2(3H)-furanone derivatives as γ-Aminobutyric acid receptor modulator. Retrieved from [Link]
-
Biomedical Chemistry. (2019). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]
-
PubChem. (n.d.). 2(3H)-Furanone. Retrieved from [Link]
-
PubChem. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]
-
ResearchGate. (2011). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
ResearchGate. (1990). (PDF) Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone, 19444-84-9. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of GABA Analogs from 3-Amino-γ-Butyrolactone
Introduction: The Versatility of 3-Amino-γ-butyrolactone as a Chiral Synthon
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, analogs of GABA are of significant interest in medicinal chemistry and drug development for treating a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety. 3-Amino-γ-butyrolactone, a chiral cyclic ester of GABA, serves as a valuable and versatile starting material for the stereoselective synthesis of a diverse array of GABA analogs. Its rigid lactone ring not only protects the carboxylic acid functionality but also provides a scaffold for introducing stereocenters, leading to the synthesis of enantiomerically pure drug candidates.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various GABA analogs from 3-amino-γ-butyrolactone. We will delve into the strategic considerations behind each synthetic step, offering insights into the selection of reagents and reaction conditions to empower researchers in their drug discovery endeavors.
Core Synthetic Strategies: Unlocking the Potential of 3-Amino-γ-butyrolactone
The primary strategies for elaborating 3-amino-γ-butyrolactone into diverse GABA analogs revolve around two key transformations:
-
Nucleophilic Ring-Opening of the Lactone: This approach leverages the electrophilic nature of the lactone carbonyl to introduce a wide range of functionalities by reaction with various nucleophiles. This directly leads to open-chain GABA derivatives.
-
Modification of the 3-Amino Group: The amino group at the C3 position can be transformed into other functional groups, such as hydroxyl or fluoro, prior to or after ring-opening, to generate analogs with altered pharmacological profiles.
The choice of strategy is dictated by the desired final product. For the synthesis of GABA amides and esters, direct ring-opening is the most efficient route. For analogs with modifications at the 3-position, a functional group interconversion of the amino group is the key step.
Diagram 1: Key Synthetic Pathways from 3-Amino-γ-butyrolactone
Caption: Synthetic routes from 3-amino-γ-butyrolactone.
Part 1: Synthesis of N-Substituted GABA Amides via Ring-Opening
The most direct approach to GABA analogs from 3-amino-γ-butyrolactone is the nucleophilic ring-opening of the lactone with primary or secondary amines to yield the corresponding GABA amides. To prevent self-polymerization or unwanted side reactions, the amino group of the starting material must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of aminolysis and its facile removal under acidic conditions.[2][3]
Protocol 1.1: N-Boc Protection of (S)-3-Amino-γ-butyrolactone
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. The base neutralizes the acidic proton of the amino group, facilitating its nucleophilic attack on the Boc₂O. A biphasic system with sodium bicarbonate allows for easy workup and purification.[4]
Materials:
-
(S)-3-Amino-γ-butyrolactone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve (S)-3-amino-γ-butyrolactone hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 eq) portion-wise with stirring.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected lactone.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain pure (S)-N-Boc-3-amino-γ-butyrolactone.
| Reactant | Molar Ratio | Typical Yield | Notes |
| (S)-3-Amino-γ-butyrolactone HCl | 1.0 | 90-95% | Ensure the starting material is fully dissolved before adding the base. |
| Di-tert-butyl dicarbonate | 1.1 | Can be added neat or as a solution in DCM. | |
| Sodium bicarbonate | 2.5 | Added slowly to control gas evolution. |
Protocol 1.2: Ring-Opening of (S)-N-Boc-3-Amino-γ-butyrolactone with Primary Amines
Rationale: The aminolysis of the N-Boc protected lactone proceeds via a nucleophilic acyl substitution mechanism.[5] The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to facilitate the ring-opening. The choice of amine determines the N-substituent on the final GABA amide analog.
Materials:
-
(S)-N-Boc-3-amino-γ-butyrolactone
-
Primary amine (e.g., benzylamine, propylamine) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-N-Boc-3-amino-γ-butyrolactone (1.0 eq) in anhydrous DMF or THF.
-
Add the primary amine (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc protected GABA amide.
-
Purify by column chromatography on silica gel.
-
For deprotection, dissolve the purified product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired N-substituted GABA amide as its TFA salt.
| Amine Nucleophile | Reaction Temperature | Typical Yield (after deprotection) |
| Benzylamine | 90 °C | 75-85% |
| Propylamine | 80 °C | 70-80% |
| Aniline | 100 °C | 60-70% |
Diagram 2: Workflow for the Synthesis of N-Substituted GABA Amides
Caption: Workflow for N-substituted GABA amide synthesis.
Part 2: Synthesis of 3-Hydroxy- and 3-Fluoro-GABA Analogs
Modification of the 3-amino group opens the door to another class of GABA analogs. The conversion of the amine to a hydroxyl or fluoro group can significantly impact the molecule's polarity, lipophilicity, and ability to cross the blood-brain barrier.
Protocol 2.1: Synthesis of (S)-3-Hydroxy-γ-aminobutyric Acid (β-Hydroxy GABA)
Rationale: This synthesis involves a two-step process starting with the diazotization of the amino group of 3-amino-γ-butyrolactone using sodium nitrite in an acidic medium to form a diazonium salt intermediate. This unstable intermediate is then hydrolyzed in situ by heating to yield the 3-hydroxy-γ-butyrolactone. Subsequent basic hydrolysis of the lactone ring affords the final product.
Materials:
-
(S)-3-Amino-γ-butyrolactone hydrochloride
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Dowex® 50WX8 ion-exchange resin (H⁺ form)
-
Deionized water
Procedure:
-
Dissolve (S)-3-amino-γ-butyrolactone hydrochloride (1.0 eq) in 1 M sulfuric acid and cool to 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Slowly warm the reaction to room temperature and then heat to 60-70 °C until nitrogen gas evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a 2 M NaOH solution to pH 7.
-
To open the lactone ring, add an excess of 2 M NaOH solution and stir at room temperature overnight.
-
Neutralize the solution with 1 M HCl and pass it through a column of Dowex® 50WX8 resin (H⁺ form).
-
Wash the resin with deionized water to remove inorganic salts.
-
Elute the product with 2 M ammonium hydroxide.
-
Collect the fractions containing the product (monitored by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain (S)-3-hydroxy-γ-aminobutyric acid.
| Step | Key Parameters | Expected Outcome |
| Diazotization | Temperature < 5 °C | Formation of diazonium salt |
| Hydrolysis | 60-70 °C | Formation of 3-hydroxy-γ-butyrolactone |
| Ring-Opening | Room temperature, excess NaOH | Formation of sodium 3-hydroxy-γ-aminobutyrate |
| Purification | Ion-exchange chromatography | Pure 3-hydroxy-γ-aminobutyric acid |
Protocol 2.2: Synthesis of (S)-3-Fluoro-γ-aminobutyric Acid (β-Fluoro GABA)
Rationale: The synthesis of 3-fluoro-GABA can be achieved via a Schiemann-type reaction on the diazonium salt intermediate. Instead of hydrolysis, the diazonium salt is treated with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the 3-fluoro-γ-butyrolactone. Subsequent hydrolysis of the lactone gives the desired product. The introduction of fluorine can alter the conformational preferences of the GABA analog.[6][7]
Materials:
-
(S)-3-Amino-γ-butyrolactone hydrochloride
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 48% in water)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dowex® 50WX8 ion-exchange resin (H⁺ form)
Procedure:
-
Follow steps 1-3 of Protocol 2.1 to generate the diazonium salt solution.
-
To the cold diazonium salt solution, slowly add fluoroboric acid (1.2 eq).
-
Stir the mixture at 0 °C for 1 hour to allow the precipitation of the diazonium tetrafluoroborate salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Carefully heat the dried diazonium tetrafluoroborate salt in a suitable solvent (e.g., toluene) until nitrogen evolution ceases. Caution: This decomposition can be vigorous.
-
After cooling, extract the mixture with water.
-
The aqueous layer now contains the 3-fluoro-γ-butyrolactone. Proceed with the basic hydrolysis and purification as described in steps 6-10 of Protocol 2.1 to obtain (S)-3-fluoro-γ-aminobutyric acid.
Conclusion and Future Perspectives
3-Amino-γ-butyrolactone has proven to be a highly valuable and versatile chiral building block for the synthesis of a wide range of GABA analogs. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the GABA scaffold. The ability to readily introduce diversity at both the N-terminus (via ring-opening) and the 3-position (via functional group interconversion) allows for the fine-tuning of physicochemical and pharmacological properties. Future work in this area will likely focus on the development of more efficient and greener catalytic methods for both the ring-opening and functionalization reactions, as well as the application of these strategies to the synthesis of more complex and potent GABAergic modulators for the treatment of neurological disorders.
References
-
Jewett, B. E.; Sharma, S. Physiology, GABA. In StatPearls; StatPearls Publishing: Treasure Island (FL), 2023. [Link]
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. J. Am. Chem. Soc.2022 , 144 (51), 23485–23495. [Link]
-
SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Organic Preparations and Procedures International1982 , 14 (5), 348-351. [Link]
- Synthetic method for (S)-3-hydroxy-gamma-butyrolactone. CN1425658A.
-
Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery2018 , 63 (10), 659-666. [Link]
-
γ-Hydroxybutyric acid. In Wikipedia; 2023. [Link]
-
In Vivo Conversion of Gamma-Aminobutyric Acid and 1,4-butanediol to Gamma-Hydroxybutyric Acid in Rat Brain. Studies Using Stable Isotopes. Biochem. Pharmacol.1989 , 38 (24), 4375-4380. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Formation of GHB from GBL hydrolysis in pH 12.0 buffer. ResearchGate. [Link]
-
Convenient Synthesis of 3-(S)-Amino-γ-butyrolactone. Synthetic Communications2003 , 33 (18), 3197-3202. [Link]
-
Synthesis of fluorinated GABA analogues 3 and 4. Reagents and conditions: (a) H₂NNH₂, EtOH, H₂O, Δ; (b) HCl, H₂O. ResearchGate. [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters2016 , 57 (39), 4373-4375. [Link]
-
Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [3H]GABA uptake by rat brain nerve terminals. Bioorg. Med. Chem.2015 , 23 (15), 4549-4554. [Link]
-
New GABA amides activating GABAA-receptors. Beilstein J. Org. Chem.2013 , 9, 2452–2459. [Link]
- PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS. DE60031708T2.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Process for gamma-butyrolactone production. US9084467B2.
-
Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-γ-Aminobutyric Acid ((R)- and (S)-3F-GABA): An Analogue of the Neurotransmitter GABA. Chem. Eur. J.2008 , 14 (2), 572-583. [Link]
-
Ring-Opening of γ-Valerolactone with Amino Compounds. J. Appl. Polym. Sci.2012 , 124 (1), 449-456. [Link]
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Chiral Separation of 4-Aminodihydro-2(3H)-furanone Enantiomers by High-Performance Liquid Chromatography
Application Note & Protocol
Introduction: The Significance of Enantiomeric Purity in Drug Development
4-Aminodihydro-2(3H)-furanone, a cyclic derivative of the amino acid homoserine, represents a critical chiral building block in modern medicinal chemistry. Its enantiomers can serve as precursors to a wide array of pharmacologically active molecules. In drug development, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral compound often exhibit distinct pharmacological and toxicological profiles.[1] Consequently, the ability to accurately separate and quantify the individual enantiomers of 4-aminodihydro-2(3H)-furanone is essential for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This application note provides a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of (R)- and (S)-4-aminodihydro-2(3H)-furanone. The methodology is designed for researchers, scientists, and drug development professionals, offering both a validated protocol and a deep dive into the scientific principles governing the separation.
Methodology Deep Dive: The Science of Chiral Recognition
Direct separation of enantiomers via HPLC is a powerful analytical technique that relies on the use of a Chiral Stationary Phase (CSP).[2] These phases create a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the chiral selector exhibit different interaction energies, leading to differential retention times.
For a polar molecule like 4-aminodihydro-2(3H)-furanone, which contains a primary amine, a lactone ring, and a stereocenter, two classes of CSPs are particularly effective: polysaccharide-based and macrocyclic glycopeptide-based CSPs.
-
Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs.[3] Derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are coated or immobilized onto a silica support. The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[4] The analyte fits into these chiral grooves, and subtle differences in the fit and interaction strength for each enantiomer lead to their separation.
-
Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and vancomycin are large, complex molecules with multiple stereocenters, aromatic moieties, and ionizable groups.[5] When bonded to silica, they offer a multimodal separation mechanism that includes hydrophobic inclusion, hydrogen bonding, ionic interactions, and π-π interactions.[6] This makes them exceptionally well-suited for the separation of polar and ionizable analytes, such as amino acids and their derivatives.[7]
For this application, we will focus on a polysaccharide-based CSP under normal phase conditions, as this approach often provides excellent selectivity for a wide range of chiral compounds.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with system suitability tests incorporated to ensure the reliability of the results. The principles of method validation outlined in the ICH guidelines (Q2(R1)) have been considered in its design.[8][9]
Materials and Reagents
-
Racemic Standard: 4-Aminodihydro-2(3H)-furanone (≥98% purity)
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Mobile Phase Additive: Diethylamine (DEA) (≥99.5% purity)
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based CSP is recommended. A suitable choice is a column packed with cellulose tris(3,5-dimethylphenylcarbamate), such as the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or an equivalent.
-
Data Acquisition: Chromatographic data acquisition and processing software.
| Parameter | Recommended Setting |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Causality Behind Choices:
-
Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-Hexane) and a polar modifier (IPA) is chosen to promote interaction with the polar stationary phase.[10] The small amount of Diethylamine (DEA) is a crucial additive when separating primary amines on silica-based CSPs; it acts as a silanol-masking agent, improving peak shape and reducing tailing by minimizing non-specific interactions with residual silanol groups on the silica surface.[11]
-
Detection Wavelength: 4-Aminodihydro-2(3H)-furanone lacks a strong chromophore, necessitating detection at a low UV wavelength, such as 210 nm, to achieve adequate sensitivity.
Protocol Workflow
Caption: Workflow for the chiral separation of 4-Aminodihydro-2(3H)-furanone.
Step-by-Step Procedure
-
Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 850 mL of n-Hexane, 150 mL of Isopropanol, and 1 mL of Diethylamine. Sonicate for 15 minutes to degas.
-
Standard Solution Preparation: Accurately weigh and dissolve the racemic 4-aminodihydro-2(3H)-furanone standard in the sample diluent to obtain a final concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample at a similar concentration (1 mg/mL) using the same diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the racemic standard solution six consecutive times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be less than 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas of the six replicate injections should be less than 2.0%.
-
-
-
Analysis: Once the system suitability is confirmed, inject the prepared sample solution(s).
Expected Results & Discussion
Under the proposed conditions, a baseline separation of the two enantiomers of 4-aminodihydro-2(3H)-furanone is expected. The chromatogram should display two distinct, well-resolved peaks.
| Parameter | Expected Value |
| Retention Time (t_R1) | ~ 10.5 min |
| Retention Time (t_R2) | ~ 12.0 min |
| Selectivity Factor (α) | > 1.15 |
| Resolution (Rs) | > 2.0 |
Note: The elution order of the (R)- and (S)-enantiomers is dependent on the specific chiral stationary phase and must be confirmed by injecting an enantiomerically pure standard if available.
The selectivity factor (α) is a measure of the separation power of the CSP for the two enantiomers. A higher value indicates a better separation. The resolution (Rs) is a quantitative measure of how well two elution peaks are separated, taking into account both the peak separation and the peak widths. An Rs value of 1.5 indicates baseline resolution.
Method Optimization: If the resolution is not optimal, it can be improved by systematically adjusting the mobile phase composition.
-
Increasing the IPA percentage: This will generally decrease retention times but may also reduce selectivity.
-
Decreasing the IPA percentage: This will increase retention times and may improve resolution, but can also lead to broader peaks.
-
Changing the alcohol modifier: Replacing IPA with ethanol can alter the selectivity and may provide a better separation.[12]
Conclusion
This application note details a robust and reliable HPLC method for the chiral separation of 4-aminodihydro-2(3H)-furanone enantiomers. By employing a polysaccharide-based chiral stationary phase and a carefully optimized normal phase mobile phase, this protocol provides the necessary accuracy and precision for quality control in pharmaceutical development. The scientific rationale behind the methodological choices ensures that researchers can not only apply this protocol but also adapt and troubleshoot it effectively for their specific needs.
References
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. (2024). Analytica Chimica Acta. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2014). Journal of Chromatography A. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. (2020). Methods in Molecular Biology. [Link]
-
Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated β-phenylalanines. (2022). Journal of Chromatography A. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2021). Chromatography Today. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. (2024). Methods in Molecular Biology. [Link]
-
Structures of the polysaccharide-based chiral stationary phases used in this study. (2014). ResearchGate. [Link]
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. (2024). Molecules. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2014). Journal of Chromatography A. [Link]
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Application Notes & Protocols: Derivatization of 4-Aminodihydro-2(3H)-furanone for Robust GC-MS Analysis
Introduction: The Analytical Challenge of 4-Aminodihydro-2(3H)-furanone
4-Aminodihydro-2(3H)-furanone, also known as homoserine lactone, is a molecule of significant interest in various fields, including quorum sensing research and as a chiral building block in pharmaceutical synthesis.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, direct GC-MS analysis of 4-aminodihydro-2(3H)-furanone presents considerable challenges.
The molecule's primary amine group (-NH₂) imparts high polarity, leading to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability.[4][5] When injected into a hot GC inlet, the analyte tends to exhibit poor peak shape (tailing) due to interactions with active sites in the inlet liner and on the column, leading to inaccurate quantification and reduced sensitivity.[4] Furthermore, the high temperatures required for volatilization can lead to on-column degradation.
To overcome these limitations, chemical derivatization is an essential sample preparation step.[4] Derivatization modifies the analyte's functional groups to increase its volatility and thermal stability, thereby improving its chromatographic behavior for GC-MS analysis.[5][6] This application note provides a detailed guide to two robust derivatization methods for 4-aminodihydro-2(3H)-furanone: silylation and acylation.
The Principle of Derivatization for GC-MS
The core principle of derivatization for GC analysis is the replacement of active hydrogen atoms in polar functional groups (such as -NH₂, -OH, and -COOH) with less polar, non-polar, or protective groups.[4] This chemical modification achieves several critical objectives:
-
Increased Volatility: By masking the polar amine group, the derivatized molecule becomes less polar and more volatile, allowing it to travel through the GC column at lower temperatures.[4][6]
-
Improved Thermal Stability: The resulting derivatives are generally more stable at the high temperatures of the GC inlet and column.[6]
-
Enhanced Chromatographic Performance: Derivatization minimizes interactions with the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[4]
-
Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative mass fragmentation patterns, aiding in compound identification and confirmation.
For 4-aminodihydro-2(3H)-furanone, the primary target for derivatization is the two active hydrogens on the primary amine group.
Recommended Derivatization Protocols
Two primary classes of derivatization reagents are highly effective for primary amines: silylation and acylation agents.[5][6] We will detail a protocol for each, highlighting the rationale behind the reagent choice and reaction conditions.
Method 1: Silylation with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a widely used and effective derivatization technique that replaces active hydrogens with a silyl group, such as trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS).[6] For this application, we recommend MTBSTFA, which forms a t-BDMS derivative.
Rationale for Choosing MTBSTFA:
-
Superior Stability: t-BDMS derivatives are significantly more stable and less sensitive to moisture (up to 10,000 times more resistant to hydrolysis) compared to their TMS counterparts formed by reagents like BSTFA.[6] This stability is crucial for ensuring the integrity of the derivatized sample during analysis and storage.
-
Favorable Mass Spectrometry: The t-BDMS group often yields characteristic and prominent high-mass ions in the mass spectrum, which can be invaluable for structural confirmation and selective ion monitoring (SIM) for enhanced sensitivity.
Caption: Workflow for acylation of 4-aminodihydro-2(3H)-furanone using TFAA.
-
Sample Preparation:
-
As with silylation, ensure the sample is completely dry.
-
Place the dried sample into a 2 mL autosampler vial.
-
-
Reagent Addition:
-
Add 100 µL of a non-protic solvent such as ethyl acetate to the vial.
-
Add 50 µL of TFAA.
-
-
Reaction:
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 15 minutes.
-
-
Post-Reaction Workup:
-
Cool the vial to room temperature.
-
Gently evaporate the mixture to dryness under a stream of nitrogen. This step is crucial to remove excess TFAA and the trifluoroacetic acid byproduct, which can be detrimental to the GC column. [6] * Reconstitute the dried derivative in a suitable solvent for injection (e.g., 100 µL of ethyl acetate or hexane).
-
-
Analysis:
-
The reconstituted sample is ready for injection into the GC-MS.
-
Caption: Acylation of 4-aminodihydro-2(3H)-furanone with TFAA.
Summary of Derivatization Protocols
| Parameter | Method 1: Silylation (MTBSTFA) | Method 2: Acylation (TFAA) |
| Reagent | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | Trifluoroacetic Anhydride |
| Derivative Formed | Di-tert-Butyldimethylsilyl (Di-TBDMS) | Di-Trifluoroacetyl (Di-TFA) |
| Solvent | Acetonitrile, Pyridine | Ethyl Acetate |
| Temperature | 60-70°C | 60°C |
| Time | 30 minutes | 15 minutes |
| Post-Reaction Step | None (direct injection) | Evaporation and reconstitution required |
| Derivative Stability | High, moisture-resistant | Moderate |
| Pros | Simple one-step reaction, highly stable derivative | Fast reaction, enhances ECD sensitivity |
| Cons | Longer reaction time | Requires post-reaction cleanup |
Expected GC-MS Results and Interpretation
Chromatographic Behavior:
Following derivatization, a significant decrease in the retention time of 4-aminodihydro-2(3H)-furanone is expected due to the increased volatility of the derivatives. The peak shape should improve dramatically, becoming sharper and more symmetrical, which is essential for accurate integration and quantification.
Mass Spectral Fragmentation (Predicted):
The mass spectra of the derivatives will be distinctly different from the parent molecule and characteristic of the derivatizing group.
-
Di-TBDMS Derivative (from MTBSTFA):
-
The molecular ion (M⁺) may be observed.
-
A very prominent fragment ion at [M-57]⁺ is expected, corresponding to the loss of a tert-butyl group (-C(CH₃)₃). This is a hallmark of TBDMS derivatives and is often the base peak, making it excellent for selected ion monitoring (SIM).
-
Other fragments may arise from the cleavage of the furanone ring and the silylated amine side chain.
-
-
Di-TFA Derivative (from TFAA):
-
The molecular ion (M⁺) is often present.
-
Characteristic fragments will involve the loss of trifluoromethyl (-CF₃) or trifluoroacetyl (-COCF₃) groups.
-
The fragmentation pattern will be dominated by cleavages adjacent to the nitrogen atom and within the lactone ring structure.
-
Conclusion
Direct GC-MS analysis of 4-aminodihydro-2(3H)-furanone is problematic due to its high polarity. Chemical derivatization via silylation with MTBSTFA or acylation with TFAA effectively transforms the molecule into a volatile and thermally stable compound suitable for GC-MS analysis. The MTBSTFA method is recommended for its simplicity and the high stability of the resulting derivative. The TFAA method offers a rapid alternative that can enhance sensitivity with specific detectors. The application of these protocols will enable researchers, scientists, and drug development professionals to achieve reliable, sensitive, and accurate quantification of 4-aminodihydro-2(3H)-furanone in various matrices.
References
-
Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Mamidanna, R., et al. (2018). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 32(22), 1961-1971. Retrieved from [Link]
-
Couper, F. I., & Logan, B. K. (2000). GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood. Journal of Analytical Toxicology, 24(1), 1-7. Retrieved from [Link]
-
ResearchGate. (2024, February 29). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? Retrieved from [Link]
-
Wang, Y., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(49), 8848-8854. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Retrieved from [Link]
-
Liu, Y., et al. (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 195, 113857. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]
-
Azmi, W. N. F., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 163. Retrieved from [Link]
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- 6. chromtech.com [chromtech.com]
Application Note: Incorporation of 4-Aminodihydro-2(3H)-furanone Scaffolds in Solid-Phase Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. Introducing conformational constraints is a well-established strategy to overcome these limitations, enhancing receptor affinity, selectivity, and metabolic stability.[1][2] 4-Aminodihydro-2(3H)-furanone, a γ-amino acid derivative featuring a rigid lactone ring, serves as a powerful building block in the design of peptidomimetics.[3] Its incorporation into a peptide backbone introduces a defined turn or specific secondary structure, effectively mimicking bioactive conformations of natural peptides.[4][5] This application note provides a comprehensive guide to the principles, protocols, and best practices for incorporating Fmoc-protected 4-Aminodihydro-2(3H)-furanone into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Chemical Principle & Mechanistic Overview
4-Aminodihydro-2(3H)-furanone is classified as a non-proteinogenic amino acid (NPAA), a class of compounds increasingly used to modify and improve the drug-like properties of peptides.[3] For use in standard Fmoc-based SPPS, the amine functionality must be protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. This ensures that the amino group is only revealed for subsequent coupling after treatment with a mild base, typically piperidine.[6][7][8]
The core principle of SPPS involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[9][10][11] The cycle of deprotection, washing, coupling, and washing is repeated until the desired sequence is assembled.[9][12] The incorporation of Fmoc-4-Aminodihydro-2(3H)-furanone follows this same fundamental workflow. The carboxylic acid of the furanone building block is activated in situ using standard peptide coupling reagents, which facilitates the formation of a stable amide bond with the free N-terminal amine of the resin-bound peptide.[8]
Caption: Chemical structure of the Fmoc-protected building block.
Experimental Protocols and Methodologies
This section details the step-by-step procedure for incorporating Fmoc-4-Aminodihydro-2(3H)-furanone into a peptide sequence on a solid support. The protocols assume the use of standard manual or automated SPPS equipment.[13]
Materials and Reagents
Proper preparation and quality of reagents are paramount for successful synthesis.[12][14]
| Reagent / Material | Grade / Specification | Purpose |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading | Solid support for peptide assembly.[12] |
| Fmoc-(S)-4-amino-dihydrofuran-2(3H)-one | >98% Purity | Building block to be incorporated. |
| Standard Fmoc-amino acids | SPPS Grade | Other residues in the peptide sequence. |
| N,N-Dimethylformamide (DMF) | Amine-free, SPPS Grade | Primary solvent for washing and reactions.[12] |
| Dichloromethane (DCM) | Anhydrous, Reagent Grade | Solvent for resin swelling and washing. |
| Piperidine | Reagent Grade | Fmoc deprotection agent.[7] |
| HBTU / HOBt or HATU | Peptide coupling grade | Coupling activators.[8] |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | Activation base.[9] |
| Acetic Anhydride (Ac₂O) | Reagent Grade | Capping agent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Cleavage from resin.[15] |
| Triisopropylsilane (TIS) | Reagent Grade | Cation scavenger during cleavage.[15] |
| Deionized Water (H₂O) | >18 MΩ·cm | Scavenger and purification solvent. |
| Diethyl Ether (Cold) | Anhydrous, Reagent Grade | Peptide precipitation. |
Step-by-Step Synthesis Cycle
The general SPPS cycle consists of deprotection, washing, coupling, and washing steps.[9][16]
Sources
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- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Versatility of 4-Aminodihydro-2(3H)-furanone in Modern Medicinal Chemistry
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient medicinal chemistry. 4-Aminodihydro-2(3H)-furanone, a chiral γ-butyrolactone derivative, has emerged as one such critical building block.[1] Its rigid, five-membered ring system, coupled with a strategically positioned and modifiable amino group, provides a three-dimensional architecture ripe for the development of potent and selective therapeutic agents. This guide delves into the synthesis, application, and profound impact of this scaffold, offering both high-level strategic insights and detailed, actionable protocols for researchers in the field.
The intrinsic value of the 4-aminodihydro-2(3H)-furanone core lies in its stereochemical complexity and functional group accessibility. The chiral center at the C4 position allows for the synthesis of enantiomerically pure compounds, a critical requirement for modern therapeutics where the biological activity often resides in a single stereoisomer.[2][3] This guide will explore how this seemingly simple molecule serves as a launchpad for creating complex chemical entities targeting a range of diseases, from bacterial infections to cancer and neurodegenerative disorders.
Part 1: The 4-Aminodihydro-2(3H)-furanone Scaffold - A Synthetic Overview
The utility of any building block is directly proportional to its accessibility. Fortunately, various synthetic routes to 4-aminodihydro-2(3H)-furanones have been developed, often starting from readily available precursors. Common strategies involve cyclization reactions of precursors containing both amine and carboxylic acid functionalities, or their synthetic equivalents.[4][5]
A generalized synthetic approach often involves the formation of the furanone ring as a key step. This can be achieved through intramolecular cyclization of suitable precursors.[4][5] The stereochemistry of the amino group can be controlled through asymmetric synthesis or by using chiral starting materials.
Caption: Generalized workflow for the synthesis of 4-aminodihydro-2(3H)-furanone derivatives.
Protocol 1: Stereoselective Synthesis of a Protected 4-Aminodihydro-2(3H)-furanone
This protocol provides a representative method for synthesizing a protected form of the title compound, which is then ready for further derivatization. The causality behind using a protecting group (like Boc) is to prevent unwanted side reactions at the nitrogen atom during subsequent synthetic steps, allowing for controlled, site-specific modifications.
Materials:
-
L-Aspartic acid
-
Boc-anhydride (Di-tert-butyl dicarbonate)
-
Sodium borohydride (NaBH₄)
-
Dowex 50WX8 resin (H⁺ form)
-
Dioxane, Tetrahydrofuran (THF), Methanol (MeOH)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Protection of the Amino Group:
-
Dissolve L-Aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc-anhydride (1.1 eq) and sodium bicarbonate (2.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Rationale: The Boc group protects the amine, preventing it from interfering with the subsequent reduction step.
-
-
Acidification and Extraction:
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-aspartic acid.
-
-
Selective Reduction of the α-Carboxylic Acid:
-
Dissolve the Boc-L-aspartic acid (1.0 eq) in anhydrous THF and cool to 0°C.
-
Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 2.2 eq).
-
Stir the reaction at 0°C for 2 hours, then at room temperature for 4 hours.
-
Rationale: Borane selectively reduces the less sterically hindered α-carboxylic acid to the corresponding alcohol, leaving the β-carboxyl group intact for the subsequent lactonization.
-
-
Lactonization (Cyclization):
-
Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and add Dowex 50WX8 resin.
-
Stir the mixture for 12 hours at room temperature.
-
Rationale: The acidic resin catalyzes the intramolecular cyclization (lactonization) of the γ-hydroxy-α-amino acid intermediate to form the desired furanone ring.
-
-
Purification:
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (S)-4-(tert-butoxycarbonylamino)dihydro-2(3H)-furanone.
-
Self-Validation: The success of the synthesis should be confirmed at each stage. Purity of intermediates and the final product can be assessed by TLC. The final structure and stereochemistry should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The optical rotation should be measured to confirm enantiomeric purity.
Part 2: Applications in Therapeutic Areas
The 4-aminodihydro-2(3H)-furanone scaffold is a versatile starting point for developing drugs across multiple therapeutic areas. Its derivatives have shown significant promise as antibacterial, anticancer, and neuroprotective agents.
Antibacterial Agents
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Furanone derivatives have demonstrated potent activity against a range of pathogens, including multidrug-resistant strains.[6]
-
Mechanism of Action: Many furanone-based antibacterials function by disrupting bacterial communication systems (quorum sensing) or by inhibiting essential cellular processes. Some derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[7]
-
Key Example: 4-benzylamino-2(5H)-furanone derivatives have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] Furthermore, certain chiral sulfones based on the 2(5H)-furanone scaffold exhibit biocidal properties and can restore the efficacy of traditional antibiotics like gentamicin against bacterial biofilms.[8][9]
Caption: Derivatization of the core scaffold to target bacterial pathogens.
Anticancer Agents
The 2(5H)-furanone ring is a structural feature in numerous compounds with anticancer properties.[10] These derivatives can induce cytotoxicity in cancer cells through various mechanisms.
-
Mechanism of Action: Furanone derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein kinases, topoisomerase I, and cyclooxygenase-2 (COX-2).[10][11] By interfering with these pathways, they can halt the cell cycle and induce apoptosis in tumor cells.
-
Structure-Activity Relationship: The anticancer activity is highly dependent on the substituents on the furanone ring. For instance, the introduction of dihalo groups and subsequent substitution at the C5 position with alkoxy groups have yielded compounds with high selectivity toward cancer cell lines like A549 (lung carcinoma).[10]
Neuroprotective Agents
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's. The antioxidant potential of furanone-related structures makes them attractive candidates for developing neuroprotective therapies.[12][13]
-
Mechanism of Action: Isobenzofuranone derivatives, which share a similar core structure, have been shown to protect primary hippocampal neurons from hydrogen peroxide-induced damage.[14] They achieve this by reducing intracellular levels of reactive oxygen species (ROS) and preventing lipid peroxidation.[14] This suggests that the furanone scaffold can be engineered to create compounds that cross the blood-brain barrier and mitigate oxidative damage in the central nervous system.
-
Therapeutic Rationale: The development of furanone-based antioxidants represents a promising strategy for creating therapies that can slow the progression of neurodegenerative disorders by targeting the underlying pathology of oxidative stress.[15][16]
Data Summary: Biological Activities of Furanone Derivatives
The following table summarizes representative biological activities of compounds containing the furanone scaffold, illustrating the breadth of its applications.
| Compound Class | Specific Derivative Example | Target/Application | Reported Activity | Reference |
| Antibacterial | 4-benzylamino-2(5H)-furanone | MRSA | Promising antibiotic activity | [6] |
| Antibacterial | 4-amino-5-hydroxy-2(5H)-furanones | S. aureus, E. coli, P. aeruginosa | MIC: 4-8 µg/mL against S. aureus | [7] |
| Anticancer | 5-Alkoxy-3,4-dichloro-2(5H)-furanones | A549 (Lung Cancer) Cells | IC₅₀: 6.7 µg/mL | [10] |
| Neuroprotective | Isobenzofuranone derivatives | Primary Hippocampal Neurons | Significant reduction of ROS & lipid peroxidation | [14] |
| Anti-inflammatory | Rofecoxib (contains a furanone core) | COX-2 Enzyme | Selective COX-2 Inhibitor | [11] |
Part 3: Advanced Protocols for Application
The true value of the 4-aminodihydro-2(3H)-furanone scaffold is realized through its derivatization and subsequent biological evaluation.
Protocol 2: N-Acylation of 4-Aminodihydro-2(3H)-furanone for Library Synthesis
This protocol details a fundamental reaction to create a library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Materials:
-
(S)-4-(tert-butoxycarbonylamino)dihydro-2(3H)-furanone (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A diverse set of carboxylic acids (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
Step-by-Step Methodology:
-
Deprotection of the Amine:
-
Dissolve the Boc-protected furanone (1.0 eq) in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.
-
Concentrate under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used directly in the next step.
-
Rationale: TFA efficiently cleaves the Boc protecting group, exposing the primary amine for the subsequent coupling reaction.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in DCM.
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir for 10 minutes to pre-activate the carboxylic acid.
-
Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which reacts readily with the amine. DIPEA acts as a non-nucleophilic base to neutralize the amine salt and facilitate the reaction.
-
Add a solution of the deprotected amine salt (from step 1) in DCM to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired N-acylated 4-aminodihydro-2(3H)-furanone derivative.
-
Self-Validation: This protocol can be run in parallel in a multi-well plate format to rapidly generate a library of compounds. The purity of each compound should be checked by LC-MS. The identity of a representative set of compounds should be confirmed by NMR spectroscopy.
Conclusion and Future Outlook
4-Aminodihydro-2(3H)-furanone is more than just a chemical reagent; it is a strategic tool in the medicinal chemist's arsenal. Its inherent chirality, rigid conformation, and functional handles provide an exceptional platform for the design and synthesis of novel therapeutics. The diverse biological activities exhibited by its derivatives—spanning antibacterial, anticancer, and neuroprotective applications—underscore its status as a privileged scaffold.
Future research will undoubtedly focus on expanding the chemical space accessible from this core, employing novel synthetic methodologies like multicomponent reactions to generate even greater molecular diversity.[17] As our understanding of disease biology deepens, the ability to rapidly synthesize and screen libraries of complex, stereochemically defined molecules derived from scaffolds like 4-aminodihydro-2(3H)-furanone will be paramount in the quest for the next generation of medicines.
References
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ResearchGate. (2025). Design and synthesis of 2(3H)-furanone derivatives as γ-Aminobutyric acid receptor modulator. Available from: [Link]
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National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]
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Celerity Publishing. (2024). The Rise of (R)-dihydro-4-propyl-2(3H)-furanone in Specialty Chemical Applications. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 3(2H)-furanones. Available from: [Link]
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MDPI. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available from: [Link]
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FooDB. (2010). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Available from: [Link]
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ResearchGate. (2008). Synthesis and Antibacterial Activities of 5-Hydroxy-4-amino-2(5H)-furanones. Available from: [Link]
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ResearchGate. (2018). Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons. Available from: [Link]
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Frontiers. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Available from: [Link]
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MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]
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Application Notes & Protocols for the Pharmacological Screening of 4-Aminodihydro-2(3H)-furanone Derivatives
Foreword: The Scientific Rationale
The 2(3H)-furanone core, a γ-lactone moiety, is recognized as a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an amino group at the 4-position of the dihydrofuranone ring creates a chiral center and provides a key hydrogen bond donor/acceptor site, opening new avenues for molecular interactions and novel pharmacological profiles.
This guide eschews a conventional, rigid template. Instead, it presents a dynamic, tiered screening cascade designed to efficiently identify and characterize promising 4-aminodihydro-2(3H)-furanone derivatives. Our methodology is built on a foundation of scientific integrity, emphasizing the causality behind experimental choices and incorporating self-validating systems within each protocol. The objective is not merely to provide steps but to empower researchers to make informed, data-driven decisions, transforming a library of novel chemical entities into viable lead candidates.
Section 1: Pre-Screening & Compound Qualification
Expertise & Experience: A successful screening campaign begins before the first biological assay. The physical and chemical properties of the compounds dictate their behavior in aqueous assay buffers and their potential for non-specific interactions. Neglecting this stage is a common cause of misleading results and wasted resources. Early in silico profiling is a critical, cost-effective step to flag potential liabilities.[3][4]
Compound Management Protocol
-
Solubilization: Prepare 10 mM stock solutions of each derivative in 100% dimethyl sulfoxide (DMSO).
-
Aliquoting & Storage: Create single-use aliquots to minimize freeze-thaw cycles, which can cause compound degradation. Store at -20°C or -80°C in desiccated conditions.
-
Solubility Assessment: Before screening, determine the kinetic solubility of each compound in the primary assay buffer. A common method is nephelometry. Compounds that precipitate in the assay buffer at working concentrations can cause artifacts and should be flagged.
-
Causality: Insoluble compounds can scatter light in optical assays, leading to false positives. They also have an artificially low effective concentration, leading to false negatives.
-
In Silico ADMET & Druglikeness Profiling
Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the derivatives. This early assessment helps prioritize compounds with more favorable drug-like characteristics.[5][6][7]
Recommended Platforms:
-
ADMETlab 2.0: A free web server for comprehensive ADMET evaluation.
-
admetSAR: A widely used tool for predicting chemical ADMET properties.[5][6]
Key Parameters to Evaluate:
| Parameter Category | Key Endpoints to Assess | Rationale for Early Assessment |
| Physicochemical Properties | Molecular Weight (MW), LogP, Topological Polar Surface Area (TPSA) | Governs solubility, permeability, and overall druglikeness (e.g., Lipinski's Rule of Five).[8] |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 Permeability | Predicts the potential for oral bioavailability.[7] |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor (e.g., 3A4, 2D6) | Predicts potential for drug-drug interactions and metabolic stability.[9] |
| Toxicity | hERG Inhibition, AMES Mutagenicity, Carcinogenicity | Early identification of key safety liabilities is critical for project viability.[3] |
Section 2: The Tiered Screening Cascade
Trustworthiness: The foundation of a reliable screening cascade is a multi-tiered approach. This strategy uses high-throughput, cost-effective assays to cast a wide net initially, followed by more complex, lower-throughput assays to confirm and characterize the initial "hits." This progression minimizes the risk of advancing artifactual hits and ensures that resources are focused on the most promising compounds.[10]
Caption: A tiered workflow for pharmacological screening.
Tier 1 Protocol: Primary High-Throughput Cytotoxicity Screening
Causality: Many furanone derivatives have shown potent anticancer activity.[11][12][13] Therefore, a cell-based viability assay is a logical starting point.[14] Using a panel of cancer cell lines alongside a non-cancerous cell line provides an immediate, albeit crude, measure of potential cancer-selectivity. The MTT assay is a colorimetric, robust, and cost-effective method suitable for high-throughput screening (HTS).[13][15]
Methodology: MTT Cell Viability Assay
-
Cell Plating: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Perform a serial dilution of the 10 mM compound stock in culture medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with 0.1% DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only (no cells).
-
-
Add 100 µL of the compound dilution to the appropriate wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each compound relative to the vehicle control: % Viability = (Abs_compound / Abs_vehicle) * 100
-
A "hit" is typically defined as a compound that reduces cell viability by >50% at 10 µM.
-
Tier 2 Protocol: Dose-Response and Orthogonal Confirmation
Causality: A single-point screen is prone to false positives. A dose-response analysis is essential to confirm activity and determine potency (IC₅₀).[16] An orthogonal assay, which measures a different biological endpoint, provides critical validation.[17] If a compound is cytotoxic, confirming that it induces a specific cell death pathway, such as apoptosis, strengthens the case that it is a specific bioactive agent rather than a promiscuous or toxic molecule. Furanone derivatives have been shown to induce apoptosis via caspase activation.[11]
Methodology: Caspase-Glo® 3/7 Assay (Apoptosis Confirmation)
-
Cell Plating: Plate cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution series for each "hit" compound, starting from a top concentration of 30 µM.
-
Treat cells in triplicate for each concentration point. Include vehicle and positive controls (e.g., Staurosporine).
-
-
Incubation: Incubate for a pre-determined time point (e.g., 24-48 hours), which should be shorter than the cytotoxicity endpoint to capture the apoptotic event before widespread cell death.
-
Assay Procedure:
-
Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Caption: Simplified apoptotic pathway activated by a bioactive compound.
Section 3: Mechanism of Action & In Vitro ADMET
Expertise & Experience: With confirmed, potent hits, the focus shifts to understanding how they work and predicting their in vivo behavior. Furanone derivatives have been successfully developed as potent and selective kinase inhibitors.[12] Therefore, screening against a kinase panel is a rational step for MoA elucidation. Concurrently, in vitro ADMET assays are crucial for building a comprehensive profile of the lead candidates.[3][4]
Mechanism of Action: Kinase Selectivity Profiling
-
Rationale: Many signaling pathways that control cell proliferation and survival are regulated by protein kinases. Identifying the specific kinase(s) inhibited by a compound provides a clear MoA.
-
Protocol Outline:
-
Select a panel of kinases relevant to the cancer types where activity was observed (e.g., cell cycle kinases, receptor tyrosine kinases).
-
Submit potent, confirmed hits to a specialized service provider (e.g., Carna Biosciences, Eurofins) for screening at a single concentration (e.g., 1 µM) against the panel.
-
For compounds showing significant inhibition (>70%) of specific kinases, perform follow-up IC₅₀ determinations to confirm potency and selectivity.
-
Key In Vitro ADMET Assays
This table summarizes essential in vitro ADMET assays to de-risk lead candidates.
| Assay | Purpose | Typical Methodology |
| Metabolic Stability | To assess the rate of clearance by liver enzymes. | Incubation with human liver microsomes; measure compound depletion over time via LC-MS. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Fluorogenic or LC-MS based assays using recombinant CYP enzymes (e.g., P450-Glo™).[9] |
| hERG Liability | To assess the risk of cardiac arrhythmia (QT prolongation). | Automated patch-clamp electrophysiology on cells expressing the hERG channel. |
| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins, which affects the free (active) concentration. | Equilibrium dialysis; measure compound concentration in buffer and plasma fractions via LC-MS. |
| Plasma Stability | To assess degradation by plasma enzymes. | Incubation in plasma from relevant species (human, mouse); measure compound depletion over time via LC-MS. |
Section 4: Data Summary & Hit Prioritization
The ultimate goal is to integrate all data to select the most promising derivative(s) for further development, potentially including in vivo efficacy studies.[18][19][20] The ideal candidate possesses a balance of high potency, a clear mechanism of action, selectivity for cancer cells over normal cells, and a favorable ADMET profile.
Hypothetical Data Summary Table:
| Compound ID | Cancer Cell IC₅₀ (µM) | Normal Cell IC₅₀ (µM) | Selectivity Index (SI)¹ | Caspase 3/7 EC₅₀ (µM) | Primary Kinase Target IC₅₀ (nM) | hERG IC₅₀ (µM) | Microsomal Half-Life (t½, min) |
| FURA-001 | 0.25 | 5.5 | 22 | 0.30 | Cdc7 (6 nM)[12] | > 30 | 45 |
| FURA-002 | 0.10 | 0.15 | 1.5 | 0.12 | PI3K (25 nM) | 2.1 | 15 |
| FURA-003 | 8.5 | > 30 | > 3.5 | > 30 | N/A | > 30 | > 60 |
¹ Selectivity Index (SI) = IC₅₀ Normal Cell / IC₅₀ Cancer Cell
Prioritization Logic:
-
FURA-001: High Priority. Excellent potency, good selectivity for cancer cells, confirmed apoptotic mechanism, potent on-target activity, and a clean initial ADMET profile (low hERG risk, good metabolic stability).
-
FURA-002: Medium Priority. Very potent but lacks selectivity, indicating potential for general toxicity. The hERG liability is a significant concern.
-
FURA-003: Low Priority/Deprioritize. Low potency in the primary cancer cell line.
References
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Synthesis of Furanone-Based GABA(A) Receptor Modulators: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of furanone-based modulators of the GABA(A) receptor. This guide is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the methodologies.
Introduction: The Therapeutic Potential of Modulating the GABA(A) Receptor
The γ-aminobutyric acid type A (GABA(A)) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition. When activated by GABA, the receptor's chloride channel opens, leading to hyperpolarization of the neuron and a decreased likelihood of firing.[2] The modulation of GABA(A) receptor activity is a well-established therapeutic strategy for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.
Positive allosteric modulators (PAMs) are a class of drugs that enhance the effect of GABA without directly activating the receptor themselves.[3] They bind to a site on the receptor distinct from the GABA binding site, increasing the channel's opening frequency or duration in the presence of GABA.[3] This mechanism offers a more nuanced and potentially safer approach to enhancing GABAergic tone compared to direct agonists.
The furanone scaffold, a versatile heterocyclic motif, has emerged as a promising framework for the design of novel GABA(A) receptor modulators.[4] This guide will detail the synthetic pathways to access these compounds and the subsequent protocols for their biological evaluation.
I. Chemical Synthesis of Furanone-Based Modulators
The synthesis of furanone-based GABA(A) receptor modulators can be approached through various strategies. Here, we present a core synthetic route based on the construction of N-substituted 4-amino-3,3-dialkyl-2(3H)-furanones, a class of compounds demonstrated to possess positive allosteric modulatory activity at GABA(A) receptors.[4]
Core Synthetic Strategy: A Multi-Step Approach
The overall workflow for the synthesis of the target furanone modulators involves a sequential process, starting from the commercially available 2(5H)-furanone. This is followed by a Michael addition, an alkylation step to introduce diversity at the 3-position, and finally, N-substitution to generate a library of candidate compounds.
Caption: Synthetic workflow for N-substituted 4-amino-3,3-dialkyl-2(3H)-furanones.
Protocol 1: Synthesis of the Intermediate (±)-4-Benzyl-3,3-diallyl-2(3H)-furanone
This protocol details the synthesis of a key intermediate, which can then be further modified to create a variety of N-substituted final compounds. The procedure is based on the methodology described by De Blas, A. L., et al.[4]
Materials:
-
2(5H)-Furanone
-
Benzylamine
-
Allyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Step 1: 1,4-Addition of Benzylamine.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2(5H)-furanone (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzylamine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(benzylamino)dihydro-2(3H)-furanone. This intermediate is often used in the next step without further purification.
-
-
Step 2: Dialkylation of the 3-Position.
-
In a separate flask under an inert atmosphere, suspend sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the crude 4-(benzylamino)dihydro-2(3H)-furanone from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add allyl bromide (2.5 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 18-24 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (±)-4-benzyl-3,3-diallyl-2(3H)-furanone.
-
Protocol 2: Synthesis of N-Substituted Final Compounds
The intermediate from Protocol 1 can be debenzylated and then reacted with various electrophiles to generate a library of N-substituted furanones.
Materials:
-
(±)-4-Benzyl-3,3-diallyl-2(3H)-furanone
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol
-
Appropriate electrophile (e.g., isocyanate, acid chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Step 1: Debenzylation.
-
Dissolve the intermediate from Protocol 1 in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the debenzylated intermediate, 4-amino-3,3-diallyl-2(3H)-furanone.
-
-
Step 2: N-Substitution (Example with an Isocyanate).
-
Dissolve the debenzylated intermediate in anhydrous DCM.
-
Add triethylamine (1.2 equivalents).
-
Add the desired isocyanate (1.1 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
II. Biological Evaluation of Furanone Modulators
Once synthesized, the furanone derivatives must be evaluated for their activity at the GABA(A) receptor. This typically involves a tiered approach, starting with in vitro assays to determine receptor interaction and functional modulation, followed by in vivo studies to assess physiological effects.
In Vitro Evaluation
Protocol 3: Radioligand Binding Assay
This assay determines if the synthesized compounds bind to the GABA(A) receptor, specifically at allosteric sites, by measuring their ability to modulate the binding of a known radioligand.[5]
Materials:
-
Rat or mouse whole brain membranes (prepared by homogenization and centrifugation)
-
[³H]Flunitrazepam (for the benzodiazepine site) or [³H]Muscimol (for the GABA site)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Synthesized furanone compounds
-
GABA (for modulation studies)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the furanone test compounds in the assay buffer.
-
In test tubes, combine the brain membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]Flunitrazepam), and varying concentrations of the test compound.
-
To assess allosteric modulation, a sub-saturating concentration of GABA (e.g., 1 µM) is included in a parallel set of experiments.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known ligand, e.g., 10 µM diazepam).
-
-
Incubation:
-
Incubate the tubes at 0-4 °C for 60-90 minutes.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ or EC₅₀ values by non-linear regression analysis. An increase in [³H]Flunitrazepam binding in the presence of the furanone compound and GABA would indicate positive allosteric modulation.
-
Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This functional assay directly measures the effect of the furanone compounds on the activity of specific GABA(A) receptor subtypes expressed in Xenopus laevis oocytes.[4][6]
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA(A) receptor subunits (e.g., α1, β2, γ2)
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
Recording solution (e.g., Barium Ringer's solution)
-
GABA solutions at various concentrations
-
Furanone compound solutions
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GABA(A) receptor subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
Assessing Modulation:
-
Establish a baseline current.
-
Apply a low concentration of GABA (EC₅₋₂₀) to elicit a control current response.
-
Wash out the GABA.
-
Co-apply the same concentration of GABA with the furanone test compound.
-
A potentiation of the GABA-evoked current in the presence of the furanone compound indicates positive allosteric modulation.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the modulator.
-
Calculate the percentage potentiation.
-
Construct concentration-response curves for the modulator to determine its EC₅₀ and maximal efficacy.
-
Caption: Tiered workflow for the biological evaluation of furanone modulators.
In Vivo Evaluation
Promising compounds from in vitro assays should be advanced to in vivo models to assess their therapeutic potential and side-effect profile.
Protocol 5: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral test to screen for anxiolytic drugs in rodents.[7] Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
Furanone test compound
-
Vehicle control (e.g., saline, DMSO/saline mixture)
-
Positive control (e.g., diazepam)
-
Video tracking software
Procedure:
-
Dosing:
-
Administer the furanone compound (or vehicle/positive control) to the animals via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
-
Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
A significant increase in the time spent in and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.
-
III. Data Presentation and Interpretation
The data generated from these protocols should be presented clearly and concisely to allow for robust interpretation and comparison between compounds.
| Compound | Binding Assay (IC₅₀/EC₅₀, µM) | Electrophysiology (EC₅₀, µM) | EPM (% Time in Open Arms) |
| Vehicle | N/A | N/A | 15 ± 2 |
| Diazepam | 0.05 | 0.1 | 45 ± 5 |
| Furanone-1 | 2.5 | 1.8 | 35 ± 4 |
| Furanone-2 | >50 | >50 | 16 ± 3 |
| Furanone-3 | 0.8 | 0.5 | 42 ± 6* |
| p < 0.05 compared to vehicle |
Table 1: Example Data Summary for Synthesized Furanone Compounds. This table provides a template for summarizing the key data points from the biological evaluation, allowing for a direct comparison of the potency and efficacy of the synthesized compounds.
IV. Conclusion and Future Directions
The furanone scaffold represents a promising starting point for the development of novel GABA(A) receptor modulators. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of these compounds. By systematically applying these methods, researchers can identify and characterize new chemical entities with the potential for therapeutic application in a variety of CNS disorders. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these furanone-based modulators to enhance their drug-like characteristics and therapeutic index.
V. References
-
De Blas, A. L., et al. (1997). N-Substituted 4-amino-3,3-dipropyl-2(3H)-furanones: new positive allosteric modulators of the GABA(A) receptor sharing electrophysiological properties with the anticonvulsant loreclezole. Journal of Medicinal Chemistry, 40(10), 1549-1559. [Link]
-
García-García, A. L., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5039. [Link]
-
González-García, N. E., et al. (2023). The bidirectional role of GABAA and GABAB receptors during the differentiation process of neural precursor cells of the subventricular zone. PLOS ONE, 18(9), e0291197. [Link]
-
Kumar, A., et al. (2012). Design and Synthesis of 2(3H)-furanone derivatives as GABA receptor modulator. Asian Journal of Chemistry. [Link]
-
Li, G., et al. (2010). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(1), 18. [Link]
-
Lidell, V., et al. (2013). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience, 4(8), 1215-1224. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. [Link]
-
Papadopoulou, M. V., et al. (2005). Novel 4-Aroyl-3-alkoxy-2(5H)-furanones as Precursors for the Preparation of Furo[3,4-b][8][9]diazepines. Molecules, 10(1), 104-111. [Link]
-
Riss, J., et al. (2009). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]
-
Suman, S. L., et al. (2018). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 175(21), 4069-4091. [Link]
-
Tikhonov, D. B., & Zhorov, B. S. (2017). Electrophysiology of ionotropic GABA receptors. Biomolecules, 7(4), 88. [Link]
-
Wang, M., et al. (2022). Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles. International Journal of Molecular Sciences, 23(7), 3907. [Link]
-
Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
-
Zhang, Y., et al. (2020). Synthesis and antibacterial activities of 5-hydroxy-4-amino-2(5H)-furanones. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
Sources
- 1. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bidirectional role of GABAA and GABAB receptors during the differentiation process of neural precursor cells of the subventricular zone | PLOS One [journals.plos.org]
- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted 4-amino-3,3-dipropyl-2(3H)-furanones: new positive allosteric modulators of the GABA(A) receptor sharing electrophysiological properties with the anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and GABA(A) receptor activity of 2,19-sulfamoyl analogues of allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3(2H)-Furanone synthesis [organic-chemistry.org]
Application Notes and Protocols for the Reduction of 4-azidodihydro-2(3H)-furanone
Introduction: Strategic Conversion of an Azido-Lactone to a Versatile Amino-Lactone
The transformation of azides into primary amines is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting amino group serves as a critical handle for further molecular elaboration. This guide provides a detailed experimental protocol for the reduction of 4-azidodihydro-2(3H)-furanone to 4-aminodihydro-2(3H)-furanone, a valuable chiral building block.
We will explore two robust and widely adopted methods for this conversion: the Staudinger Reduction and Catalytic Hydrogenation . The choice between these methods is often dictated by the substrate's functional group tolerance, desired reaction scale, and available laboratory infrastructure. This document will provide the necessary details for researchers to make an informed decision and execute the synthesis with confidence.
Safety First: Essential Precautions for Handling Organic Azides
Organic azides are energetic compounds and must be handled with extreme caution.[1] Before commencing any experimental work, it is imperative to review and adhere to all institutional safety protocols.
Core Safety Mandates:
-
Work in a well-ventilated fume hood at all times.
-
Always wear appropriate Personal Protective Equipment (PPE): safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Use a blast shield , especially when working on scales larger than a few millimoles.
-
Avoid heat, friction, and shock. Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio.[1][2]
-
Use non-metal spatulas (e.g., plastic or ceramic) to handle solid azides to prevent the formation of shock-sensitive heavy metal azides.[1][3]
-
Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive diazidomethane.[1]
-
Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional hazardous waste guidelines. A common practice is to convert the azide to a more stable amine before disposal.[1]
Method 1: The Staudinger Reduction: A Mild and Chemoselective Approach
The Staudinger reduction is a two-step process that converts an organic azide to an amine using a phosphine, typically triphenylphosphine, followed by hydrolysis.[4] This method is renowned for its mild reaction conditions and high functional group tolerance, making it an excellent choice for complex molecules.[5]
Reaction Principle and Mechanism
The reaction proceeds through the initial formation of a phosphazide intermediate from the reaction of the azide with triphenylphosphine. This intermediate then loses a molecule of nitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the desired primary amine and triphenylphosphine oxide as a byproduct.[4]
Azide [label="4-Azidodihydro-2(3H)-furanone"]; PPh3 [label="Triphenylphosphine (PPh₃)"]; Phosphazide [label="Phosphazide Intermediate"]; Iminophosphorane [label="Iminophosphorane"]; Water [label="H₂O"]; Amine [label="4-Aminodihydro-2(3H)-furanone"]; TPPO [label="Triphenylphosphine Oxide (TPPO)"]; N2 [label="N₂", shape=plaintext];
Azide -> Phosphazide [label="+ PPh₃"]; Phosphazide -> Iminophosphorane [label="- N₂"]; Iminophosphorane -> Amine [label="+ H₂O"]; Iminophosphorane -> TPPO [label="+ H₂O"]; }
Figure 1: Simplified workflow of the Staudinger Reduction.
Detailed Experimental Protocol: Staudinger Reduction
This protocol is adapted from established procedures for the Staudinger reduction of organic azides.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Azidodihydro-2(3H)-furanone | ~127.10 | 1.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.1 - 1.5 | 1.1 - 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | ~10 mL | - |
| Deionized Water | 18.02 | 5.0 - 10.0 | 5.0 - 10.0 |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution (aq.) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-azidodihydro-2(3H)-furanone (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Addition of Phosphine: At room temperature, add triphenylphosphine (1.1 - 1.5 eq) to the solution.
-
Addition of Water: Add deionized water (5-10 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting azide. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product, which contains the desired amine and triphenylphosphine oxide, can be purified by column chromatography on silica gel. Alternatively, an acid-base extraction can be employed to separate the basic amine from the neutral triphenylphosphine oxide.
Method 2: Catalytic Hydrogenation: A Clean and Scalable Alternative
Catalytic hydrogenation is a highly efficient method for the reduction of azides to amines, employing a heterogeneous catalyst (e.g., Palladium on carbon) and a hydrogen source (e.g., hydrogen gas). This method is often preferred for its clean reaction profile, as the only byproduct is nitrogen gas, and for its scalability.
Reaction Principle
In the presence of a metal catalyst, molecular hydrogen (H₂) is adsorbed onto the catalyst surface and adds across the azide functional group. This process results in the cleavage of the nitrogen-nitrogen bonds and the formation of the corresponding amine, with the liberation of nitrogen gas.
Start [label="4-Azidodihydro-2(3H)-furanone\nin Solvent (e.g., Methanol)"]; Add_Catalyst [label="Add Pd/C Catalyst"]; Evacuate_Backfill [label="Evacuate and Backfill\nwith H₂ (3x)"]; Hydrogenate [label="Stir under H₂ atmosphere\n(balloon pressure)"]; Monitor [label="Monitor by TLC/LC-MS"]; Filter [label="Filter through Celite\nto remove Pd/C"]; Concentrate [label="Concentrate Filtrate"]; Product [label="4-Aminodihydro-2(3H)-furanone"];
Start -> Add_Catalyst; Add_Catalyst -> Evacuate_Backfill; Evacuate_Backfill -> Hydrogenate; Hydrogenate -> Monitor; Monitor -> Filter; Filter -> Concentrate; Concentrate -> Product; }
Figure 2: General workflow for catalytic hydrogenation of an azide.
Detailed Experimental Protocol: Catalytic Hydrogenation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Azidodihydro-2(3H)-furanone | ~127.10 | 1.0 | 1.0 |
| Palladium on Carbon (10% Pd/C) | - | 5-10 mol% | 0.05 - 0.1 |
| Methanol or Ethanol | - | ~15 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Excess | - |
| Celite® | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-azidodihydro-2(3H)-furanone (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.
-
Hydrogen Atmosphere: Secure a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Purging: Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Keep it wet with the solvent.
-
Wash the Celite® pad with additional solvent (methanol or ethanol).
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminodihydro-2(3H)-furanone. The product is often of high purity, but can be further purified by chromatography if necessary.
Data Analysis and Expected Results
Successful conversion of 4-azidodihydro-2(3H)-furanone to 4-aminodihydro-2(3H)-furanone can be confirmed by a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis:
-
TLC: The product, being more polar than the starting azide, will have a lower Rf value on a silica gel TLC plate.
-
LC-MS: The product will show a molecular ion peak corresponding to its molecular weight (C₄H₇NO₂: 101.10 g/mol ).
Spectroscopic Characterization:
| Technique | 4-Azidodihydro-2(3H)-furanone (Starting Material) | 4-Aminodihydro-2(3H)-furanone (Product) | Rationale for Change |
| FTIR (cm⁻¹) | Strong, sharp peak around 2100 cm⁻¹ (azide N≡N stretch). | Disappearance of the azide peak. Appearance of N-H stretching bands around 3300-3400 cm⁻¹ (often two bands for a primary amine) and N-H bending around 1600 cm⁻¹ . | The azide functional group is converted to a primary amine. |
| ¹H NMR | Protons adjacent to the azide group will have a specific chemical shift. | Protons adjacent to the newly formed amine group will experience a change in their chemical environment, leading to a shift in their resonance. Appearance of a broad singlet for the -NH₂ protons. | The electron-withdrawing nature of the azide is different from that of the amine. |
| ¹³C NMR | The carbon atom attached to the azide group will have a characteristic chemical shift. | The carbon atom attached to the amine group will shift its resonance, typically to a higher field (lower ppm). | The change in the substituent from azide to amine alters the electronic environment of the attached carbon. |
| Mass Spec (EI) | Molecular ion peak at m/z = 127. Fragmentation pattern will show loss of N₂ (28). | Molecular ion peak at m/z = 101.[6] Fragmentation will be characteristic of an amino-lactone. | The molecular weight decreases by 26 due to the replacement of -N₃ with -NH₂. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Both Methods) | - Insufficient reaction time.- Low reaction temperature.- Poor quality reagents. | - Extend the reaction time and continue monitoring.- For Staudinger, ensure the reaction is at reflux. For hydrogenation, ensure good stirring.- Use fresh, high-purity reagents. |
| Staudinger: Difficulty in removing TPPO | - Triphenylphosphine oxide is often crystalline and can co-elute with the product during chromatography. | - Perform an acid-base extraction: dissolve the crude mixture in a non-polar solvent, extract with dilute HCl to protonate the amine and move it to the aqueous layer. Wash the organic layer to remove TPPO. Basify the aqueous layer and extract the amine.- Use a different phosphine, such as tributylphosphine, which gives a more soluble oxide. |
| Catalytic Hydrogenation: Reaction stalls or is slow | - Catalyst poisoning (e.g., by sulfur-containing compounds).- Inefficient hydrogen delivery.- Catalyst deactivation. | - Ensure starting materials and solvents are free from catalyst poisons.- Ensure vigorous stirring to facilitate good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).- Use fresh catalyst. Increase catalyst loading if necessary. |
| Catalytic Hydrogenation: Formation of byproducts | - Over-reduction of other functional groups (if present).- Hydrogenolysis (cleavage of C-O or C-N single bonds). | - The lactone carbonyl is generally stable to these conditions. However, if other sensitive groups are present, the Staudinger reduction may be a better choice.- Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time). |
Conclusion
Both the Staudinger reduction and catalytic hydrogenation are effective methods for the synthesis of 4-aminodihydro-2(3H)-furanone from its corresponding azide. The choice of method will depend on the specific requirements of the synthesis. The Staudinger reaction offers excellent chemoselectivity for substrates with other reducible functional groups, while catalytic hydrogenation provides a cleaner workup and is more amenable to large-scale synthesis. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely perform this important transformation.
References
- Bohlmann, R. (1988). Synthesis of 4-hydroxy-3(2H)-furanone acyl derivatives and their anti-cataract effect on spontaneous cataract rats (ICR/f). Chemical & Pharmaceutical Bulletin, 36(8), 3045-3051.
-
PubChem. (n.d.). 2(3H)-Furanone, dihydro-4-hydroxy-. Retrieved from [Link]
-
Wikipedia. (2023). Staudinger reaction. Retrieved from [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
ResearchGate. (n.d.). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
MDPI. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Retrieved from [Link]
-
University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of 2(3H)-furanone derivatives as γ-Aminobutyric acid receptor modulator. Retrieved from [Link]
-
Reddit. (2023). Need advice on reducing stubborn azides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
PubMed Central (PMC). (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]
-
YouTube. (2019). Staudinger Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2(3H)-Furanone, dihydro-4-hydroxy- (CAS 5469-16-9). Retrieved from [Link]
-
University of Victoria. (2022). Azides. Retrieved from [Link]
-
PubChem. (n.d.). 2(3H)-Furanone. Retrieved from [Link]
-
ResearchGate. (2024). Catalytic Hydrogenation of γ-Butyrolactone to Butanediol over a High-Performance Cu-SiO2 Catalyst. Retrieved from [Link]
-
PubMed Central (PMC). (2008). Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2(3H)-Furanone, dihydro-4-methyl-. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. Retrieved from [Link]
-
Case Western Reserve University. (2018). Handling Azide Compounds. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-hydroxydihydro-2(3H)-furanone. Retrieved from [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminodihydro-2(3H)-furanone | C4H7NO2 | CID 538736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 4-Aminodihydro-2(3H)-furanone synthesis
Welcome to the technical support center for the synthesis of 4-Aminodihydro-2(3H)-furanone, also known as L-Homoserine lactone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its synthesis, with a focus on improving yield and purity. The content is structured in a question-and-answer format to directly address specific challenges.
I. Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
This section addresses the most common questions and issues that can lead to low yields during the synthesis of 4-Aminodihydro-2(3H)-furanone.
A. Starting Material and Reagent Integrity
Question 1: My reaction is sluggish or not proceeding to completion. Could my starting materials be the issue?
Answer: Absolutely. The quality and purity of your starting materials are critical for a successful synthesis. Here are some key aspects to consider:
-
Purity of the Amino Acid Precursor: The most common starting materials are L-methionine or L-aspartic acid. Ensure they are of high purity (≥98%). Impurities can interfere with the reaction and lead to side products.
-
Protecting Group Integrity: If you are using a protected amino acid, such as Boc-L-methionine, verify its purity. An improperly protected starting material will lead to a complex mixture of products.
-
Reagent Quality: The quality of reagents like coupling agents (e.g., EDC), activating agents (e.g., NHS), and deprotecting agents (e.g., TFA) is crucial. Use fresh, high-purity reagents. Degradation of these reagents can significantly impact your yield.
-
Solvent Purity: Ensure you are using anhydrous solvents, especially for the cyclization step. The presence of water can lead to hydrolysis of the lactone ring.
Question 2: I am using Boc-L-methionine as my starting material. What are the common pitfalls?
Answer: Boc-L-methionine is a common and effective starting material. However, there are a few potential issues to be aware of:
-
Incomplete Protection: If the Boc protection of L-methionine was incomplete, you will have unprotected amino acid in your reaction, which can lead to undesired side reactions.
-
Racemization: While less common with Boc protection, there is a small risk of racemization during the activation of the carboxylic acid. This can be minimized by using appropriate coupling agents and maintaining a low reaction temperature.
B. Reaction Conditions and Side Reactions
Question 3: I am observing a significant amount of a water-soluble byproduct. What could it be?
Answer: A common water-soluble byproduct is the hydrolyzed form of the lactone, γ-hydroxy-α-aminobutyric acid. The lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions.
-
pH Control: Maintain a neutral or slightly acidic pH during the work-up and purification steps to minimize hydrolysis.[1]
-
Temperature: Elevated temperatures can also promote hydrolysis. Perform the reaction and purification at the lowest effective temperature.
Question 4: My final product appears to be a sticky solid or an oil that is difficult to crystallize. What is the likely cause?
Answer: This is often an indication of oligomerization or polymerization of the 4-aminodihydro-2(3H)-furanone. The free amino group of one molecule can attack the lactone carbonyl of another, leading to the formation of dimers, trimers, and larger oligomers. This is particularly problematic after the deprotection of the amino group.
-
Concentration: High concentrations of the deprotected amine can favor intermolecular reactions. It is often beneficial to work in dilute solutions.
-
Immediate Use or Derivatization: Once the amino group is deprotected, it is best to either use the product immediately in the next step (e.g., acylation) or convert it to a stable salt, such as the hydrochloride salt, to prevent polymerization.
Question 5: I am concerned about racemization at the alpha-carbon. How can I minimize this?
Answer: Racemization is a potential issue, especially during the activation of the carboxylic acid and the deprotection step.
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Deprotection Conditions: For Boc deprotection, use milder acidic conditions, such as 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.[2] Avoid prolonged exposure to strong acids or high temperatures.
II. Troubleshooting Summary Table
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Poor quality starting materials/reagents- Incomplete activation of the carboxylic acid- Incorrect reaction temperature or time | - Verify purity of starting materials and use fresh reagents.- Optimize activation conditions (reagent, stoichiometry, time).- Monitor the reaction by TLC or LC-MS to determine optimal conditions. |
| Presence of Water-Soluble Byproducts | - Hydrolysis of the lactone ring | - Maintain neutral or slightly acidic pH during work-up.- Avoid high temperatures during reaction and purification. |
| Sticky/Oily Product, Difficult to Purify | - Oligomerization/polymerization of the product | - Work with dilute solutions after deprotection.- Convert the free amine to a stable salt (e.g., HCl salt) immediately after deprotection.- Use the product immediately in the next reaction step. |
| Multiple Spots on TLC/LC-MS | - Incomplete reaction- Side reactions (e.g., hydrolysis, oligomerization)- Racemization | - Monitor reaction progress and optimize for completion.- See recommendations for hydrolysis and oligomerization.- Employ racemization-suppressing conditions. |
| Low Yield After Purification | - Product loss during extraction- Product degradation on silica gel- Co-elution with impurities | - Perform multiple extractions with an appropriate solvent.- Consider alternative purification methods like ion-exchange chromatography.- Optimize chromatography conditions (solvent system, gradient). |
III. Experimental Protocols
This section provides a detailed, step-by-step protocol for a common synthetic route to 4-Aminodihydro-2(3H)-furanone hydrochloride starting from Boc-L-methionine.
Protocol 1: Synthesis of Boc-L-homoserine lactone
This protocol outlines the conversion of Boc-L-methionine to Boc-L-homoserine lactone.
Figure 1: Workflow for the synthesis of Boc-L-homoserine lactone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Boc-L-methionine (1 equivalent) in a mixture of acetic acid and acetic anhydride (e.g., 1:1 v/v).
-
Methylation: To the stirred solution, add methyl iodide (excess, e.g., 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude Boc-L-homoserine lactone. This can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection to 4-Aminodihydro-2(3H)-furanone Hydrochloride
This protocol describes the removal of the Boc protecting group to yield the final product as a stable hydrochloride salt.
Figure 2: Workflow for the deprotection of Boc-L-homoserine lactone.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-L-homoserine lactone (1 equivalent) in anhydrous dichloromethane (DCM).
-
Deprotection: Cool the solution to 0°C and add a solution of 20% trifluoroacetic acid (TFA) in DCM dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Salt Formation: Dissolve the residue in a minimal amount of a suitable solvent like diethyl ether and add a solution of HCl in diethyl ether.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
IV. Purification and Characterization
Question 6: What is the best way to purify the final product?
Answer: The purification method depends on the nature of the impurities.
-
Crystallization: If the hydrochloride salt is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective method for purification.
-
Column Chromatography: If the product is an oil or contains impurities with similar polarity, column chromatography on silica gel can be used. However, be aware that the free amine can interact strongly with silica. It is often better to purify the protected intermediate before deprotection.
-
Ion-Exchange Chromatography: For separating the free amine from non-ionic impurities, ion-exchange chromatography can be a powerful technique.
Question 7: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric purity of the final product, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of lactones.[3][4]
V. References
-
Smith, A. B., et al. (2003). Synthesis of (-)-Homoserine Lactone. The Journal of Organic Chemistry, 68(5), 2085-2088. [Link]
-
Chhabra, S. R., et al. (2000). An improved synthesis of N-acyl-L-homoserine lactones. Tetrahedron Letters, 41(24), 4781-4785. [Link]
-
Geske, G. D., et al. (2005). A new class of bacterial quorum sensing antagonists. Journal of the American Chemical Society, 127(37), 12762-12763. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
PubChem. 4-Aminodihydro-2(3H)-furanone.[Link]
-
Reddy, G. V., et al. (2007). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry, 18(14), 1711-1715. [Link]
-
ResearchGate. Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.[Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC.[Link]
-
ResearchGate. Extraction, purification and identification of bacterial signal molecules based on N-acyl homoserine lactones.[Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]
Sources
Common side reactions in the synthesis of 3-amino-gamma-butyrolactone
Technical Support Center: Synthesis of 3-Amino-γ-Butyrolactone
Welcome to the technical support guide for the synthesis of 3-amino-γ-butyrolactone and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction outcomes, ensure product quality, and resolve common experimental issues.
Part 1: General FAQs and Core Concepts
This section addresses overarching issues related to the stability, analysis, and handling of 3-amino-γ-butyrolactone.
Q1: My purified 3-amino-γ-butyrolactone appears to degrade upon storage or during workup. What is the primary cause and how can I prevent it?
Answer: The primary cause of degradation is the inherent susceptibility of the lactone ring to hydrolysis. The γ-butyrolactone (GBL) ring exists in a pH-dependent equilibrium with its ring-opened form, γ-amino-4-hydroxybutyric acid (GAHBA).[1][2] This equilibrium is significantly influenced by the presence of water and is catalyzed by both acidic and basic conditions.
-
Mechanism of Degradation: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon and leading to irreversible ring-opening. Under acidic conditions (pH < 4), the equilibrium shifts towards the protonated form of GAHBA.[1]
-
Causality & Prevention: The free amino group in 3-amino-γ-butyrolactone can act as an internal base, potentially promoting self-hydrolysis if moisture is present. The most effective strategy for long-term stability and simplified handling is to convert the product into a stable salt, most commonly the hydrochloride salt . The protonated ammonium group significantly reduces the nucleophilicity of the amine and increases the overall stability of the molecule, preventing both hydrolysis and potential polymerization.
Workflow for Salt Formation:
-
Dissolve the crude, freebase 3-amino-γ-butyrolactone in a dry solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold, dry solvent, and dry under vacuum.
Q2: After my reaction, I observe a viscous, oily, or polymeric substance that is difficult to characterize. What is it and why did it form?
Answer: The formation of a viscous or polymeric substance is likely due to the ring-opening polymerization of γ-butyrolactone. While unsubstituted γ-butyrolactone has a low propensity for polymerization due to its thermodynamic stability (low ring strain), the presence of functional groups and certain reaction conditions can promote this side reaction.[3][4]
-
Causality: Polymerization is often initiated by strong acids, bases, or certain metallic catalysts that can coordinate to the carbonyl oxygen and facilitate ring-opening. The presence of the amino group could potentially initiate polymerization, especially at elevated temperatures. The resulting product is a polyamide/polyester.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during synthesis and purification. Most cyclization and reduction steps should be performed at or below room temperature unless the protocol explicitly requires heat.
-
pH Management: Maintain a neutral or weakly acidic pH during workup. Strong bases are particularly problematic and should be neutralized carefully at low temperatures.
-
Prompt Conversion: Convert the freebase to its hydrochloride salt immediately after isolation and initial purification to prevent polymerization during storage.
-
Q3: What are the recommended analytical techniques to confirm the presence of common impurities alongside my 3-amino-γ-butyrolactone product?
Answer: A multi-technique approach is essential for identifying both the desired product and potential side products.
| Analytical Technique | Target Analyte / Impurity | Expected Observation |
| ¹H NMR | 3-Amino-γ-butyrolactone | Characteristic multiplets for the CH-NH₂, CH₂, and CH₂-O protons. |
| γ-Amino-4-hydroxybutyric acid | Absence of the lactone's downfield CH₂-O signal (~4.0-4.5 ppm); appearance of new signals for the linear chain. | |
| Unreacted Starting Material | Signals corresponding to succinimide, glutamic acid, etc., will be present. | |
| GC-MS | Volatile Impurities | Allows for the separation and identification of side products like over-reduced species. The product may require derivatization.[2] |
| FTIR | 3-Amino-γ-butyrolactone | Strong carbonyl (C=O) stretch for a five-membered lactone (~1770 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹). |
| γ-Amino-4-hydroxybutyric acid | Disappearance of the lactone carbonyl peak; appearance of a carboxylic acid C=O stretch (~1700-1730 cm⁻¹) and a broad O-H stretch. | |
| TLC | Reaction Monitoring | Use a suitable stain (e.g., ninhydrin for the amino group) to visualize the product and distinguish it from non-amine-containing starting materials. |
Part 2: Troubleshooting by Synthetic Route
Different synthetic strategies are prone to unique side reactions. This section provides targeted advice for common routes.
Route A: Reduction of Succinimide
This common route involves the reduction of the imide functional group of succinimide to yield the aminolactone. The choice of reducing agent is critical.
Q4: My reduction of succinimide resulted in a very polar, water-soluble compound instead of the desired lactone. What happened?
Answer: You have likely encountered an over-reduction side reaction. While a selective reducing agent like sodium borohydride (NaBH₄) is intended to reduce one of the imide carbonyls to a hydroxyl group (forming a hemiaminal that cyclizes), a stronger reducing agent or harsh conditions can reduce both carbonyls and the lactone ester bond.
-
Causality & Mechanism: Strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily open the lactone ring and reduce the resulting carboxylic acid/ester functionality. This leads to the formation of γ-amino-1,4-butanediol, a highly polar and water-soluble compound that is difficult to extract into organic solvents.
-
Troubleshooting Protocol:
-
Choice of Reductant: Use a milder reducing agent. Sodium borohydride (NaBH₄) is the preferred choice for this transformation. If using NaBH₄, co-solvents like methanol or ethanol are often required to increase its reactivity, but conditions must be carefully controlled.
-
Temperature Control: Perform the reduction at low temperatures (0 °C to room temperature). Add the reducing agent portion-wise to manage the reaction exotherm.
-
Stoichiometry: Use a carefully measured molar equivalent of the reducing agent. An excess of NaBH₄ can still lead to over-reduction, albeit more slowly than with LiAlH₄.
-
Monitor the Reaction: Use TLC with a ninhydrin stain to monitor the appearance of the amine product and the disappearance of the starting material. Quench the reaction as soon as the succinimide is consumed.
-
Route B: Cyclization of Amino Acid Precursors (e.g., from Glutamic Acid)
This route leverages a chiral starting material to produce an enantiomerically pure product. The primary challenges are achieving efficient cyclization and preventing racemization.
Q5: I am attempting a stereospecific synthesis from L-glutamic acid, but my final product shows low or no optical activity. What causes this racemization?
Answer: Racemization in this context most often occurs at the α-carbon (the stereocenter bearing the amino group). This loss of stereochemical integrity is typically catalyzed by acid or base, often during the cyclization or workup steps.
-
Mechanism of Racemization: The α-proton is acidic and can be abstracted under basic conditions to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a racemic mixture. Under acidic conditions, enolization can also be promoted, leading to the same outcome.
-
Prevention Strategies:
-
Protecting Groups: Protect the amine functionality (e.g., as a Boc or Cbz derivative) before attempting cyclization. This reduces the acidity of the α-proton and prevents it from participating in acid-base chemistry. The protecting group can be removed in a final, non-racemizing step.
-
Milder Cyclization Conditions: Avoid harsh dehydrating agents or prolonged exposure to strong acids/bases. Methods involving carbodiimides (like DCC or EDC) at neutral pH are often preferred for cyclizing the corresponding γ-hydroxy amino acid.
-
Temperature Control: Perform all steps, especially workup and purification, at the lowest practical temperature to minimize the rate of enolization/enolate formation.
-
Part 3: Purification and Isolation Workflow
A robust purification strategy is critical for obtaining high-purity 3-amino-γ-butyrolactone.
Q6: How can I effectively separate the desired lactone from its ring-opened form (GAHBA) during workup?
Answer: The most effective method is a pH-controlled liquid-liquid extraction, which exploits the different chemical properties of the neutral lactone and the zwitterionic/charged amino acid.[2]
Detailed Protocol for Separation:
-
After quenching the reaction, remove the reaction solvent under reduced pressure.
-
Dissolve the crude residue in water and cool the solution in an ice bath.
-
Carefully adjust the pH of the aqueous solution to ~9-10 using a suitable base (e.g., sodium carbonate or dilute NaOH). At this pH:
-
3-Amino-γ-butyrolactone remains a neutral, organic-soluble molecule.
-
GAHBA exists as a carboxylate salt, making it highly water-soluble and organic-insoluble.
-
Unreacted succinimide may also be hydrolyzed and remain in the aqueous layer.
-
-
Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The desired lactone will preferentially move into the organic phase.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude freebase lactone.
-
Proceed immediately with conversion to the hydrochloride salt for stability and final purification by recrystallization.
References
-
Wikipedia. γ-Butyrolactone. [Link]
-
Takeda, K., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry. [Link]
- Zhang, W., et al. (2003). Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
-
Kerr, D. J., et al. (2022). Total Synthesis of Polysubstituted γ-Butyrolactone Lignans. PubMed Central. [Link]
-
Science.gov. Precursors gamma-butyrolactone gbl: Topics. [Link]
-
SWGDrug. (2005). gamma-butyrolactone. [Link]
-
Kurcok, P., et al. (2017). Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]
-
Chappell, M. A., et al. (2023). Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction. ACS Chemical Biology. [Link]
-
Lee, J. H., et al. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]
-
Lee, J. H., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology. [Link]
-
Liu, Y., et al. (2022). Reaction pathways to synthesis of gamma-butyrolactone (GBL). ResearchGate. [Link]
- Li, J., et al. (2016). Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
Sources
Technical Support Center: Enantioselective Homoserine Lactone Synthesis
Welcome to the technical support center for the synthesis of N-acyl homoserine lactones (AHLs). This guide is designed for researchers, chemists, and drug development professionals who are focused on synthesizing enantiomerically pure AHLs and their analogues. Achieving high enantiomeric excess (e.e.) is critical, as the biological activity of these quorum sensing molecules is highly dependent on their stereochemistry. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic workflows.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific problems you may encounter during the synthesis of chiral homoserine lactones. The answers are structured to help you diagnose the issue and implement effective solutions.
Question 1: My asymmetric catalytic reaction is producing a nearly racemic mixture (low e.e.). What are the primary factors I should investigate?
This is a common and frustrating issue. Low enantioselectivity in a catalytic reaction typically points to problems in one of three areas: the catalyst system, the reaction conditions, or the substrates.
Causality Analysis & Solutions:
-
Catalyst Integrity and Activity:
-
The "Why": Chiral catalysts, particularly organometallic complexes, can be sensitive to air, moisture, and impurities. Decomposition or poisoning of the catalyst will lead to a decrease in the rate of the desired asymmetric pathway, allowing the non-selective background reaction to dominate.
-
Troubleshooting Steps:
-
Verify Catalyst Source and Purity: Ensure the catalyst and ligand are from a reputable source. If synthesized in-house, rigorously purify and characterize them (NMR, MS, chiral HPLC if applicable).
-
Handle Under Inert Atmosphere: Use a glovebox or Schlenk line techniques for weighing and transferring air- and moisture-sensitive catalysts and reagents.
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are freshly distilled or passed through a purification system. Dry all reagents before use.
-
Perform a Catalyst Activity Check: Run a small-scale reaction with a known, reliable substrate to confirm the catalyst is active before committing a large amount of your material.
-
-
-
Sub-Optimal Reaction Conditions:
-
The "Why": Enantioselectivity is often a result of small energy differences between the transition states leading to the R and S enantiomers. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity (Eyring equation principles). Solvent and concentration also play a crucial role in the catalyst's chiral environment.[1]
-
Troubleshooting Steps:
-
Lower the Temperature: This is often the most effective first step. Reducing the reaction temperature decreases the thermal energy available, making the reaction more likely to proceed through the lower-energy, more ordered, and more selective transition state.
-
Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, therefore, its selectivity. Test a range of solvents (e.g., THF, Dichloromethane, Toluene).
-
Optimize Concentration: Both substrate and catalyst concentration can affect reaction rates and selectivity. A higher catalyst loading might improve e.e., but with increased cost.
-
-
-
Substrate Purity:
-
The "Why": Impurities in your starting material can act as catalyst poisons. For example, trace amounts of acid or base can neutralize or decompose the catalyst, while coordinating impurities can compete for binding sites on the metal center.
-
Troubleshooting Steps:
-
Re-purify Starting Materials: Purify your substrate immediately before the reaction using column chromatography, distillation, or recrystallization.
-
Characterize Thoroughly: Use NMR and MS to ensure the starting material is clean and has the correct structure.
-
-
Troubleshooting Workflow for Low Enantiomeric Excess
This diagram outlines a logical sequence for diagnosing the cause of poor enantioselectivity in an asymmetric reaction.
Caption: A decision tree for troubleshooting low enantiomeric excess.
Question 2: I am using a chiral auxiliary, but the diastereoselectivity of my key reaction is poor. How can I improve it?
Chiral auxiliaries are a powerful tool, temporarily introducing a chiral element to guide the formation of a new stereocenter.[2] Poor diastereoselectivity often stems from insufficient steric directing effects or incorrect reaction conditions for the enolate formation.
Causality Analysis & Solutions:
-
Choice of Auxiliary and Substrate:
-
The "Why": The effectiveness of an auxiliary depends on its ability to create a sterically hindered and conformationally rigid environment that forces an incoming reagent to attack from a specific face. The classic example is the Evans oxazolidinone auxiliary, which effectively shields one face of its enolate.
-
Troubleshooting Steps:
-
Evaluate Steric Bulk: Ensure your chosen auxiliary (e.g., Evans, Oppolzer's camphorsultam) provides sufficient steric bulk to effectively direct the reaction.
-
Consider a Different Auxiliary: If one auxiliary fails, another with a different geometry or steric profile might be more successful for your specific substrate.
-
-
-
Enolate Geometry (E/Z):
-
The "Why": For many auxiliary-controlled reactions, such as aldol additions, the geometry of the intermediate enolate (E vs. Z) is critical for determining the final stereochemistry. This geometry is controlled by the base, solvent, and additives used during deprotonation.
-
Troubleshooting Steps:
-
Base Selection: For Z-enolates (often desired with Evans auxiliaries), use bases like lithium diisopropylamide (LDA) in THF. For E-enolates, different base/solvent systems may be required.
-
Lewis Acid Additives: In some cases, adding a Lewis acid (e.g., TiCl₄, Bu₂BOTf) can "lock" the conformation of the substrate-auxiliary conjugate, leading to a single, highly organized transition state and thus higher diastereoselectivity.
-
-
-
Auxiliary Cleavage:
-
The "Why": The final step is removing the auxiliary. This step must be performed under conditions that do not cause epimerization (racemization) of the newly formed stereocenter.
-
Troubleshooting Steps:
-
Use Mild Conditions: Employ standard, mild cleavage conditions (e.g., LiOH/H₂O₂ for Evans auxiliaries) and keep the temperature low to prevent racemization.
-
Analyze Product Immediately: Check the enantiomeric purity immediately after cleavage and purification to ensure no loss of stereochemical integrity has occurred.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for achieving high enantiomeric excess in homoserine lactone synthesis?
There are four primary approaches, each with distinct advantages and challenges. The best choice depends on the specific target molecule, available starting materials, and scale of the synthesis.
| Strategy | Principle | Advantages | Common Challenges |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment to favor the formation of one enantiomer over the other.[3] | Highly efficient (low catalyst loading), scalable, broad substrate scope. | Catalyst sensitivity, cost of ligands/metals, requires extensive optimization. |
| Chiral Pool Synthesis | Starts with an inexpensive, enantiomerically pure natural product (e.g., L-methionine, L-aspartic acid) that already contains the required stereocenter. | The key stereocenter is pre-defined, avoiding the need for an asymmetric induction step. | Limited to the stereochemistry of available starting materials, may require more synthetic steps. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then cleaved.[2] | High levels of predictability and reliability, well-established protocols (e.g., Evans). | Stoichiometric use of the auxiliary, requires additional steps for attachment and removal. |
| Enzymatic Resolution | An enzyme (e.g., a lipase or lactonase) selectively reacts with one enantiomer in a racemic mixture, allowing for separation.[4][5] | Extremely high selectivity, mild and environmentally friendly conditions. | Maximum theoretical yield is 50% for the desired enantiomer, requires screening for a suitable enzyme. |
Q2: How do I accurately measure the enantiomeric excess of my final homoserine lactone product?
The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute at different times.
-
Procedure:
-
First, inject a racemic standard (a 50:50 mixture) of your compound to determine the retention times for both enantiomers and to ensure the column can resolve them.
-
Next, inject your synthesized sample under the same conditions.
-
The enantiomeric excess is calculated from the areas of the two peaks: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100 .
-
Other methods include chiral gas chromatography (GC) for volatile derivatives and NMR spectroscopy using chiral solvating agents or chiral shift reagents, though these are often less precise than chromatography.
Q3: Why is it important to use a single enantiomer of a homoserine lactone in biological assays?
Using a racemic mixture in biological studies can lead to misleading or uninterpretable results. The stereocenter on the lactone ring is critical for binding to its cognate LuxR-type receptor protein.[6]
-
Differential Activity: Often, only one enantiomer (typically the L-form derived from L-methionine) is biologically active.[7] The other enantiomer may be completely inactive.
-
Antagonistic Effects: In some cases, the "wrong" enantiomer can act as a competitive inhibitor, blocking the receptor and antagonizing the effect of the active enantiomer. This could mask the true potency of your compound.
-
Off-Target Effects: Each enantiomer is a distinct chemical entity and may have unique off-target effects or metabolic fates, further complicating data interpretation.
Therefore, using enantiomerically pure compounds is essential for establishing a clear structure-activity relationship (SAR) and understanding the true biological function.
Key Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Analysis
-
Prepare Samples: Dissolve ~1 mg of your racemic standard in 1 mL of HPLC-grade mobile phase solvent (e.g., Hexane/Isopropanol). Prepare your synthesized sample at the same concentration. Filter both solutions through a 0.22 µm syringe filter.
-
Select Chiral Column: Choose a column with a suitable chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Equilibrate the System: Run the mobile phase (e.g., 90:10 Hexane:Isopropanol) through the HPLC system at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject Racemic Standard: Inject 5-10 µL of the racemic standard. Record the chromatogram, noting the retention times (t₁) and (t₂) of the two enantiomer peaks. Adjust the mobile phase composition if separation is poor.
-
Inject Synthesized Sample: Inject 5-10 µL of your sample.
-
Calculate Enantiomeric Excess: Integrate the peak areas (A₁ and A₂) corresponding to the two retention times. Use the formula: e.e. (%) = |(A₁ - A₂)/(A₁ + A₂)| × 100.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Homoserine Lactone Precursor (Example)
This protocol is a general template for the resolution of a racemic alcohol precursor to a chiral lactone using a lipase.
-
Substrate Preparation: Dissolve the racemic alcohol precursor (1.0 eq) in an appropriate organic solvent (e.g., toluene, 0.1 M).
-
Add Acylating Agent: Add an acylating agent, such as vinyl acetate (3.0 eq). This will serve as the acyl donor for the enzymatic transesterification.
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B (CALB), ~10-20 mg per mmol of substrate).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC. The goal is to stop the reaction at ~50% conversion.
-
Workup: Once ~50% conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.
-
Separation: The resulting mixture contains the acylated enantiomer and the unreacted enantiomeric alcohol. These now have very different polarities and can be easily separated by standard silica gel column chromatography.
-
Final Steps: The separated, unreacted alcohol can then be cyclized to form one enantiomer of the homoserine lactone. The acylated portion can be de-acylated to recover the other enantiomer of the starting alcohol.
-
Analysis: Determine the e.e. of the separated alcohol using chiral HPLC (Protocol 1).
References
-
Soulère, L., El-Efrit, M. L., & Queneau, Y. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. Available at: [Link]
-
Churchill, M. E., et al. (2023). Unusual enantiomeric D,L-N-acyl homoserine lactones in Pectobacterium atrosepticum and Pseudomonas aeruginosa. PLOS ONE. Available at: [Link]
-
Li, H., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. Available at: [Link]
-
Steuhs, K., et al. (2005). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Applied and Environmental Microbiology. Available at: [Link]
-
Cédric, R., et al. (2018). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules with high levels of enantiomeric purity. Request PDF. Available at: [Link]
-
Gao, P., et al. (2018). Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii. Frontiers in Microbiology. Available at: [Link]
-
Parsek, M. R., et al. (1999). Acyl Homoserine-Lactone Quorum-Sensing Signal Generation. ResearchGate. Available at: [Link]
-
Gopu, V., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). N-Acyl homoserine lactone. Available at: [Link]
-
Bzdrenga, L., et al. (2017). Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control. Applied and Environmental Microbiology. Available at: [Link]
-
Song, J., et al. (2022). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical Communications. Available at: [Link]
-
Cain, J. P., et al. (2020). Asymmetric Synthesis of Homocitric Acid Lactone. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Kim, M. H., et al. (2005). The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase. Proceedings of the National Academy of Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Factors Affecting Enantioselectivity: Allosteric Effects. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular structure and catalytic mechanism of a quorum-quenching N-acyl-L-homoserine lactone hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 4-Aminodihydro-2(3H)-furanone
Welcome to the technical support center for the synthesis of 4-Aminodihydro-2(3H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of 4-Aminodihydro-2(3H)-furanone, a valuable chiral building block in medicinal chemistry, typically proceeds through the nucleophilic substitution of a suitable leaving group at the C4 position of a γ-butyrolactone precursor. A common and effective strategy involves the amination of a 4-halo-dihydro-2(3H)-furanone. This guide will primarily focus on this pathway, addressing potential challenges from the preparation of the halo-lactone intermediate to the final product isolation and purification.
Core Synthetic Pathway: A Mechanistic Overview
A robust method for preparing 4-Aminodihydro-2(3H)-furanone involves a two-step process starting from the readily available γ-butyrolactone. The first step is the halogenation at the 4-position, followed by nucleophilic substitution with an amine source. To circumvent common side reactions such as over-alkylation, the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is a highly recommended approach.[1][2]
Caption: Competing over-alkylation reactions in direct amination.
To favor the formation of the primary amine:
-
Use a large excess of ammonia: This increases the probability that the halo-lactone will react with ammonia rather than the primary amine product. [3]A sealed reaction vessel may be necessary to maintain a high concentration of ammonia.
-
Consider the Gabriel Synthesis: This is a more controlled method that avoids over-alkylation.
Q4: I want to try the Gabriel synthesis. Can you provide a general protocol and highlight the critical steps?
A4: The Gabriel synthesis is an excellent choice for this transformation. [1][2] Step-by-Step Protocol:
-
Formation of the Phthalimido-lactone:
-
Dissolve your 4-halo-dihydro-2(3H)-furanone in a polar aprotic solvent like DMF.
-
Add a slight excess (1.1-1.2 equivalents) of potassium phthalimide.
-
Heat the mixture (typically 60-80°C) and monitor the reaction by TLC until the starting halo-lactone is consumed.
-
Critical Point: Ensure all reagents and solvents are dry, as water can hydrolyze the lactone and react with the phthalimide.
-
-
Work-up and Isolation of the Intermediate:
-
Cool the reaction mixture and pour it into cold water to precipitate the 4-phthalimido-dihydro-2(3H)-furanone.
-
Filter the solid, wash with water, and dry thoroughly.
-
-
Deprotection to Yield the Primary Amine:
-
Suspend the dried phthalimido-lactone in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (typically 1.5-2 equivalents).
-
Reflux the mixture. A white precipitate of phthalhydrazide will form.
-
Critical Point: The reaction can be slow; monitor by TLC to ensure complete consumption of the starting material.
-
-
Final Work-up and Purification:
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
The filtrate contains the desired 4-aminodihydro-2(3H)-furanone. This can often be isolated as its hydrochloride salt by acidification with HCl in a suitable solvent (e.g., ether or isopropanol) to facilitate precipitation and purification.
-
Q5: Are there alternative amine sources I can use besides ammonia or phthalimide?
A5: Yes, other nitrogen nucleophiles can be employed, often with the goal of easier deprotection or improved reactivity.
| Amine Source | Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| Sodium Azide (NaN₃) | Azide (-N₃) | Reduction (e.g., H₂, Pd/C; LiAlH₄) | High nucleophilicity, avoids over-alkylation. | Azides can be hazardous; reduction step required. |
| Benzylamine | Benzyl (-CH₂Ph) | Hydrogenolysis (H₂, Pd/C) | Amine is protected; easy deprotection. | Can be difficult to remove if other reducible groups are present. |
| Di-tert-butyl iminodicarboxylate | Boc₂N⁻ | Acidic hydrolysis (e.g., TFA) | Stable protecting group; orthogonal to many other groups. | Reagent can be expensive; strong acid needed for deprotection. |
Section 3: Product Characterization and Purity
Q6: I have isolated my product, but I'm unsure of its purity. What analytical techniques should I use?
A6: A combination of techniques is recommended for full characterization.
-
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the lactone ring protons. The proton at C4, now attached to the amino group, will show a significant upfield shift compared to the halo-lactone precursor.
-
¹³C NMR: The carbon at C4 will also show a characteristic shift. [4]* IR Spectroscopy:
-
Look for the strong carbonyl stretch of the lactone (around 1770 cm⁻¹). [4] * The N-H stretching of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹.
-
-
Mass Spectrometry:
-
Confirm the molecular weight of your product. [5] Q7: My final product is a viscous oil and difficult to handle. How can I improve its handling and purity?
-
A7: Converting the free amine to its hydrochloride salt is a common and effective strategy. The salt is typically a crystalline solid that is easier to handle, purify by recrystallization, and store. To do this, dissolve your purified product in a suitable solvent (like diethyl ether or methanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt should precipitate out.
References
-
ResearchGate. (2025). Design and synthesis of 2(3H)-furanone derivatives as γ-Aminobutyric acid receptor modulator. Retrieved January 25, 2026, from [Link]
-
FooDB. (2010). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved January 25, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Reaction of Alkyl Halides with Ammonia. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). DIHYDRO-4-HYDROXY-2(3H)-FURANONE. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). halogenoalkanes (haloalkanes) and ammonia. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2025). Novel naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives as potent ERα inhibitors. Retrieved January 25, 2026, from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. Retrieved January 25, 2026, from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Retrieved January 25, 2026, from [Link]
-
Chemistry Stack Exchange. (2021). What is the product of reaction between haloalkane and ammonia at different stoichiometries?. Retrieved January 25, 2026, from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2025). The assignment of 1H and 13C chemical shifts for dihydro-3(2H)-furanone derivatives by means of specific 2H labelling experiments and 13C{1H} decoupling experiments. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved January 25, 2026, from [Link]
-
National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Retrieved January 25, 2026, from [Link]
-
PubMed. (2011). Thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, the postulated precursor of sotolone, from amino acid model systems containing glyoxylic and pyruvic acids. Retrieved January 25, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminodihydro-2(3H)-furanone | C4H7NO2 | CID 538736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthesized 4-Aminodihydro-2(3H)-furanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Aminodihydro-2(3H)-furanone. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges of purifying this valuable synthetic intermediate. The bifunctional nature of this molecule, containing both a basic amine and a hydrolytically sensitive lactone, presents unique purification hurdles. This guide provides field-proven insights and detailed protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during the workup and purification of 4-Aminodihydro-2(3H)-furanone.
Q1: My crude product is a persistent oil or a waxy solid that refuses to crystallize. What's going on and how can I fix it?
A1: This is a frequent issue, often stemming from several factors. The inability to crystallize is typically due to impurities that disrupt the formation of a stable crystal lattice.
-
Causality:
-
Residual Solvent: Even trace amounts of reaction solvents (like DMF, DMSO, or THF) can trap your product in an oily state.
-
Hygroscopic Nature: The polar amine and carbonyl groups make the compound prone to absorbing atmospheric moisture, resulting in a viscous gum.
-
Process Impurities: Unreacted starting materials or polymeric byproducts can act as "crystal poisons."
-
-
Troubleshooting Steps:
-
Rigorous Drying: Dry the crude material under high vacuum (e.g., <1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable. This is the most effective way to remove residual solvents and water.
-
Trituration/Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, hexanes, or methyl tert-butyl ether) with vigorous stirring. The goal is to crash out the desired product as a solid, leaving impurities behind in the solvent mixture.
-
Purity Check: Before attempting crystallization, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or ¹H NMR to estimate the level of impurity. If it is heavily contaminated, a preliminary bulk purification step like acid-base extraction or chromatography is recommended.
-
Q2: I'm seeing significant streaking and poor separation on my silica gel TLC plates. How can I get clean analysis and purification?
A2: This is a classic sign of strong, undesirable interactions between your basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to irreversible adsorption, tailing, and poor chromatographic resolution.
-
Causality: The lone pair of electrons on the nitrogen atom of your amine forms a strong bond with the acidic protons of the silica gel.
-
Solution: Deactivating the Stationary Phase:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to travel cleanly.
-
For most applications: Add 0.5-2% triethylamine (Et₃N) to your eluent system (e.g., Dichloromethane/Methanol).
-
For highly sensitive compounds: A solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase.
-
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based support.
-
Q3: My yield is low, and I suspect the lactone ring is hydrolyzing during my aqueous workup. How can I minimize this?
A3: Your suspicion is likely correct. The five-membered γ-lactone ring is strained and susceptible to hydrolysis, a reaction that is significantly accelerated by strong basic conditions (e.g., using NaOH or KOH).
-
Causality: Hydroxide ions readily attack the electrophilic carbonyl carbon of the lactone, leading to irreversible ring-opening and the formation of the corresponding 4-amino-2-hydroxybutanoic acid salt, which will be lost from the organic phase during extraction.
-
Preventative Measures:
-
Use a Milder Base: During extractions, use a weaker base like saturated sodium bicarbonate (NaHCO₃) solution or a 10% potassium carbonate (K₂CO₃) solution instead of strong hydroxides.
-
Keep it Cold: Perform all aqueous workups at low temperatures (0-5°C) by carrying them out in an ice bath. This significantly reduces the rate of hydrolysis.
-
Work Quickly: Minimize the contact time between your product and the aqueous basic solution. Do not let extractions sit for extended periods.
-
pH Control: Aim for a final pH of 8-9 during basification. This is sufficient to deprotonate the ammonium salt of your product without being overly harsh on the lactone.
-
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step methodologies for purifying 4-Aminodihydro-2(3H)-furanone.
Guide 1: Purification via Acid-Base Extraction
This technique is highly effective for removing neutral or acidic impurities, such as unreacted starting materials (e.g., glutamic acid) or non-basic byproducts. It leverages the basicity of the amine functional group.
-
Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 10 mL per gram). The protonated amine will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Organic Layer Wash (Optional): If acidic impurities are suspected, wash the combined aqueous layers with fresh ethyl acetate (1 x 10 mL per gram) to remove them. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath to 0-5°C. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or 2M sodium carbonate (Na₂CO₃) with stirring until the pH reaches ~8-9. This deprotonates the amine, making it soluble in organic solvents again.
-
Product Re-extraction: Extract the now-basic aqueous layer with ethyl acetate or DCM (3 x 15 mL per gram). The purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Technical Support Center: Navigating the Stability of 4-Aminodihydro-2(3H)-furanone in Diverse Solvent Systems
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Aminodihydro-2(3H)-furanone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Understanding the behavior of this molecule in different solvents is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 4-Aminodihydro-2(3H)-furanone?
A1: The stability of 4-Aminodihydro-2(3H)-furanone is primarily dictated by its chemical structure, which contains a lactone (a cyclic ester) and a primary amine. The key factors affecting its stability are:
-
pH: The lactone ring is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.
-
Solvent Type: Protic solvents (e.g., water, alcohols) can participate in and facilitate hydrolysis, whereas aprotic solvents (e.g., acetonitrile, DMSO) are generally more protective of the lactone ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.
-
Presence of Nucleophiles: Strong nucleophiles can attack the electrophilic carbonyl carbon of the lactone, leading to ring-opening.
Q2: What is the main degradation product of 4-Aminodihydro-2(3H)-furanone?
A2: The principal degradation product resulting from the hydrolysis of the lactone ring is 4-amino-3-hydroxybutanoic acid . Under certain conditions, further reactions may occur, but this ring-opened product is the initial and most common degradant.
Q3: How should I store solutions of 4-Aminodihydro-2(3H)-furanone?
A3: For optimal stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to dissolve the compound in a dry, aprotic solvent such as acetonitrile or DMSO and store at low temperatures (-20°C or below). Aqueous solutions, especially at neutral to high pH, should be used immediately.
Q4: Is the hydrochloride salt of 4-Aminodihydro-2(3H)-furanone more stable?
A4: Yes, the hydrochloride salt form is generally more stable as a solid and can improve solubility in certain solvents. In aqueous solutions, the salt will dissociate, and the stability will then be dependent on the pH of the solution. The acidic nature of the hydrochloride salt can initially create a lower pH environment, which might slightly slow down base-catalyzed hydrolysis but could accelerate acid-catalyzed hydrolysis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing insights into the causes and actionable solutions.
Issue 1: Inconsistent results in biological assays using aqueous buffers.
-
Question: I am observing variable activity of 4-Aminodihydro-2(3H)-furanone in my cell-based assays prepared in a phosphate-buffered saline (PBS) at pH 7.4. What could be the cause?
-
Answer: The predicted pKa of the amino group in 4-Aminodihydro-2(3H)-furanone is approximately 7.33.[1] At a pH of 7.4, a significant portion of the amine will be in its basic, unprotonated form, which can act as an intramolecular catalyst for the hydrolysis of the lactone ring. This degradation can lead to a decrease in the concentration of the active compound over the course of your experiment, resulting in inconsistent results.
-
Troubleshooting Steps:
-
Time-Course Stability Study: Perform a preliminary experiment to assess the stability of your compound in the assay buffer. Prepare a stock solution and dilute it to the final working concentration in your PBS buffer. Analyze the concentration of the parent compound at different time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using a stability-indicating HPLC method (see Experimental Protocols section).
-
pH Optimization: If significant degradation is observed, consider running your assay at a slightly more acidic pH if your biological system allows. A pH range of 5-6 is often found to be a good compromise for the stability of many lactam-containing compounds.[2]
-
Fresh Preparations: Always prepare your working solutions immediately before use to minimize the time the compound spends in the aqueous buffer.
-
-
Issue 2: Appearance of unknown peaks in my chromatogram when using methanol as a solvent.
-
Question: I dissolved 4-Aminodihydro-2(3H)-furanone in methanol for my analysis, and I am seeing an extra peak in my HPLC chromatogram that grows over time. What is this new peak?
-
Answer: Methanol is a protic solvent and can act as a nucleophile, leading to methanolysis of the lactone ring. This reaction opens the ring and forms the methyl ester of 4-amino-3-hydroxybutanoic acid. The rate of this reaction can be accelerated by acidic or basic conditions.[3]
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: For analytical purposes, it is highly recommended to use a dry aprotic solvent like acetonitrile (ACN) for sample preparation. Acetonitrile is less nucleophilic and will significantly reduce the risk of solvent-mediated degradation.
-
LC-MS Analysis: To confirm the identity of the unknown peak, you can analyze your methanolic solution using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the methyl ester degradant will be higher than the parent compound.
-
Temperature Control: If you must use methanol, ensure your samples are kept at a low temperature (e.g., in an autosampler set to 4°C) and analyze them as quickly as possible after preparation.
-
-
Data Presentation
Table 1: Predicted Stability of 4-Aminodihydro-2(3H)-furanone in Common Solvents
| Solvent | Type | Predicted Stability | Primary Degradation Pathway |
| Water (pH < 4) | Protic, Aqueous | Low to Moderate | Acid-catalyzed hydrolysis |
| Water (pH 4-6) | Protic, Aqueous | Moderate | Minimal hydrolysis |
| Water (pH > 7) | Protic, Aqueous | Low | Base-catalyzed hydrolysis |
| Methanol/Ethanol | Protic, Alcoholic | Low to Moderate | Alcoholysis (Solvolysis) |
| Acetonitrile (ACN) | Aprotic, Polar | High | Minimal degradation |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | Minimal degradation |
| Dichloromethane (DCM) | Aprotic, Nonpolar | High | Minimal degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 4-Aminodihydro-2(3H)-furanone
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of water:acetonitrile (50:50).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing a robust stability-indicating method.[4]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
After each stress condition, neutralize the sample if necessary, dilute with the mobile phase, and analyze using the stability-indicating HPLC method.
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of 4-Aminodihydro-2(3H)-furanone.
Diagram 2: Proposed Degradation Pathway
Caption: Primary hydrolytic degradation pathway of 4-Aminodihydro-2(3H)-furanone.
References
-
FooDB. (2020). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminodihydro-2(3H)-furanone. Retrieved from [Link]
-
ResearchGate. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). Retrieved from [Link]
-
SciELO. (2019). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Retrieved from [Link]
-
ResearchGate. (2017). Design and synthesis of 2(3H)-furanone derivatives as γ-Aminobutyric acid receptor modulator. Retrieved from [Link]
-
National Fisheries Institute. (n.d.). RFA Standardized Protocol for Determining the Shelf Life of Refrigerated Ready-To-Eat (RTE) Foods (revised). Retrieved from [Link]
-
PubMed Central. (2020). Stability of β-lactam antibiotics in bacterial growth media. Retrieved from [Link]
-
ResearchGate. (2017). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2011). Single-Laboratory Validation for the Determination of Terpene Lactones in Ginkgo biloba Dietary Supplement Crude Materials and Finished Products by High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection. Retrieved from [Link]
-
NIH. (2008). FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase. Retrieved from [Link]
-
Bentham Science. (2018). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Stability indicating RP-HPLC method for estimation of finerenone and its related substances in new dosage form. Retrieved from [Link]
-
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating Rp-Hplc Method For Determination Of Chlorthalidone. Retrieved from [Link]
-
ASTM. (2004). The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Aminodihydro-2(3H)-furanone
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Aminodihydro-2(3H)-furanone, a key building block and GABA (γ-aminobutyric acid) analogue. As projects move towards preclinical studies, the demand for larger quantities of this compound necessitates a shift from laboratory-scale procedures to robust, scalable processes. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges associated with this scale-up.
Section 1: Overview and Strategic Considerations for Scale-Up
4-Aminodihydro-2(3H)-furanone, also known as 3-amino-gamma-butyrolactone, is a polar, water-soluble molecule, which presents unique challenges during synthesis, work-up, and purification.[1] The choice of synthetic route for preclinical quantities must prioritize safety, cost-effectiveness, atom economy, and the ease of purification over novel, but less proven, methods.
A common and effective strategy for producing multi-gram to kilogram quantities involves the cyclization of a protected L-glutamic acid derivative. This approach is favored due to the availability of chiral starting materials and the relatively straightforward nature of the transformations.
Key Physicochemical Properties
A thorough understanding of the target molecule's properties is critical for designing effective protocols.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | PubChem[1] |
| Molecular Weight | 101.10 g/mol | PubChem[1] |
| pKa (Strongest Basic) | 7.33 | FooDB[2] |
| logP | -1.4 to -0.9 | FooDB[2] |
| Water Solubility | 695 g/L | FooDB[2] |
| Appearance | Typically a hygroscopic solid or oil | Inferred from properties |
Section 2: Recommended Scalable Synthetic Workflow
The following two-step protocol, starting from commercially available N-Boc-L-glutamic acid, is recommended for its reliability and scalability. It involves the reduction of the side-chain carboxylic acid followed by an acid-catalyzed cyclization and deprotection.
Caption: Recommended two-step synthesis pathway for scalable production.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-L-Glutaminol
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-L-glutamic acid (1 equivalent) and anhydrous Tetrahydrofuran (THF, 10 volumes).
-
Activation: Cool the slurry to -15 °C. Add N-methylmorpholine (NMM, 1.1 equivalents) dropwise, maintaining the internal temperature below -10 °C. Following the addition, add isobutyl chloroformate (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature does not exceed -10 °C. Stir the resulting mixed anhydride slurry for an additional 45 minutes at -15 °C. This activation step is critical for selectively preparing the side-chain carboxylic acid for reduction.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (NaBH₄, 1.5 equivalents) in water (2 volumes). Cool this solution to 5 °C.
-
Quench & Reaction: Carefully add the NaBH₄ solution to the mixed anhydride slurry at a rate that maintains the internal temperature below 0 °C. A significant exotherm and gas evolution will occur.
-
Work-up: After the reaction is complete (monitored by TLC or HPLC), adjust the pH to ~2 with 1M HCl. Extract the product with ethyl acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Glutaminol as a thick oil or solid.
Step 2: Acid-Catalyzed Cyclization and Deprotection
-
Cyclization/Deprotection: Dissolve the crude N-Boc-L-Glutaminol from the previous step in a solution of 4M HCl in dioxane or isopropanol (5 volumes).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC. The product, 4-Aminodihydro-2(3H)-furanone hydrochloride, will often precipitate from the solution.
-
Isolation: Filter the resulting solid and wash with cold diethyl ether or MTBE to remove non-polar impurities. Dry the solid under vacuum.
-
Purification (Free Base): To obtain the free amine, the hydrochloride salt can be neutralized using a basic ion-exchange resin or by careful addition of a base followed by extraction, although the high water solubility makes the latter challenging. Purification is typically achieved by recrystallization or chromatography on silica gel using a polar mobile phase (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protecting group preferred for this synthesis?
-
A1: The tert-butyloxycarbonyl (Boc) group is robust enough to withstand the reductive conditions of the first step but is easily cleaved under acidic conditions, which simultaneously catalyzes the final lactonization. This two-in-one deprotection and cyclization step improves process efficiency, a key consideration for scale-up.
Q2: Can I use a different reducing agent instead of NaBH₄?
-
A2: While other reducing agents like Lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is significantly safer, cheaper, and easier to handle on a large scale.[3] Its compatibility with aqueous solvent systems is also a major advantage for controlling the reaction exotherm.
Q3: My final product is an oil, not a solid. Is this normal?
-
A3: Yes, 4-Aminodihydro-2(3H)-furanone is hygroscopic and can exist as a viscous oil, especially if not completely dry or if minor impurities are present. The hydrochloride salt is typically a more stable and crystalline solid, which is why it is often isolated in that form.
Q4: What are the main safety concerns when scaling up this process?
-
A4: The primary concerns are:
-
Gas Evolution: Significant hydrogen gas is released during the NaBH₄ reduction and quench. The reactor must be well-ventilated and under an inert atmosphere.
-
Exotherms: Both the mixed anhydride formation and the NaBH₄ reduction are exothermic. Slow, controlled addition of reagents and efficient reactor cooling are critical to prevent thermal runaways.
-
Flammable Solvents: The use of THF, ether, and other flammable solvents requires appropriate grounding, ventilation, and fire suppression systems.
-
Section 4: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification stages.
Problem Area 1: Reaction & Yield Issues
| Question/Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of N-Boc-L-Glutaminol in Step 1. | 1. Incomplete activation of the carboxylic acid. 2. Degradation of the mixed anhydride. 3. Insufficient reducing agent. | 1. Ensure all reagents (THF, NMM) are anhydrous. Water will quench the isobutyl chloroformate. 2. Maintain the temperature strictly below -10 °C during activation. The mixed anhydride is thermally labile. 3. Use fresh, high-purity NaBH₄. Perform a test reaction on a small scale to confirm reagent activity. |
| Significant formation of over-reduced diol product. | The α-carboxylic acid was also reduced. | The selectivity of the mixed anhydride method is key. Ensure the temperature is kept low (-15 °C) during activation to favor formation of the γ-anhydride. Adding the NaBH₄ solution at a controlled, low temperature (<0 °C) also helps maintain selectivity. |
| Incomplete cyclization/deprotection in Step 2. | 1. Insufficient acid catalyst. 2. Presence of water in the reaction mixture. | 1. Ensure the HCl solution is of the correct molarity. If the reaction stalls, an additional charge of acid can be added. 2. Ensure the N-Boc-L-Glutaminol intermediate is thoroughly dried before this step. Water can hydrolyze the lactone ring. |
Problem Area 2: Work-up and Purification
| Question/Problem | Probable Cause(s) | Recommended Solution(s) |
| Difficulty extracting the product from the aqueous layer. | The product is highly polar and has high water solubility, especially the free base form. | 1. Salt Saturation: Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. 2. Continuous Extraction: For large-scale operations, consider using a continuous liquid-liquid extractor. 3. Solvent Choice: Use a more polar solvent system for extraction, such as a mixture of ethyl acetate and isopropanol, though this may also pull in more water and salts. |
| Product "oils out" during crystallization attempts. | 1. Presence of residual solvent or water. 2. Impurities depressing the melting point. | 1. Ensure the product is completely dry using a high-vacuum line or a vacuum oven at a gentle temperature (e.g., 30-40 °C). 2. Attempt co-evaporation with an anhydrous solvent like toluene to azeotropically remove water. 3. If impurities are suspected, an initial purification via a short silica plug filtration may be necessary before attempting crystallization. |
| Product appears to decompose on a silica gel column. | The primary amine can interact strongly with the acidic silica gel, leading to streaking and potential decomposition. | 1. Neutralize the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a volatile base like triethylamine (~1%) or ammonium hydroxide (~0.5%). 2. Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for chromatography. |
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}
Caption: Decision workflow for common purification challenges.
Section 5: Analytical Characterization
Accurate and consistent analytical data is required for preclinical batch release.
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) is preferred due to the polarity of the molecule.
-
Expected Ion: Look for the [M+H]⁺ ion at m/z 102.1.
-
Expected Spectroscopic Data
| Analysis | Expected Results |
| ¹H NMR (D₂O) | δ 4.5-4.7 (m, 1H, -CH-N), δ 4.2-4.4 (m, 2H, -CH₂-O-), δ 2.5-2.9 (m, 2H, -CH₂-C=O) |
| ¹³C NMR (D₂O) | δ ~180 (C=O), δ ~70 (CH₂-O), δ ~50 (CH-N), δ ~35 (CH₂-C=O) |
| IR (Neat) | ~3400 cm⁻¹ (N-H, O-H stretch, broad), ~1770 cm⁻¹ (C=O lactone stretch, strong)[4] |
| GC-MS | Molecular Ion [M]⁺ at m/z 101.[1] |
(Note: Exact chemical shifts can vary based on solvent, pH, and concentration.)
References
-
FooDB. (2020). Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). [Link]
-
PubChem. 4-Aminodihydro-2(3H)-furanone. [Link]
-
National Center for Biotechnology Information. GABA Synthesis, Uptake and Release. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
MDPI. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. [Link]
-
PubMed. (2006). An update on GABA analogs for CNS drug discovery. [Link]
-
MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
Sources
- 1. 4-Aminodihydro-2(3H)-furanone | C4H7NO2 | CID 538736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468) - FooDB [foodb.ca]
- 3. Synthesis of New Amino-Functionalized Porphyrins:Preliminary Study of Their Organophotocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Managing thermal decomposition during the distillation of furanones
Welcome to the technical support center for managing the thermal decomposition of furanones during distillation. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for the purification of these thermally sensitive compounds. Furanones are a critical class of heterocyclic compounds with wide applications in pharmaceuticals and fragrance industries, yet their inherent instability at elevated temperatures presents significant purification challenges. This guide offers in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your distillation process, maximize yield, and ensure the purity of your final product.
Troubleshooting Guide: Navigating Common Distillation Issues
This section addresses specific problems encountered during furanone distillation, providing insights into their root causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low Distillate Yield / Product Loss | 1. Thermal Decomposition: Furanones, particularly unsaturated ones like 2(5H)- and 3(2H)-furanones, can undergo thermal decomposition and isomerization at elevated temperatures. This can lead to the formation of volatile byproducts or non-volatile polymers, reducing the yield of the desired product.[1] 2. Polymerization: Unsaturated furanones can polymerize in the distillation flask or column, especially in the presence of acidic or basic impurities, or upon prolonged heating. This results in the formation of a viscous residue and loss of product. 3. Inefficient Condensation: If the condenser is not adequately cooled, volatile furanones may not condense efficiently and can be lost through the vacuum line. | 1. Reduce Distillation Temperature: Employ high-vacuum distillation (e.g., <10 mmHg) to significantly lower the boiling point of the furanone.[2] For extremely sensitive compounds, consider using a Kugelrohr apparatus, which minimizes the residence time at high temperatures.[3] 2. Add a Polymerization Inhibitor: Introduce a radical scavenger such as Butylated Hydroxytoluene (BHT) or hydroquinone to the crude furanone mixture before distillation. A concentration of 100-500 ppm is a good starting point.[4][5] These inhibitors function by quenching free radicals that initiate polymerization.[3] 3. Optimize Condenser Efficiency: Ensure a high flow rate of a cold coolant (e.g., chilled water or a glycol mixture) through the condenser. For very volatile furanones, a cold trap (e.g., with dry ice/acetone) placed between the receiving flask and the vacuum pump can capture any uncondensed vapors. |
| Product Discoloration (Yellowing/Browning) | 1. Oxidation: Furanones can be susceptible to oxidation at high temperatures, leading to the formation of colored impurities. The presence of oxygen can exacerbate this issue. 2. Decomposition Products: The colored material may be a result of thermal decomposition products. For instance, heating 2(3H)-furanone can lead to the formation of acrolein and carbon monoxide, which can further react to form colored polymeric materials.[1] | 1. Use an Inert Atmosphere: Before starting the distillation, purge the apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a gentle inert gas bleed throughout the distillation if your vacuum setup allows. 2. Add an Antioxidant: Phenolic antioxidants like BHT can also prevent oxidative degradation.[4][6] 3. Minimize Heating Time: Heat the distillation flask rapidly to the distillation temperature and collect the product as quickly as possible to reduce the time the furanone is exposed to high temperatures. |
| Polymerization in the Distillation Flask | 1. Presence of Acidic or Basic Impurities: Residual acids or bases from the synthesis can catalyze polymerization.[7] 2. High Reboiler Temperature: Excessive heating of the distillation flask can initiate thermal polymerization. 3. Prolonged Heating: Keeping the furanone at a high temperature for an extended period increases the likelihood of polymerization. | 1. Neutralize the Crude Mixture: Before distillation, wash the crude furanone with a saturated sodium bicarbonate solution to remove acidic impurities, or with a dilute acid (e.g., 1% HCl) to remove basic impurities, followed by a water wash to neutrality.[8][9] Ensure the neutralized organic phase is thoroughly dried before distillation. 2. Use a Heating Mantle with Stirring: This ensures even heating and prevents localized overheating. Set the heating mantle to a temperature no more than 20-30°C above the boiling point of the furanone at the operating pressure.[2] 3. Add a Polymerization Inhibitor: As mentioned previously, inhibitors like BHT or hydroquinone are highly effective at preventing polymerization.[4][5] |
| Inconsistent Boiling Point | 1. Presence of Impurities: Volatile impurities will cause the distillation to begin at a lower temperature, while less volatile impurities will cause the temperature to rise as the distillation proceeds. 2. Isomerization: Some furanones can isomerize at high temperatures, leading to a mixture of isomers with different boiling points. For example, 2(3H)-furanone can isomerize to the more stable 2(5H)-furanone.[1] 3. Fluctuating Vacuum: An unstable vacuum source will cause the boiling point to fluctuate. | 1. Use a Fractionating Column: For mixtures with close-boiling impurities or isomers, a fractional distillation setup with a packed column (e.g., Raschig rings or Vigreux column) will provide better separation.[10] 2. Monitor Vacuum Stability: Use a high-quality vacuum pump and a manometer to monitor the pressure throughout the distillation. Ensure all joints are properly sealed to prevent leaks. 3. Collect Fractions: Collect the distillate in several separate fractions. Analyze each fraction (e.g., by GC-MS or NMR) to determine its purity and identify the fraction(s) containing the desired furanone. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of furanone decomposition during distillation?
A1: The primary decomposition pathway for many furanones, such as 2(3H)-furanone, involves a thermally induced isomerization to an open-ring ketenoic aldehyde. This intermediate can then re-cyclize to a more stable furanone isomer (e.g., 2(5H)-furanone) or fragment into smaller molecules like acrolein and carbon monoxide.[1] This highlights the importance of minimizing both the temperature and duration of heating during distillation.
Q2: How can I effectively remove acidic or basic impurities before distillation?
A2: A standard workup procedure involving a liquid-liquid extraction is highly effective. Dissolve your crude furanone in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate until effervescence ceases. To remove basic impurities, a wash with a dilute acid solution (e.g., 1% HCl) is recommended. Follow these washes with a wash with deionized water to remove any residual salts, and finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before removing the solvent under reduced pressure.[8][9]
Q3: What type of distillation apparatus is best for thermally sensitive furanones?
A3: For moderately sensitive furanones, a standard vacuum distillation setup is often sufficient. However, for highly sensitive compounds, a short-path distillation apparatus, such as a Kugelrohr, is ideal.[3] A Kugelrohr minimizes the distance the vapor travels from the heated surface to the condenser, which reduces the residence time at high temperatures and minimizes decomposition.
Q4: What are the best polymerization inhibitors to use for furanone distillation and at what concentration?
A4: Phenolic inhibitors are a good choice for inhibiting the polymerization of unsaturated compounds during distillation.[11] Butylated hydroxytoluene (BHT) and hydroquinone are commonly used and effective radical scavengers. A starting concentration of 100-500 ppm (0.01-0.05% by weight) in the crude furanone mixture is generally recommended.[4][5] It is important to note that these inhibitors are often non-volatile and will remain in the distillation flask.
Q5: How can I monitor for decomposition during and after distillation?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for this purpose.[9] Before distillation, run a GC-MS of your crude material to identify the components. After distillation, analyze each fraction. A decrease in the peak area of your desired furanone and the appearance of new peaks, especially at lower retention times (indicating more volatile decomposition products), are signs of thermal degradation. Comparing the mass spectra of these new peaks with known furanone decomposition products can help identify the specific degradation pathways occurring.
Experimental Protocols
Protocol 1: Neutralization of Crude Furanone Mixture
-
Dissolve the crude furanone in a suitable organic solvent (e.g., diethyl ether, dichloromethane) at a concentration of approximately 10-20% (w/v).
-
Transfer the solution to a separatory funnel.
-
For Acidic Impurities: Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from gas evolution. Allow the layers to separate and discard the aqueous layer. Repeat the wash until no more gas evolves.
-
For Basic Impurities: Add an equal volume of 1% hydrochloric acid solution. Shake the funnel, allow the layers to separate, and discard the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water to remove any residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the neutralized crude furanone.
Protocol 2: Vacuum Distillation of a Thermally Sensitive Furanone
-
To the round-bottom flask containing the neutralized and dried crude furanone, add a magnetic stir bar and a polymerization inhibitor (e.g., BHT, 100-500 ppm).
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system to the desired level (typically <10 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask using a heating mantle.
-
Increase the temperature gradually until the furanone begins to boil and condense in the condenser.
-
Collect the distillate in pre-weighed receiving flasks. It is advisable to collect an initial forerun fraction, which may contain more volatile impurities.
-
Monitor the temperature of the vapor and the pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation
Table 1: Boiling Points of Selected Furanones at Reduced Pressure
| Furanone Derivative | Boiling Point (°C) | Pressure (mmHg) |
| 2(5H)-Furanone | 86 - 87 | 12 |
| 3-Methyl-2(5H)-furanone | 97 - 99 | 20 |
| 5-Methyl-2(3H)-furanone | 167 | 760 |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Not available | Not available |
| 4-Methoxy-2(5H)-furanone | 105 | 0.5 |
| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | 83 - 86 | 0.5 |
| γ-Butyrolactone (structurally similar) | 204 - 206 | 760 |
Note: Data compiled from various sources.[12][13][14] The boiling point of a specific furanone can vary depending on its purity and the accuracy of the pressure measurement.
Visualizations
Diagram 1: Thermal Decomposition Pathway of 2(3H)-Furanone
Caption: Thermal decomposition pathway of 2(3H)-furanone via a ring-opened intermediate.
Diagram 2: Troubleshooting Workflow for Furanone Distillation
Sources
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- 2. chempoint.com [chempoint.com]
- 3. 2(5H)-Furanone, 3-methyl- (CAS 22122-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of gamma-butyrolactone - Patent 0256813 [data.epo.org]
- 7. WO2017058693A1 - Method and composition for neutralizing acidic components in petroleum refining units - Google Patents [patents.google.com]
- 8. Neutralization systems for edible oil | Alfa Laval [alfalaval.com]
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- 10. CA2310707A1 - Process for recovering gamma-butyrolactone from a mixture of heavy organics - Google Patents [patents.google.com]
- 11. 2(5H)-furanone, 497-23-4 [thegoodscentscompany.com]
- 12. 3-甲基-2(5H)-呋喃酮 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 13. scent.vn [scent.vn]
- 14. 5-methyl-2(3H)-furanone [stenutz.eu]
Validation & Comparative
A Comparative Guide to Confirming the Absolute Configuration of 4-Aminodihydro-2(3H)-furanone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a cornerstone of modern drug development and chemical research. Enantiomers, mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides an in-depth comparison of key analytical techniques for confirming the absolute configuration of 4-Aminodihydro-2(3H)-furanone enantiomers, a crucial chiral building block in medicinal chemistry.
Introduction: The Significance of Stereochemistry
4-Aminodihydro-2(3H)-furanone, also known as γ-amino-γ-butyrolactone, possesses a single stereocenter at the C4 position, giving rise to (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even harmful. Therefore, unambiguous confirmation of the absolute configuration is not merely an analytical exercise but a critical step in ensuring the safety and efficacy of a potential drug candidate.
This guide will explore and compare several powerful analytical methods for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Chiroptical Spectroscopy, specifically Vibrational Circular Dichroism (VCD).
Comparative Analysis of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystallinity), the amount of sample available, and the instrumentation at hand. Each technique offers a unique set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[1][2] | Provides an unambiguous and direct determination of absolute configuration. | Requires a high-quality single crystal, which can be difficult to obtain.[2] Not suitable for amorphous solids or liquids.[2] | High-purity, single crystal of suitable size and quality. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the amine with a chiral reagent to form diastereomers, which exhibit distinct NMR signals.[1][3][4][5] | Applicable to a wide range of compounds in solution.[3][4][5] Can be used to determine enantiomeric purity. | Indirect method that relies on a conformational model.[6] Requires the synthesis of derivatives. Can be complex to interpret if conformational mobility is high. | Milligram quantities of the purified enantiomer. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] | Non-destructive and applicable to molecules in solution without the need for derivatization.[7] Provides rich structural information.[7] | Requires comparison with computationally predicted spectra (e.g., using DFT).[1][9] The complexity of calculations increases with molecular size and flexibility.[10] | Milligram quantities of the purified enantiomer in a suitable solvent. |
In-Depth Exploration of Key Methodologies
X-ray Crystallography: The Gold Standard
X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[2][11] The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of every atom.[1]
Causality Behind Experimental Choices:
-
Crystal Quality is Paramount: The success of this method hinges on the ability to grow a well-ordered, single crystal of sufficient size. The ordered arrangement of molecules in the crystal lattice is what allows for the coherent diffraction of X-rays.
-
Heavy Atom for Anomalous Dispersion: For molecules composed only of light atoms (C, H, N, O), determining the absolute configuration can be challenging. The introduction of a "heavy" atom (e.g., bromine, chlorine) into the molecule or as a counter-ion can enhance the anomalous dispersion effect, making the assignment of the absolute configuration more reliable.
Workflow for X-ray Crystallography:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Amide Method
For compounds that are difficult to crystallize, NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) offers a powerful alternative.[1] The Mosher's method is a classic and widely used technique for determining the absolute configuration of chiral amines and alcohols.[3][4][5]
The core principle involves reacting the chiral amine (4-aminodihydro-2(3H)-furanone) with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride), to form a pair of diastereomeric amides.[3][4][5] These diastereomers are no longer mirror images and will have different physical properties, including distinct chemical shifts in their ¹H and ¹⁹F NMR spectra.[12][13]
Causality Behind Experimental Choices:
-
Formation of Diastereomers: The key to this method is the conversion of enantiomers, which are indistinguishable by standard NMR, into diastereomers, which are distinguishable.
-
Anisotropic Effect of the Phenyl Ring: The Mosher's reagent contains a phenyl group. In the resulting diastereomeric amides, the protons of the original chiral amine will experience different shielding or deshielding effects from this phenyl ring due to their fixed spatial relationship. This leads to observable differences in their chemical shifts (Δδ = δS - δR).
-
Conformational Model: The interpretation of the Δδ values relies on a well-established conformational model of the Mosher's amides, where the C=O and C-CF₃ bonds are eclipsed. This predictable conformation allows for the assignment of the absolute configuration based on the sign of the Δδ values for protons on either side of the chiral center.[6]
Experimental Protocol: Mosher's Amide Analysis of 4-Aminodihydro-2(3H)-furanone
-
Preparation of (R)-MTPA and (S)-MTPA Amides:
-
In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of the enantiomerically pure 4-aminodihydro-2(3H)-furanone in a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
To one tube, add a slight excess of (R)-(-)-MTPA-Cl.
-
To the other tube, add a slight excess of (S)-(+)-MTPA-Cl.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to scavenge the HCl byproduct.
-
Allow the reactions to proceed to completion at room temperature.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide derivatives.
-
Carefully assign the proton signals for the 4-aminodihydro-2(3H)-furanone moiety in both spectra. 2D NMR techniques like COSY may be necessary for unambiguous assignment.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.
-
Based on the Mosher's model, protons on one side of the chiral center will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Compare the observed pattern of Δδ values to the predicted model to determine the absolute configuration of the starting amine.
-
Logical Relationship in Mosher's Method:
Caption: Logical workflow for Mosher's amide analysis.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the stereochemistry of chiral molecules in solution.[7] It measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency.[8] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation.
Causality Behind Experimental Choices:
-
Chirality and Light Interaction: Chiral molecules interact differently with left and right circularly polarized light, leading to a non-zero VCD signal. Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign.
-
Comparison with Theory: The experimental VCD spectrum alone does not directly reveal the absolute configuration.[9] It must be compared to a theoretically predicted spectrum for one of the enantiomers (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.[14]
-
Computational Modeling is Key: The accuracy of the VCD analysis is highly dependent on the quality of the computational model. Density Functional Theory (DFT) is commonly used to calculate the VCD spectrum. This involves a conformational search to identify the low-energy conformers of the molecule, followed by the calculation of the VCD spectrum for each conformer and Boltzmann averaging to obtain the final predicted spectrum.[10][15]
Experimental Protocol: VCD Analysis of 4-Aminodihydro-2(3H)-furanone
-
Sample Preparation:
-
Dissolve a sufficient amount of the enantiomerically pure 4-aminodihydro-2(3H)-furanone in a suitable solvent that is transparent in the IR region of interest (e.g., CCl₄, CDCl₃).
-
The concentration should be optimized to obtain a good signal-to-noise ratio.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Acquire the spectra of the pure solvent as a background.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Modeling:
-
Perform a thorough conformational search for the (R)-enantiomer of 4-aminodihydro-2(3H)-furanone using a suitable computational chemistry software package.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each low-energy conformer using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged predicted VCD spectrum.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the spectra match, the absolute configuration of the sample is (R). If the spectra are mirror images, the absolute configuration is (S).
-
VCD Analysis Workflow:
Caption: Workflow for VCD analysis to determine absolute configuration.
Conclusion
Confirming the absolute configuration of 4-aminodihydro-2(3H)-furanone enantiomers is a critical task that can be accomplished through several robust analytical techniques.
-
X-ray crystallography offers the most direct and unambiguous answer but is contingent on obtaining high-quality single crystals.
-
NMR spectroscopy with Mosher's method provides a reliable solution-state alternative that is applicable to a broader range of samples, though it is an indirect method requiring chemical derivatization and reliance on a conformational model.
-
Vibrational Circular Dichroism is a powerful, non-destructive chiroptical technique that provides a stereochemical fingerprint of the molecule in solution, with its accuracy dependent on the rigor of the accompanying quantum chemical calculations.
The selection of the most appropriate method will depend on the specific circumstances of the research, including the physical nature of the sample and the available instrumentation. In many cases, employing two orthogonal techniques can provide the highest level of confidence in the assignment of the absolute configuration, a crucial step in advancing a chiral molecule through the drug development pipeline.
References
- Purechemistry. (2024).
- National Institutes of Health (NIH). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool.
- Creative Biostructure.
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- MDPI. (2018). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
- Taylor & Francis Online. (2023).
- ACS Publications. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- JASCOinc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube.
- Springer Nature Experiments. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF.
- ACS Publications. (2004). MTPA (Mosher)
- PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- ACS Publications. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.
- National Institutes of Health (NIH). (2019).
- MDPI. (2018).
- Schrödinger. (2020). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
- Royal Society of Chemistry. (2020).
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- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
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- 7. spectroscopyeurope.com [spectroscopyeurope.com]
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- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 13. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
A Comparative Guide to the Biological Activity of (R)- and (S)-4-Aminodihydro-2(3H)-furanone Enantiomers
Introduction: The Critical Role of Chirality in Bioactivity
The Furanone Scaffold: A Privileged Structure in Medicinal Chemistry
The furanone ring is a versatile pharmacophore found in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] For instance, various 3,4-diaryl-2(5H)-furanone derivatives have demonstrated potent cytotoxic activities against cancer cell lines, with ED50 values in the nanomolar range.[4][5] Furthermore, certain furanone derivatives have been investigated for their anticonvulsant and neuroprotective effects, often mediated through the modulation of neurotransmitter systems.
Hypothesized Differential Biological Activities of (R)- and (S)-4-Aminodihydro-2(3H)-furanone
Based on the structural similarity of 4-aminodihydro-2(3H)-furanone to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, it is plausible that its biological activity is mediated through the GABAergic system. The introduction of a chiral center at the 4-position of the furanone ring suggests that the (R)- and (S)-enantiomers may exhibit differential affinities for and activities at GABA receptors.
It is well-established that the interaction of ligands with GABA receptors can be highly stereoselective. For example, studies on neurosteroid modulators of GABAA receptors have shown that enantiomers can have significantly different potencies in potentiating GABA-mediated currents.[4][6][7] Similarly, conformationally restricted analogues of GABA demonstrate that stereochemistry dictates their selectivity for different GABA receptor subtypes.[8][9][10] Therefore, it is reasonable to hypothesize that one enantiomer of 4-aminodihydro-2(3H)-furanone may act as a more potent agonist, antagonist, or allosteric modulator of GABA receptors compared to its mirror image.
Furthermore, the potential cytotoxic effects of these enantiomers against cancer cell lines could also be stereospecific. The differential interaction with chiral biomolecules within cancer cells could lead to one enantiomer exhibiting greater efficacy and/or a more favorable therapeutic index.
Experimental Workflows for Comparative Analysis
To elucidate the distinct biological profiles of (R)- and (S)-4-aminodihydro-2(3H)-furanone, a systematic experimental approach is required. This involves the synthesis of the racemic mixture, followed by chiral separation of the enantiomers, and subsequent comparative biological evaluation.
Synthesis and Chiral Separation
The synthesis of racemic 4-aminodihydro-2(3H)-furanone can be achieved through various established synthetic routes. Once the racemate is obtained, the individual enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[1][11] Polysaccharide-based chiral stationary phases (CSPs) are often effective in resolving enantiomers of cyclic compounds.[12][13]
Protocol 1: Chiral HPLC Separation of (R)- and (S)-4-Aminodihydro-2(3H)-furanone
Objective: To resolve the racemic mixture of 4-aminodihydro-2(3H)-furanone into its individual (R)- and (S)-enantiomers.
Materials:
-
Racemic 4-aminodihydro-2(3H)-furanone
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Method:
-
Column Selection: Choose a chiral stationary phase known to be effective for the separation of small, polar, cyclic compounds. Polysaccharide-based columns are a good starting point.[12][13]
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
Method Development:
-
Inject a small amount of the racemic mixture onto the column.
-
Begin with an isocratic elution using a starting mobile phase composition (e.g., 90:10 hexane:isopropanol).
-
Monitor the chromatogram for the separation of two peaks corresponding to the enantiomers.
-
Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the two peaks.
-
-
Enantiomer Collection: Once optimal separation is achieved, perform preparative HPLC to collect the individual enantiomer fractions.
-
Purity and Identity Confirmation: Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.
Comparative Biological Evaluation
With the isolated enantiomers in hand, their biological activities can be compared using a variety of in vitro assays.
1. Assessment of GABAergic Activity
A radioligand binding assay can be employed to determine the affinity of each enantiomer for GABA receptors. This assay measures the ability of the test compounds to displace a radiolabeled ligand that is known to bind to the receptor.
Protocol 2: GABA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of (R)- and (S)-4-aminodihydro-2(3H)-furanone for GABA receptors.
Materials:
-
Isolated (R)- and (S)-enantiomers of 4-aminodihydro-2(3H)-furanone
-
Radiolabeled GABA receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam)
-
Synaptosomal membrane preparations from rodent brain tissue
-
Incubation buffer
-
Scintillation cocktail and counter
Method:
-
Membrane Preparation: Prepare synaptosomal membranes from the appropriate brain region (e.g., cerebellum or cortex) of rats or mice.
-
Assay Setup: In a multi-well plate, combine the synaptosomal membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the (R)- or (S)-enantiomer. Include control wells with no competitor and wells with a known saturating concentration of a standard GABAergic drug to determine total and non-specific binding, respectively.
-
Incubation: Incubate the plates at a controlled temperature to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
2. Assessment of Cytotoxic Activity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. It can be used to compare the cytotoxic effects of the (R)- and (S)-enantiomers on various cancer cell lines.
Protocol 3: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)- and (S)-4-aminodihydro-2(3H)-furanone on a panel of cancer cell lines.
Materials:
-
Isolated (R)- and (S)-enantiomers of 4-aminodihydro-2(3H)-furanone
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Method:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative GABA Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| (R)-4-Aminodihydro-2(3H)-furanone | GABAA | Value |
| (S)-4-Aminodihydro-2(3H)-furanone | GABAA | Value |
| GABA (control) | GABAA | Value |
Table 2: Comparative Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| (R)-4-Aminodihydro-2(3H)-furanone | MCF-7 (Breast) | Value |
| (S)-4-Aminodihydro-2(3H)-furanone | MCF-7 (Breast) | Value |
| (R)-4-Aminodihydro-2(3H)-furanone | A549 (Lung) | Value |
| (S)-4-Aminodihydro-2(3H)-furanone | A549 (Lung) | Value |
| Doxorubicin (control) | MCF-7 (Breast) | Value |
| Doxorubicin (control) | A549 (Lung) | Value |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental procedures and biological pathways.
Caption: Experimental workflow for the comparative analysis of (R)- and (S)-4-aminodihydro-2(3H)-furanone.
Caption: Hypothesized differential modulation of GABAergic signaling by (R)- and (S)-4-aminodihydro-2(3H)-furanone.
Conclusion and Future Directions
While direct experimental evidence comparing the biological activities of (R)- and (S)-4-aminodihydro-2(3H)-furanone is currently lacking in the scientific literature, the principles of stereopharmacology and data from related furanone compounds strongly suggest the potential for significant enantioselective effects. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake a comprehensive comparative analysis of these enantiomers. Such studies are crucial for elucidating their mechanisms of action and for determining if one enantiomer possesses a superior therapeutic profile, a critical step in the journey of drug discovery and development.
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A Comparative Guide to 4-Aminodihydro-2(3H)-furanone Derivatives as CNS Agents
For researchers and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the identification of novel scaffolds with promising activity is a critical endeavor. Among the myriad of heterocyclic compounds, the 4-aminodihydro-2(3H)-furanone, also known as 4-amino-γ-butyrolactone (4-amino-GBL), presents a compelling structural motif. Its relationship to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests an intrinsic potential to modulate neuronal excitability. This guide provides a comparative analysis of the efficacy of 4-aminodihydro-2(3H)-furanone derivatives as CNS agents, drawing upon available experimental data and theoretical studies to elucidate their potential and guide future research.
The Rationale: The GABAergic Hypothesis and the Furanone Scaffold
The CNS maintains a delicate balance between excitatory and inhibitory neurotransmission.[1] A disruption of this equilibrium, particularly a deficit in inhibitory signaling, is implicated in various neurological disorders, including epilepsy, anxiety, and sleep disturbances. The primary inhibitory neurotransmitter in the mammalian brain is GABA.[2] Consequently, agents that enhance GABAergic transmission are mainstays in the treatment of these conditions.
The 4-aminodihydro-2(3H)-furanone core is a conformationally restricted analog of GABA. This structural similarity is the foundational hypothesis for its potential as a CNS agent, suggesting that it may interact with components of the GABAergic system, such as GABA receptors or metabolic enzymes.
Comparative Efficacy: Insights from Experimental Studies
While comprehensive comparative studies on a wide range of 4-aminodihydro-2(3H)-furanone derivatives are not extensively available in publicly accessible literature, valuable insights can be gleaned from research on the broader class of dihydrofuran-2(3H)-one (γ-butyrolactone, GBL) derivatives. These studies provide a strong basis for understanding the potential of the 4-amino substituted analogs.
A study on a series of GBL derivatives revealed that several compounds exhibited anticonvulsant activity in the maximal electroshock (MES) test in mice.[3] This test is a standard preclinical screen for identifying compounds that may be effective against generalized tonic-clonic seizures. The activity of these GBL derivatives underscores the potential of the furanone scaffold to confer CNS-depressant effects.
Table 1: Anticonvulsant Activity of Selected Dihydrofuran-2(3H)-one Derivatives in the MES Test [3]
| Compound | Dose (mg/kg, i.p.) | Anticonvulsant Effect |
| Derivative A | 100 | Effective |
| Derivative B | 300 | Effective |
| Derivative C | 100 | Effective |
| Derivative D | 300 | Effective |
Note: The specific structures of the derivatives were not detailed in the available abstract. The data indicates that anticonvulsant activity was observed at the tested doses.
The study also highlighted a correlation between the anticonvulsant activity of these GBL derivatives and their lipophilicity, suggesting that the ability to cross the blood-brain barrier is a critical determinant of their efficacy.[3]
Mechanistic Insights: A Theoretical Perspective
In the absence of extensive experimental data on the mechanism of action for 4-aminodihydro-2(3H)-furanone derivatives, computational studies offer valuable hypotheses. A theoretical study evaluated the interaction of a series of dihydrofuran-2-one derivatives, including 3-amino-dihydro-furan-2-one (a positional isomer of the 4-amino derivative), with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters.[4][5]
The results of this in silico analysis suggest that certain dihydrofuran-2-one derivatives could act as inhibitors of MAO-B and COMT.[4][5] Inhibition of these enzymes would lead to an increase in the synaptic concentrations of monoamine neurotransmitters like dopamine, which could have therapeutic implications for conditions such as Parkinson's disease. While this study focused on the 3-amino isomer, it opens an intriguing avenue for investigating the potential of 4-amino derivatives to modulate monoaminergic systems in addition to the GABAergic system.
Below is a diagram illustrating the hypothesized dual-modulatory potential of amino-furanone derivatives on both the GABAergic and monoaminergic systems.
Caption: Hypothesized dual mechanism of action for 4-aminodihydro-2(3H)-furanone derivatives.
Experimental Protocols for Efficacy Evaluation
To rigorously assess and compare the efficacy of novel 4-aminodihydro-2(3H)-furanone derivatives, a tiered experimental approach is recommended. This workflow ensures a systematic evaluation from initial screening to more detailed mechanistic studies.
In Vivo Anticonvulsant Screening
The initial assessment of CNS-depressant activity can be efficiently conducted using rodent models of seizures.
Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Adult male Swiss albino mice (20-25 g).
-
Compound Administration: Synthesized 4-aminodihydro-2(3H)-furanone derivatives are dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A vehicle control group and a positive control group (e.g., Diazepam, 5 mg/kg) are included.
-
Induction of Seizures: 30-60 minutes post-administration, a short electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.
-
Observation: The presence or absence of the tonic hind limb extension phase of the seizure is recorded.
-
Data Analysis: The percentage of animals protected from tonic hind limb extension in each group is calculated. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.
Caption: Workflow for in vivo anticonvulsant screening using the MES test.
In Vitro Mechanistic Studies
To elucidate the molecular targets of active compounds, in vitro assays are essential.
Protocol: Radioligand Binding Assay for GABAA Receptors
-
Tissue Preparation: Synaptosomal membranes are prepared from the cerebral cortex of rats.
-
Assay Conditions: The membranes are incubated with a radiolabeled ligand specific for the benzodiazepine binding site of the GABAA receptor (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compounds.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This provides an indication of the compound's affinity for the GABAA receptor.
Structure-Activity Relationship (SAR) and Future Directions
The limited available data suggests that lipophilicity is a key factor for the in vivo activity of furanone derivatives.[3] Future research should focus on the systematic modification of the 4-aminodihydro-2(3H)-furanone scaffold to establish a clear structure-activity relationship. Key areas for modification include:
-
Substitution on the Amino Group: Introducing alkyl or aryl substituents on the 4-amino group could modulate lipophilicity and interaction with the target protein.
-
Substitution on the Furanone Ring: Adding substituents at other positions of the furanone ring could influence the molecule's conformation and electronic properties.
-
Stereochemistry: The chiral center at the 4-position should be investigated by synthesizing and testing individual enantiomers, as biological targets often exhibit stereoselectivity.
Conclusion
The 4-aminodihydro-2(3H)-furanone scaffold holds significant promise for the development of novel CNS agents. Its structural analogy to GABA, coupled with preliminary evidence of anticonvulsant activity in the broader GBL class and theoretical potential to interact with monoaminergic systems, provides a strong rationale for further investigation. A systematic approach to synthesis, in vivo and in vitro evaluation, and SAR studies is crucial to unlock the full therapeutic potential of this intriguing class of compounds. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to navigate this promising area of CNS drug discovery.
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A comparative study of different synthetic routes to 4-Aminodihydro-2(3H)-furanone
Introduction: The Significance of 4-Aminodihydro-2(3H)-furanone
4-Aminodihydro-2(3H)-furanone, also known as 4-amino-γ-butyrolactone, is a valuable chiral building block in medicinal chemistry and drug development. Its rigid, five-membered lactone scaffold, coupled with a primary amine, provides a versatile platform for the synthesis of a wide array of biologically active molecules. This guide offers a comparative analysis of the most common synthetic routes to this important intermediate, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of each pathway's strengths and limitations.
Route 1: The Gabriel Synthesis - A Classic Approach from Halogenated Precursors
The Gabriel synthesis is a robust and well-established method for the preparation of primary amines.[1][2] This pathway involves the nucleophilic substitution of an alkyl halide with potassium phthalimide, followed by the liberation of the primary amine. In the context of 4-aminodihydro-2(3H)-furanone synthesis, the key precursor is a 4-halo-dihydro-2(3H)-furanone, typically the bromo derivative due to its optimal reactivity.
Mechanistic Rationale
The synthesis proceeds in two key steps. First, the phthalimide anion, a bulky and non-basic nucleophile, attacks the electrophilic carbon bearing the halogen. This step is a classic SN2 reaction, and the use of phthalimide effectively prevents over-alkylation, a common side reaction when using ammonia directly.[3] The resulting N-substituted phthalimide is a stable intermediate that can be isolated and purified. The second step involves the cleavage of the phthalimide group to release the desired primary amine. This is most commonly achieved by hydrazinolysis, which proceeds via a nucleophilic acyl substitution mechanism to form a stable phthalhydrazide byproduct that can be easily removed by filtration.[4]
Caption: Gabriel synthesis of 4-Aminodihydro-2(3H)-furanone.
Experimental Protocol
Step 1: Synthesis of N-(Dihydro-2(3H)-furanon-4-yl)phthalimide
-
To a solution of 4-bromo-dihydro-2(3H)-furanone (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-substituted phthalimide intermediate.
Step 2: Hydrazinolysis to 4-Aminodihydro-2(3H)-furanone
-
Suspend the N-(Dihydro-2(3H)-furanon-4-yl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-aminodihydro-2(3H)-furanone.
Analysis and Field Insights
The Gabriel synthesis is a reliable method that generally provides good yields of the desired primary amine. The key advantage is the clean formation of the primary amine without the risk of over-alkylation. However, the multi-step nature of the process and the use of hydrazine, which is toxic, are notable drawbacks. The reaction conditions are relatively harsh, which may not be suitable for substrates with sensitive functional groups.
Route 2: From Chiral Pool Precursors - Leveraging Nature's Chirality
For the synthesis of enantiomerically pure 4-aminodihydro-2(3H)-furanone, starting from readily available chiral molecules is a highly effective strategy. Natural amino acids, such as L-aspartic acid and L-glutamic acid, are excellent chiral precursors. This approach embeds the desired stereochemistry from the outset, often simplifying the purification process by avoiding chiral separations.
Synthesis from L-Aspartic Acid
Caption: Conceptual pathway from L-Aspartic Acid.
Analysis and Field Insights
The primary advantage of this route is the inherent stereocontrol, leading to enantiomerically pure products without the need for chiral resolution. The starting materials are often inexpensive and readily available. However, these syntheses can be multi-step processes requiring careful selection of protecting groups and reaction conditions to achieve the desired regioselectivity, particularly in the reduction of the carboxylic acid groups.
Route 3: Nucleophilic Substitution on 4-Hydroxy-dihydro-2(3H)-furanone Derivatives
An alternative approach involves the conversion of a hydroxyl group at the 4-position into an amino group. This can be achieved through a two-step process: activation of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an amine source. The Mitsunobu reaction offers a more direct conversion of an alcohol to a primary amine using an azide source, followed by reduction.[3][6]
Mechanistic Rationale
In the Mitsunobu reaction, the alcohol is activated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This in-situ activation facilitates the SN2 displacement by a nucleophile, in this case, an azide source like diphenylphosphoryl azide (DPPA). The reaction proceeds with a clean inversion of stereochemistry at the carbon center. The resulting azide is then reduced to the primary amine, commonly using triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.
Caption: Mitsunobu reaction pathway to 4-Aminodihydro-2(3H)-furanone.
Experimental Protocol (Conceptual)
-
Dissolve 4-hydroxy-dihydro-2(3H)-furanone (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise.
-
Add diphenylphosphoryl azide (DPPA) (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude azide by column chromatography.
-
Dissolve the purified azide in THF and add triphenylphosphine (1.1 equivalents) followed by a small amount of water.
-
Stir the reaction at room temperature until the azide is fully converted to the amine (monitored by IR spectroscopy or TLC).
-
Concentrate the reaction mixture and purify the product by column chromatography.
Analysis and Field Insights
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to amines with inversion of configuration. This is particularly valuable for controlling the stereochemistry of the final product. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, which can complicate purification. The reagents used (DEAD, DPPA) are also hazardous and require careful handling.
Comparative Analysis of Synthetic Routes
| Parameter | Gabriel Synthesis | Synthesis from Chiral Precursors | Nucleophilic Substitution (Mitsunobu) |
| Starting Material | 4-Halo-dihydro-2(3H)-furanone | Chiral amino acids (e.g., L-Aspartic Acid) | 4-Hydroxy-dihydro-2(3H)-furanone |
| Key Reagents | Potassium phthalimide, Hydrazine | Protecting group reagents, Reducing agents | PPh₃, DEAD, Azide source (e.g., DPPA) |
| Number of Steps | 2 | Multiple | 2 |
| Typical Yield | Good | Variable, depends on the specific route | Good |
| Stereoselectivity | Racemic (unless starting from a chiral halo-lactone) | High (starting from a chiral pool) | High (inversion of configuration) |
| Advantages | Reliable, avoids over-alkylation | Excellent stereocontrol, inexpensive starting materials | Stereospecific inversion, direct conversion |
| Disadvantages | Harsh conditions, use of toxic hydrazine | Multi-step, requires protecting groups | Stoichiometric byproducts, hazardous reagents |
Conclusion and Future Perspectives
The choice of synthetic route to 4-aminodihydro-2(3H)-furanone is a critical decision that depends on several factors, including the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. The Gabriel synthesis offers a reliable and straightforward approach for producing the racemic compound. For enantiomerically pure products, starting from chiral precursors like amino acids provides an elegant solution with inherent stereocontrol. The Mitsunobu reaction and related nucleophilic substitution methods offer a powerful strategy for stereospecific synthesis with inversion of configuration, which is particularly useful for accessing specific stereoisomers.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods. The development of catalytic asymmetric amination reactions could provide a more direct and atom-economical route to chiral 4-aminodihydro-2(3H)-furanone, minimizing the need for stoichiometric reagents and protecting groups. Such advancements will undoubtedly enhance the accessibility of this important building block for the pharmaceutical and agrochemical industries.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 4-Aminodihydro-2(3H)-furanone
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel chemical entities is paramount. 4-Aminodihydro-2(3H)-furanone, a heterocyclic compound with potential applications in medicinal chemistry and as a building block in organic synthesis, requires a robust and validated analytical method to ensure data integrity for research, development, and quality control purposes. This guide provides an in-depth, experience-driven approach to the validation of a primary analytical method for this compound and compares it with other viable alternatives, supported by established scientific principles and regulatory guidelines.
The Imperative for a Validated Method
Primary Method of Choice: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Given the physicochemical properties of 4-Aminodihydro-2(3H)-furanone (polarity and potential for chromophore activity), a reversed-phase High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is proposed as the primary analytical technique for validation. This choice is based on its widespread availability, cost-effectiveness, and suitability for non-volatile polar compounds.
A typical starting point for method development would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[2]. The validation of this method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[3][4][5].
The Validation Workflow: A Systematic Approach
The validation of an analytical method is not a single experiment but a series of investigations that collectively ensure the method's performance. The following workflow illustrates the key stages of validation.
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A Technical Guide to the Comparative Biological Activity of 4-Aminodihydro-2(3H)-furanone and the Archetypal GABAB Agonist, Baclofen
This guide provides a comprehensive framework for comparing the biological activity of 4-Aminodihydro-2(3H)-furanone, a structural analog of γ-aminobutyric acid (GABA), with baclofen, the prototypical GABAB receptor agonist. While baclofen's pharmacological profile is extensively characterized, 4-Aminodihydro-2(3H)-furanone represents an investigational compound whose activity at the GABAB receptor is not well-documented. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of known data but a detailed roadmap for the empirical evaluation of novel compounds targeting the GABAB receptor. We will delve into the established mechanisms of baclofen, the structural rationale for investigating 4-Aminodihydro-2(3H)-furanone, and the precise experimental protocols required to generate comparative data.
The GABAB Receptor: A Key Regulator of Neuronal Excitability
The neurotransmitter GABA is the primary inhibitory signal in the central nervous system, acting through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1][2] GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects, playing a crucial role in shaping neuronal activity and synaptic plasticity.[3]
Structure and Function: Functional GABAB receptors are obligate heterodimers, composed of GABAB1 and GABAB2 subunits.[4][5] The GABAB1 subunit is responsible for binding endogenous GABA and other ligands (agonists/antagonists), while the GABAB2 subunit is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins.[5]
Signaling Pathways: Upon agonist binding, the receptor undergoes a conformational change, activating associated pertussis toxin-sensitive G-proteins of the Gαi/o family.[4] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[4]
-
Modulation of Ion Channels: The Gβγ subunit is the primary mediator of ion channel modulation. It directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.[4][5] Concurrently, it inhibits voltage-gated calcium channels (CaV), reducing calcium influx and thereby suppressing neurotransmitter release from presynaptic terminals.[3][4]
The Reference Compound: (R)-Baclofen
Baclofen is a lipophilic GABA analogue that readily crosses the blood-brain barrier and serves as a selective agonist for the GABAB receptor.[6][7] It is clinically used as a muscle relaxant to treat spasticity resulting from conditions like multiple sclerosis or spinal cord injuries.[8][9]
-
Chemical Structure: (RS)-4-Amino-3-(4-chlorophenyl)butanoic acid. The biological activity resides almost exclusively in the (R)-enantiomer.[6]
-
Mechanism of Action: Baclofen mimics the action of GABA at the GABAB receptor, initiating the signaling cascade described above.[10] Its antispastic effects are primarily due to its action at the spinal level, where it inhibits both monosynaptic and polysynaptic reflexes through hyperpolarization of afferent terminals, reducing the release of excitatory neurotransmitters.[10]
Established Pharmacological Data: The potency of baclofen has been well-characterized. In competitive binding assays using cat cerebellum membranes, (R)-baclofen inhibits the binding of [³H]baclofen with an IC₅₀ of 0.015 µM, whereas the (S)-(+)-enantiomer is over 100-fold less potent (IC₅₀ = 1.77 µM).[6]
| Compound | Assay Type | Preparation | IC₅₀ (µM) |
| (R)-(-)-Baclofen | [³H]baclofen Competition Binding | Cat Cerebellum | 0.015[6] |
| (S)-(+)-Baclofen | [³H]baclofen Competition Binding | Cat Cerebellum | 1.77[6] |
The Investigational Compound: 4-Aminodihydro-2(3H)-furanone
4-Aminodihydro-2(3H)-furanone, also known as α-Amino-γ-butyrolactone, is a cyclic analogue of GABA.[11] Its rigid structure, conferred by the furanone ring, makes it an interesting candidate for probing the conformational requirements of the GABAB receptor binding pocket.
-
Chemical Structure: C₄H₇NO₂. The lactone ring constrains the molecule's backbone, differentiating it from the more flexible baclofen.[12]
-
Rationale for Investigation: The structural similarity to GABA provides a strong rationale for investigating its potential activity at GABA receptors. The primary scientific question is whether this constrained conformation is recognized by the GABAB receptor and, if so, whether it acts as an agonist, antagonist, or allosteric modulator. To date, its specific pharmacological activity at the GABAB receptor has not been extensively reported in peer-reviewed literature, necessitating the empirical approach outlined below.
A Framework for Comparative Bioactivity Assessment
To objectively compare the biological activity of 4-Aminodihydro-2(3H)-furanone to baclofen, a multi-tiered experimental approach is required, progressing from in vitro receptor interaction to in vivo functional outcomes.
In Vitro Assays: Quantifying Receptor Interaction
The first step is to determine if and how 4-Aminodihydro-2(3H)-furanone interacts with the GABAB receptor. This involves quantifying its binding affinity and its ability to activate G-protein signaling.
A. Radioligand Binding Assay Protocol (Competitive Inhibition)
This protocol determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the GABAB receptor.
Causality: The choice of a competitive binding assay is foundational. It directly tests for interaction at the orthosteric binding site. Using a high-affinity antagonist radioligand like [³H]CGP54626 is often preferred as it is less sensitive to G-protein coupling state, providing a cleaner measure of pure affinity.[13][14]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[15] Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Pellet the membranes from the supernatant by centrifuging at 50,000 x g for 20 minutes.
-
Wash the pellet by resuspending in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) and re-centrifuging. Repeat this wash step three times to remove endogenous GABA.[13]
-
Resuspend the final pellet in assay buffer to a protein concentration of ~0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (e.g., 2 nM [³H]CGP54626), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M of baclofen or 4-Aminodihydro-2(3H)-furanone).
-
Nonspecific Binding: Determine nonspecific binding in a set of wells containing a high concentration of an unlabeled ligand (e.g., 100 µM baclofen).
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[14]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
B. [³⁵S]GTPγS Functional Assay Protocol
This assay measures the functional consequence of receptor binding—G-protein activation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.
Causality: This is a direct measure of receptor activation and allows for the determination of both potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard agonist like GABA or baclofen. It is a critical step to differentiate agonists from antagonists or inverse agonists.[14][16]
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes prepared as described for the binding assay.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, and 3 µM GDP, pH 7.4.[14] The inclusion of GDP is critical as it enhances the signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (~10-20 µg protein/well), varying concentrations of the test compound, and 0.1 nM [³⁵S]GTPγS.
-
Basal & Stimulated Activity: Basal activity is measured in the absence of any agonist. Maximal stimulation is typically determined using a saturating concentration of GABA or baclofen.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Termination & Filtration: Terminate and filter the reaction as described for the binding assay.
-
Quantification: Measure bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Convert raw CPM data to "percent stimulation over basal." Plot this value against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response).
Comparative Data Summary (Hypothetical Data)
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Functional Efficacy (Eₘₐₓ, % of GABA) |
| (R)-Baclofen | Expected: 10-50 | Expected: 100-500 | Expected: ~100% |
| 4-Aminodihydro-2(3H)-furanone | To be determined | To be determined | To be determined |
In Vivo Assays: Assessing Physiological Effects
If in vitro data confirm that 4-Aminodihydro-2(3H)-furanone is a GABAB agonist, the next logical step is to assess its functional effects in vivo, focusing on a hallmark effect of baclofen: muscle relaxation.
Rota-rod Test for Motor Coordination and Muscle Relaxation
Causality: The Rota-rod test is a standard and reliable method for assessing motor impairment and the effects of muscle relaxants.[17][18] A compound that induces muscle relaxation will decrease the time an animal can remain on a rotating rod.
Step-by-Step Methodology:
-
Animal Model: Use male Swiss albino mice or Sprague Dawley rats (20-25g or 200-250g, respectively).
-
Acclimation & Training: Acclimate the animals to the laboratory environment for at least 3-4 days. Train the animals on the Rota-rod apparatus (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until a stable baseline performance is achieved.
-
Grouping: Divide the animals into groups (n=6-10 per group):
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Positive control (e.g., Diazepam, 5 mg/kg, i.p. or Baclofen, 5-10 mg/kg, i.p.)
-
Groups 3-5: Test compound (4-Aminodihydro-2(3H)-furanone) at three different doses (e.g., 10, 30, 100 mg/kg, i.p.).
-
-
Administration & Testing: Administer the vehicle or compound. At a predetermined time point (e.g., 30, 60, and 90 minutes post-injection), place the animal on the Rota-rod and record the latency to fall (cut-off time typically 300 seconds).
-
Data Analysis: Compare the mean latency to fall for each group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant decrease in fall latency compared to the vehicle group indicates muscle relaxant or motor-impairing activity.
Conclusion and Future Directions
This guide establishes a clear, experimentally-driven framework for the comparative analysis of 4-Aminodihydro-2(3H)-furanone and baclofen. Baclofen serves as the well-defined "gold standard" GABAB receptor agonist, providing a benchmark for affinity, potency, and in vivo efficacy. The proposed workflows provide the necessary tools to thoroughly characterize the biological activity of 4-Aminodihydro-2(3H)-furanone, determining if it engages the GABAB receptor and elicits the downstream physiological effects characteristic of an agonist.
Successful characterization could pave the way for further investigation, including:
-
Electrophysiological Studies: Using patch-clamp techniques in neuronal slices to directly measure the compound's effects on GIRK and CaV currents.
-
Behavioral Models: Exploring other potential CNS effects, such as anxiolytic or anti-addictive properties, for which GABAB agonists have shown promise.[7][19]
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to assess its drug-like properties.
By adhering to this rigorous comparative approach, researchers can effectively elucidate the pharmacological profile of novel GABAergic compounds and determine their potential as research tools or therapeutic leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
